molecular formula C42H72O36 B1674730 Lentinan CAS No. 37339-90-5

Lentinan

Cat. No.: B1674730
CAS No.: 37339-90-5
M. Wt: 1153.0 g/mol
InChI Key: MAXBMUKIXLNXGX-DMWITZOWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lentinan has been reported in Lentinula edodes with data available.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-8-15(48)22(55)25(58)37(69-8)66-6-13-20(53)32(28(61)36(65)68-13)75-40-29(62)33(18(51)11(4-46)72-40)77-41-30(63)34(19(52)12(5-47)73-41)78-42-31(64)35(76-39-27(60)24(57)17(50)10(3-45)71-39)21(54)14(74-42)7-67-38-26(59)23(56)16(49)9(2-44)70-38/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+,25-,26-,27-,28-,29-,30-,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXBMUKIXLNXGX-DMWITZOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190781
Record name Lentinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1153.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37339-90-5
Record name Lentinan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037339905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lentinan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lentinan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Lentinan molecular structure and bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Molecular Structure and Bioactivity of Lentinan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a bioactive polysaccharide derived from the shiitake mushroom (Lentinula edodes). It details its molecular structure, multifaceted biological activities, and the underlying mechanisms of action. This document is intended to serve as a core resource, incorporating detailed experimental protocols and structured data to facilitate further research and development.

Molecular Structure of this compound

This compound is a high-molecular-weight polysaccharide belonging to the β-glucan family, renowned for its significant immunomodulatory and anti-tumor properties. Its biological activity is intrinsically linked to its unique structural characteristics, from its primary glycosidic linkages to its tertiary conformation.

Primary and Secondary Structure

This compound's fundamental structure consists of a linear backbone of D-glucose units linked by β-(1→3)-glycosidic bonds.[1][2] This main chain is periodically branched with single D-glucose units attached via β-(1→6)-glycosidic linkages.[1][3] The most commonly reported repeating unit features two β-(1→6) branches for every five glucose residues in the β-(1→3) backbone.[3][4] This specific branching pattern is crucial for its interaction with immune cell receptors.

Tertiary Structure: The Triple Helix

In aqueous solutions, such as physiological saline, this compound adopts a stable, right-handed triple-helical conformation.[5][6][7] This tertiary structure is maintained by intermolecular hydrogen bonds and is considered essential for its potent biological activity.[5] When exposed to solvents like dimethyl sulfoxide (DMSO) or strong alkaline conditions (e.g., NaOH > 0.08M), this triple helix unwinds into single, random-coil chains, which results in a significant reduction or loss of its anti-tumor effects.[1][2][5] The correlation between the triple-helical conformation and high bioactivity underscores the importance of structural integrity in its mechanism of action.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The molecular weight and other parameters can vary depending on the extraction method and fractionation.

PropertyValue / DescriptionReference(s)
Class β-Glucan Polysaccharide[1][8]
Backbone β-(1→3)-D-glucan[1][3]
Branching β-(1→6)-D-glucopyranoside branches[3][4]
Repeating Unit Two β-(1→6) branches per five β-(1→3) glucose units in the main chain[3][4]
Average Molecular Weight (Mw) ~5.0 x 10⁵ Da (500 kDa)[8][9]
Bioactive Conformation Triple Helix (in aqueous solution)[1][5]
Denatured Conformation Single Random-Coil (in DMSO or high pH)[5][6]
Specific Rotation [α]D +14° to +22° (in NaOH)[8]
Solubility Water-soluble[10]

Biological and Pharmacological Activities

This compound is classified as a biological response modifier (BRM), exerting its effects primarily by stimulating the host's immune system rather than through direct cytotoxicity to pathogens or cancer cells.[6]

Immunomodulatory Activity

This compound is a potent activator of the innate and adaptive immune systems. It stimulates various immune cells, including macrophages, natural killer (NK) cells, and T lymphocytes.

  • Macrophage Activation: this compound enhances macrophage phagocytosis, cytotoxicity, and the production of reactive oxygen species (ROS) and nitric oxide (NO).[11][12] It also triggers the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[13]

  • T-Cell Proliferation: It promotes the proliferation of T lymphocytes and has been shown to increase the population of helper T cells (CD4+) and cytotoxic T cells (CD8+).[13][14] In clinical studies involving non-small cell lung cancer (NSCLC) patients, this compound combined with chemotherapy increased the number of NKT cells and cytotoxic T cells while decreasing immunosuppressive regulatory T cells (Tregs).[15]

  • Cytokine Modulation: this compound induces the production of a cascade of cytokines and chemokines. In clinical settings, it has been shown to elevate levels of Th1-type cytokines like IFN-γ and IL-12, which are critical for anti-tumor immunity.[14][15]

Table 2.1: Selected Immunomodulatory Effects of this compound

Model SystemTreatment / DosageKey ResultReference(s)
Non-Small Cell Lung Cancer (NSCLC) PatientsThis compound + ChemotherapySignificant increase in CD3+CD56+ NKT cells (15.7 ± 3.1%) vs. chemotherapy alone (8.6 ± 1.4%); elevation of IFN-γ, TNF-α, and IL-12.[15]
Cyclophosphamide-compromised Mice1, 5, 10 mg/kg/dayRestored delayed-type hypersensitivity (DTH) response; augmented T lymphocyte proliferation.[13]
DSS-induced Colitis Mouse Model100-200 µ g/mouse (oral)Significantly attenuated the increase in IL-1β and IFN-γ mRNA in colon tissues.[3]
Murine Peritoneal Macrophages10 mg/kg (i.p.)Significantly increased cytotoxicity against murine Lewis lung carcinoma and human melanoma cells compared to control macrophages.[11][12]
Anti-Tumor Activity

This compound's anti-tumor effects are a direct consequence of its immunomodulatory properties. By activating immune effector cells, it facilitates the recognition and elimination of malignant cells.[6]

  • Host-Mediated Mechanism: It does not exhibit direct cytotoxicity against tumor cells but rather enhances the host's tumor-killing capabilities, primarily through the activation of macrophages, NK cells, and cytotoxic T lymphocytes.[6][8]

  • Inhibition of Tumor Growth: In vivo studies have demonstrated significant tumor growth inhibition. A high molecular weight (1.49 x 10⁶ Da) triple-helical fraction of this compound achieved a 49.5% inhibition ratio against Sarcoma 180 solid tumors in mice, an efficacy comparable to the chemotherapy drug 5-fluorouracil (50.5%).[2] In contrast, the denatured single-chain form showed only a 12.3% inhibition.[2]

  • Clinical Use: this compound is clinically approved and used in Japan as an adjuvant to standard chemotherapy for gastric cancer, where it has been shown to improve survival rates and quality of life.[10]

Table 2.2: Quantitative Anti-Tumor Effects of this compound

Cancer ModelTreatment / DosageEfficacy MetricResultReference(s)
Sarcoma 180 Solid Tumor (Mice)1 mg/kg x 10 doses (i.p.)Tumor Inhibition Ratio~100%[9]
Sarcoma 180 Solid Tumor (Mice)Triple-helix fraction (Mw 1.49 x 10⁶ Da)Tumor Inhibition Ratio49.5%[2]
Sarcoma 180 Solid Tumor (Mice)Single-chain fractionTumor Inhibition Ratio12.3%[2]
Ovarian Carcinoma (SKOV3) Cells (in vitro)1.6 mg/mLInhibition of Cell Proliferation87%[16]
Prostate Carcinoma (DU-145) Cells (in vitro)Various dosesInhibition of Cell GrowthUp to 42%[16]
Anti-Viral Activity

This compound and its derivatives have also demonstrated activity against various viruses.

  • Influenza Virus: In a mouse model of influenza A virus infection, this compound treatment improved survival rates, reduced lung damage, and significantly inhibited the production of inflammatory cytokines associated with the "cytokine storm" (TNF-α, IL-1β, IL-6).[17][18]

  • Human Immunodeficiency Virus (HIV): A sulfated derivative of this compound has been shown to inhibit HIV-induced cytopathic effects in vitro, with effective concentrations starting at 3.3 µg/mL.[4] Another protein isolated from shiitake, named lentin, was found to inhibit HIV-1 reverse transcriptase with an IC50 of 1.5 µM.[19]

Mechanism of Action and Signaling Pathways

This compound initiates an immune response by binding to specific pattern recognition receptors (PRRs) on the surface of immune cells, primarily macrophages, dendritic cells, and neutrophils. This recognition triggers a cascade of intracellular signaling events.

The primary receptor for β-glucans like this compound is Dectin-1 .[5][20] Binding to Dectin-1 leads to the recruitment and activation of spleen tyrosine kinase (Syk).[1] this compound also interacts with Toll-like Receptors (TLRs) , particularly TLR2 and TLR4, which then recruit adaptor proteins like MyD88.[12][13]

Both receptor pathways converge on the activation of two major downstream signaling hubs:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This involves the phosphorylation and activation of kinases such as ERK1/2, JNK1/2, and p38.[10][18]

  • Nuclear Factor-kappa B (NF-κB) Pathway: This leads to the phosphorylation and degradation of the inhibitor IκB, allowing the NF-κB p65 subunit to translocate to the nucleus.[1][10]

The activation of MAPK and NF-κB transcription factors culminates in the expression of genes encoding a wide array of immune mediators, including pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12), chemokines, and enzymes like inducible nitric oxide synthase (iNOS), which produces nitric oxide.[1][19] These mediators orchestrate the broader immune response, leading to the activation of other immune cells and the subsequent anti-tumor and anti-viral effects.

Lentinan_Signaling_Pathway This compound Signaling Pathway in Macrophages cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (Triple Helix) Dectin1 Dectin-1 This compound->Dectin1 Binds TLR TLR2 / TLR4 This compound->TLR Binds Syk Syk Dectin1->Syk Activates MyD88 MyD88 TLR->MyD88 Recruits MAPK MAPK Cascade (ERK, JNK, p38) Syk->MAPK Activates IKK IKK Complex Syk->IKK Activates MyD88->MAPK Activates MyD88->IKK Activates Gene Gene Transcription MAPK->Gene Activates Transcription Factors IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates NFkB_nuc->Gene Binds DNA Response Cytokines (TNF-α, IL-6, IL-12) Chemokines Nitric Oxide (NO) Phagocytosis Gene->Response Leads to

Caption: this compound signaling cascade in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in this compound research.

Protocol for this compound Extraction and Purification

This protocol describes a standard laboratory method for isolating and purifying this compound from the fruiting bodies of Lentinula edodes.

Materials:

  • Fresh or dried Lentinula edodes fruiting bodies

  • Deionized (DI) water

  • 95% Ethanol (pre-chilled to 4°C)

  • Trichloroacetic acid (TCA) or Sevage reagent (chloroform:n-butanol 4:1 v/v)

  • Dialysis tubing (MWCO 14,000 Da)

  • DEAE-Sepharose Fast Flow resin

  • Sephadex G-200 resin

  • Sodium chloride (NaCl)

  • Phenol-sulfuric acid reagents for quantification

Procedure:

  • Preparation: Clean and slice fresh shiitake mushrooms. Dry in an oven at 50-60°C to a constant weight, then pulverize into a fine powder.

  • Hot Water Extraction: Suspend the mushroom powder in DI water at a 1:20 ratio (w/v). Heat the suspension at 95-100°C for 6-8 hours with continuous stirring.

  • Centrifugation: Cool the extract and centrifuge at 5000 x g for 20 minutes to pellet solid debris. Collect the supernatant.

  • Ethanol Precipitation: Concentrate the supernatant to 1/4 of its original volume using a rotary evaporator. Add pre-chilled 95% ethanol to the concentrated extract to a final ethanol concentration of 80% (v/v) while stirring. Allow precipitation to occur overnight at 4°C.

  • Crude Polysaccharide Collection: Centrifuge at 5000 x g for 15 minutes to collect the crude this compound precipitate. Wash the pellet with 95% ethanol and then re-dissolve it in a minimal amount of DI water.

  • Deproteination: Add 4% (w/v) TCA to the solution and let it stand at 4°C for 6 hours. Centrifuge at 7000 x g for 15 minutes to remove the precipitated protein. Alternatively, use the Sevage method by mixing the solution with Sevage reagent, shaking vigorously, and centrifuging to remove the denatured protein layer. Repeat until no protein precipitate is visible at the interface.

  • Dialysis: Transfer the deproteinated supernatant to dialysis tubing and dialyze against running tap water for 48 hours, followed by DI water for 24 hours, with frequent water changes.

  • Ion-Exchange Chromatography: Lyophilize the dialyzed solution. Re-dissolve the powder and apply it to a DEAE-Sepharose column pre-equilibrated with DI water. Elute with a stepwise gradient of NaCl (0 M, 0.1 M, 0.3 M, 0.5 M). Collect fractions and use the phenol-sulfuric acid method to identify the main polysaccharide peak (this compound, being neutral, typically elutes in the water or low salt fraction).

  • Gel-Filtration Chromatography: Pool, desalt, and concentrate the this compound-containing fractions. Apply the concentrate to a Sephadex G-200 column and elute with DI water. Collect fractions and monitor for the polysaccharide peak.

  • Final Product: Pool the purified fractions and lyophilize to obtain pure this compound powder. Store at -20°C.[8][9][14]

Protocol for In Vivo Anti-Tumor Activity Assay (Mouse Model)

This protocol outlines a typical procedure to evaluate the anti-tumor efficacy of this compound using a subcutaneous tumor model in mice.

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • Tumor cell line (e.g., Sarcoma 180, MB49 bladder cancer)

  • This compound, sterile solution in saline

  • Positive control drug (e.g., Gemcitabine, 5-Fluorouracil)

  • Sterile phosphate-buffered saline (PBS) or saline

  • Calipers, syringes, animal scales

Procedure:

  • Tumor Cell Implantation: Harvest tumor cells during their logarithmic growth phase. Wash and resuspend the cells in sterile PBS to a concentration of 1 x 10⁷ cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

  • Group Assignment: Monitor the mice daily. When tumors reach a palpable volume of approximately 50-100 mm³, randomly divide the mice into experimental groups (n=8-10 per group):

    • Group 1: Vehicle Control (Saline, i.p.)

    • Group 2: this compound (e.g., 4 mg/kg, i.p., twice a week)

    • Group 3: Positive Control (e.g., Gemcitabine, 40 mg/kg, i.p., twice a week)

    • Group 4: Combination Therapy (this compound + Positive Control)

  • Treatment: Administer the treatments as per the assigned groups for a pre-determined period (e.g., 3-5 weeks).

  • Monitoring: Measure the tumor size with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length × Width²)/2. Monitor the body weight of each mouse as an indicator of systemic toxicity.

  • Endpoint: At the end of the treatment period, sacrifice the mice by cervical dislocation. Carefully excise the tumors, photograph them, and measure their final weight.

  • Data Analysis: Calculate the tumor inhibition rate (%) for each treatment group using the formula: Inhibition Rate = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] × 100. Analyze data for statistical significance.[21]

Protocol for In Vitro Macrophage Activation Assay

This protocol details the steps to assess the ability of this compound to activate macrophages in vitro by measuring nitric oxide (NO) production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli (positive control)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 × 10⁵ cells/mL (100 µL per well). Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adherence.

  • Stimulation: Remove the old medium. Add 100 µL of fresh medium containing different concentrations of this compound (e.g., 25, 50, 100, 200 µg/mL). Include a negative control (medium only) and a positive control (LPS, 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a NaNO₂ standard curve (0-100 µM) in culture medium.

    • After incubation, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well. Incubate for another 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples by comparing the absorbance values to the NaNO₂ standard curve. Increased nitrite concentration indicates higher NO production and thus macrophage activation.[22]

Macrophage_Activation_Workflow Workflow: In Vitro Macrophage Activation Assay cluster_prep 1. Preparation cluster_stim 2. Stimulation cluster_assay 3. Griess Assay for Nitric Oxide cluster_analysis 4. Data Analysis p1 Culture RAW 264.7 Macrophage Cells p2 Seed Cells into 96-well Plate (2x10^5 cells/mL) p1->p2 p3 Incubate 24h for Adherence p2->p3 s2 Add Treatments to Cells p3->s2 s1 Prepare this compound Dilutions & Controls (LPS, Medium) s1->s2 s3 Incubate 24h s2->s3 a1 Collect Supernatant (50 µL/well) s3->a1 a2 Add Griess Reagent A (10 min incubation) a1->a2 a3 Add Griess Reagent B (10 min incubation) a2->a3 a4 Read Absorbance at 540 nm a3->a4 d2 Calculate Nitrite Concentration a4->d2 d1 Generate NaNO2 Standard Curve d1->d2 d3 Determine Macrophage Activation Level d2->d3

Caption: Experimental workflow for macrophage activation.

Conclusion and Future Directions

This compound is a structurally distinct β-glucan whose potent anti-tumor and immunomodulatory activities are critically dependent on its triple-helical conformation. It functions as a biological response modifier, activating key immune cells and signaling pathways (Dectin-1, TLRs, MAPK, NF-κB) to orchestrate a robust host-mediated response. The quantitative data and established protocols summarized herein provide a solid foundation for its continued investigation.

Future research should focus on structure-activity relationship studies to precisely define the optimal molecular weight and branching frequency for specific therapeutic applications. Furthermore, exploring synergistic effects with modern immunotherapies, such as checkpoint inhibitors, could unlock new avenues for cancer treatment. The development of oral formulations with enhanced bioavailability also remains a critical challenge for expanding the therapeutic potential of this remarkable natural polymer.

References

The Anti-Tumor Effects of Lentinan on Gastric Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-tumor effects of Lentinan, a β-glucan derived from the shiitake mushroom (Lentinula edodes), with a specific focus on its application in the treatment of gastric cancer. This compound has been approved in Japan as a biological response modifier for gastric cancer and is used to enhance the efficacy of conventional chemotherapy.[1][2][3] This document details the immunomodulatory mechanisms, impact on cellular signaling pathways, and clinical efficacy of this compound, supported by quantitative data from various studies.

Clinical Efficacy of this compound in Gastric Cancer

This compound is primarily used as an adjuvant therapy in combination with chemotherapy for gastric cancer.[3][4] Clinical studies have demonstrated that this combination therapy leads to a significant prolongation of survival for patients with advanced gastric cancer when compared to chemotherapy alone.[3][5]

Survival and Response Rates in Clinical Trials

A meta-analysis of five clinical trials involving 650 patients with advanced gastric cancer showed a modest but statistically significant increase in overall survival for those treated with this compound plus chemotherapy compared to chemotherapy alone.[6] More recent studies have continued to support these findings, demonstrating improved survival rates and disease control.[1][5]

Table 1: Summary of Clinical Trial Data for this compound in Gastric Cancer

Study TypePatient PopulationTreatment ArmsKey FindingsReference
Meta-analysisAdvanced gastric cancerThis compound + Chemotherapy vs. Chemotherapy aloneHazard Ratio for Overall Survival: 0.8 (95% CI, 0.68-0.95)[6]
Non-randomized studyUnresectable metastatic or recurrent gastric cancerThis compound + Paclitaxel or Cisplatin vs. Chemotherapy aloneMedian Overall Survival: 689 days vs. 565 days (P = .0406)[6]
Retrospective cohort studyGastric cancer patients receiving S-1 based chemotherapyThis compound + S-1 vs. S-1 aloneProlonged survival in the this compound group.[1]
Retrospective chart reviewMetastatic gastric cancer with liver metastasesThis compound + S-1-based chemotherapyObjective Response Rate: 42% (5/12); Disease Control Rate: 83% (10/12); Median Overall Survival: 407 days.[1]
Clinical StudyUnresectable and recurrent gastric cancerThis compound + Tegafur vs. Tegafur aloneOne-, two-, and five-year survival rates were better in the group that received this compound than in the group that received chemotherapy alone, (91.3% versus 59.4%, 45.7% versus 32.7%, 10.0% versus 0%, respectively).[5]

Mechanisms of Anti-Tumor Action

This compound's anti-tumor effects are not directly cytotoxic to cancer cells. Instead, it functions as a biological response modifier, primarily by stimulating the host's immune system.[4][7]

Immunomodulatory Effects

This compound activates various immune cells, including macrophages, dendritic cells, neutrophils, natural killer (NK) cells, and lymphocytes.[5] This broad-spectrum immune stimulation enhances the body's ability to recognize and eliminate tumor cells.[5] Key immunomodulatory actions include:

  • Enhancement of Antibody-Dependent Cellular Cytotoxicity (ADCC): this compound can act synergistically with monoclonal antibodies like trastuzumab to augment ADCC, a critical mechanism for targeting cancer cells.[1][2][3][5]

  • Activation of Complement Systems: It can also activate complement-dependent cytotoxicity (CDC), further contributing to the destruction of tumor cells.[1][2][3][5]

  • Induction of Cytokine Production: The binding of this compound to immune cells can lead to the production of cytokines such as IL-12, which plays a role in enhancing anti-tumor immune responses.[5]

Modulation of Signaling Pathways

A significant mechanism underlying this compound's efficacy is its ability to modulate intracellular signaling pathways, particularly in the context of immune evasion by cancer cells.

Programmed cell death ligand 1 (PD-L1) is often upregulated in tumor cells, enabling them to evade the host's immune response.[8][9] this compound has been shown to reduce the constitutive and chemotherapy-induced expression of PD-L1 in gastric cancer cells.[1][8][9] This effect is primarily achieved through the suppression of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][8][9][10] By downregulating PD-L1, this compound may restore the ability of T-cells to recognize and attack cancer cells, thereby enhancing the efficacy of chemotherapy.[8]

PDL1_Downregulation cluster_Lentinan_Action This compound cluster_Signaling_Pathway Gastric Cancer Cell This compound This compound MAPK MAPK Pathway This compound->MAPK Suppresses PDL1 PD-L1 Expression MAPK->PDL1 Immune_Evasion Immune Evasion PDL1->Immune_Evasion

Caption: this compound suppresses the MAPK pathway to downregulate PD-L1 expression.

Experimental Protocols

This section outlines typical methodologies used in the investigation of this compound's effects on gastric cancer cells.

In Vitro Analysis of PD-L1 Expression

Objective: To determine the effect of this compound on the expression of PD-L1 in human gastric cancer cell lines.

Cell Lines: Human gastric cancer cell lines such as MKN1, MKN45, and NUGC3 are commonly used.[1]

Treatment:

  • Cells are cultured to a suitable confluency.

  • The cells are then treated with varying concentrations of this compound, often in combination with chemotherapeutic agents like cisplatin or oxaliplatin.[8][9]

Analysis:

  • Real-Time PCR: To quantify the mRNA expression levels of PD-L1 and associated signaling molecules.[1][9]

  • Western Blotting: To analyze the protein expression levels of PD-L1 and key components of the MAPK pathway.[8][9]

Experimental_Workflow start Start: Culture Gastric Cancer Cell Lines (MKN1, MKN45, NUGC3) treatment Treatment with this compound and/or Chemotherapy (e.g., Cisplatin) start->treatment incubation Incubation treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction protein_extraction Protein Extraction incubation->protein_extraction rt_pcr Real-Time PCR rna_extraction->rt_pcr western_blot Western Blot protein_extraction->western_blot data_analysis1 Analysis of PD-L1 mRNA Expression rt_pcr->data_analysis1 data_analysis2 Analysis of PD-L1 & MAPK Protein Expression western_blot->data_analysis2

Caption: Workflow for in vitro analysis of this compound's effect on PD-L1.

Conclusion

This compound demonstrates significant anti-tumor effects in gastric cancer, primarily through the potentiation of the host immune system and the modulation of key signaling pathways involved in immune evasion. Its established clinical efficacy in combination with chemotherapy underscores its importance as an adjuvant therapeutic agent. Future research may focus on optimizing combination therapies and exploring its potential with other immunotherapies, such as immune checkpoint inhibitors, to further improve patient outcomes in gastric cancer.

References

Lentinan's Role in Stimulating T-Cell and Macrophage Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lentinan, a β-(1→3)-glucan polysaccharide isolated from the shiitake mushroom (Lentinula edodes), has been extensively studied for its immunomodulatory properties. As a biological response modifier, this compound does not exhibit direct cytotoxicity to malignant cells but rather enhances the host's innate and adaptive immune responses.[1] This technical guide provides an in-depth review of the mechanisms by which this compound stimulates T-cell and macrophage activity, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways. The information is intended to support further research and development of this compound as a potential immunotherapeutic agent.

Macrophage Activation by this compound

Macrophages are pivotal cells in the immune system, responsible for phagocytosis, antigen presentation, and cytokine production. This compound is a potent activator of macrophages, enhancing their ability to recognize and eliminate pathogens and neoplastic cells.[2]

Signaling Pathways in Macrophage Activation

This compound's interaction with macrophages is primarily mediated by pattern recognition receptors (PRRs) on the cell surface, most notably Dectin-1 and Toll-like Receptor 2 (TLR2).[3] Binding to these receptors initiates a cascade of intracellular signaling events.

  • Dectin-1 Pathway: Dectin-1 is a C-type lectin receptor that specifically recognizes β-1,3- and β-1,6-glucans.[4] Upon this compound binding, Dectin-1 triggers signaling through spleen tyrosine kinase (Syk) and protein kinase C (PKC), which ultimately leads to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[4][5]

  • TLR2 Pathway: this compound can also engage TLR2, which collaborates with Dectin-1 to initiate downstream signaling.[3] This co-stimulation is crucial for a robust inflammatory response.

  • Downstream Cascades: The activation of these primary receptors leads to the engagement of major signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways converge on the activation of NF-κB and other transcription factors, which translocate to the nucleus and induce the expression of genes related to inflammation, phagocytosis, and immune stimulation.[3][6]

Lentinan_Macrophage_Activation cluster_membrane Macrophage Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (β-glucan) Dectin1 Dectin-1 This compound->Dectin1 TLR2 TLR2 This compound->TLR2 Syk Syk Dectin1->Syk PI3K PI3K/Akt TLR2->PI3K Syk->PI3K PKC PKC Syk->PKC MAPK MAPK (JNK, ERK) PI3K->MAPK NFkB NF-κB MAPK->NFkB PKC->NFkB GeneExp Gene Expression NFkB->GeneExp Nuclear Translocation Cytokines Cytokine Production (TNF-α, IL-1β, IL-6, IL-12) GeneExp->Cytokines Phagocytosis Enhanced Phagocytosis GeneExp->Phagocytosis ROS_NO ROS/NO Production GeneExp->ROS_NO

Caption: this compound signaling pathway in macrophages.
Quantitative Effects on Macrophage Function

This compound has been shown to significantly augment key macrophage functions in a dose-dependent manner.

ParameterCell TypeThis compound EffectKey FindingsReference
Phagocytosis Resident mouse peritoneal macrophagesAugmented phagocytosis of microbeadsUp to a 900% increase in phagocytic activity compared to control.[7]
Phagocytosis Sarcoma-180-bearing mice macrophagesIncreased phagocytosisSignificantly enhanced phagocytic capability at doses of 1, 5, and 10 mg/kg.[4]
Cytokine Production RAW264.7 macrophagesUpregulated cytokine expressionIncreased expression of IL-1β, IL-6, and TNF-α.[3][4]
Nitric Oxide (NO) Production This compound-elicited peritoneal macrophagesElevated capability to produce NOEnhanced NO production upon in vitro triggering.[8]
Cell Population Mouse model of bladder cancerIncreased macrophage populationIncreased proportions of CD11b+F480+ macrophages in tumor microenvironment.[9][10]

T-Cell Stimulation by this compound

This compound modulates the adaptive immune system by promoting the proliferation, differentiation, and activity of T-cells. This action is critical for orchestrating a targeted and sustained anti-tumor or anti-pathogen response.

Mechanisms of T-Cell Stimulation

This compound's effect on T-cells is largely indirect, mediated by activated antigen-presenting cells (APCs) like macrophages and dendritic cells, but it also has direct effects on T-cell differentiation and function.

  • APC-Mediated Activation: Activated macrophages, under the influence of this compound, upregulate the expression of co-stimulatory molecules and secrete key cytokines like Interleukin-12 (IL-12).[8] IL-12 is a potent inducer of T helper 1 (Th1) cell differentiation.

  • Th1 Polarization: this compound promotes a shift in the T-cell balance towards a Th1 phenotype.[8][11] Th1 cells are characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[2][8] IFN-γ further activates macrophages and enhances the cytotoxic activity of CD8+ T-cells and Natural Killer (NK) cells.[12]

  • Enhanced Proliferation and Function: this compound enhances the proliferation of both CD4+ and CD8+ T-cells and can augment the function of Chimeric Antigen Receptor (CAR)-T cells by promoting differentiation towards a memory phenotype, thereby improving their persistence and anti-tumor efficacy.[4][9][13]

Lentinan_T_Cell_Stimulation cluster_cytokines Cytokine Milieu This compound This compound Macrophage Macrophage / APC This compound->Macrophage Activates IL12 IL-12 Macrophage->IL12 Secretes NaiveT Naive CD4+ T-Cell Th1 Th1 Cell NaiveT->Th1 IFNg IFN-γ Th1->IFNg Secretes IL2 IL-2 Th1->IL2 Secretes CD8T CD8+ Cytotoxic T-Cell NKCell NK Cell IL12->NaiveT Promotes Differentiation IFNg->Macrophage Further Activates IFNg->CD8T Enhances Cytotoxicity IFNg->NKCell Enhances Cytotoxicity IL2->Th1 Autocrine Proliferation IL2->CD8T Promotes Proliferation

Caption: Logical workflow of this compound-mediated T-cell stimulation.
Quantitative Effects on T-Cell Populations and Function

Clinical and preclinical studies have quantified the impact of this compound on T-cell subsets and their effector functions.

ParameterStudy ModelThis compound EffectKey FindingsReference
CD4+ T-Cell Count HIV-positive patients (with didanosine)Increased CD4+ cellsMean increase of 142 CD4 cells/mm³ over a 12-month period.[14]
T-Cell Subsets Mouse model of bladder cancerIncreased CD4+ and CD8+ T-cellsSignificantly increased proportions of CD3+CD4+ and CD3+CD8+ T-cells.[9]
CD4+/CD8+ Ratio Spleen lymphocytes (mice)Upregulated ratioThis compound-CaCO3-OVA formulation increased the CD4+/CD8+ T-cell ratio.[4]
Cytokine Production CD4+ T-cells from this compound-administered miceAugmented IFN-γ, reduced IL-4Skewing towards a Th1 response upon anti-CD3 stimulation.[8]
CAR-T Cell Function In vitro CAR-T cell modelEnhanced cytotoxicity and cytokine secretionSignificantly augmented cytotoxicity and secretion of IL-2 and IFN-γ.[13]

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the immunomodulatory effects of this compound.

Macrophage Phagocytosis Assay (Flow Cytometry)

This protocol provides a method to quantify the phagocytic activity of macrophages.[7]

Phagocytosis_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_phago Phagocytosis cluster_analysis Analysis Harvest 1. Harvest Macrophages (e.g., peritoneal lavage) Culture 2. Culture cells in 96-well plates Harvest->Culture This compound 3. Add this compound (various concentrations) Culture->this compound Incubate1 4. Incubate for a defined period (e.g., 1-2 hours) This compound->Incubate1 Beads 5. Add fluorescent microbeads (e.g., opsonized latex beads) Incubate1->Beads Incubate2 6. Incubate to allow phagocytosis (e.g., 30-60 min at 37°C) Beads->Incubate2 Wash 7. Wash cells to remove non-ingested beads Incubate2->Wash FACS 8. Analyze by Flow Cytometry Wash->FACS Quantify 9. Quantify mean fluorescence intensity and percentage of phagocytic cells FACS->Quantify

Caption: Experimental workflow for macrophage phagocytosis assay.

Methodology:

  • Cell Isolation: Isolate peritoneal macrophages from mice via peritoneal lavage with cold PBS.

  • Cell Culture: Plate the cells in a 96-well plate at a density of 1-5 x 10^5 cells/well and allow them to adhere for 2 hours at 37°C.

  • Treatment: Remove non-adherent cells and add culture medium containing various concentrations of this compound or a control vehicle.

  • Pre-incubation: Incubate the cells with this compound for 1-2 hours.

  • Phagocytosis Induction: Add fluorescently-labeled microbeads (e.g., FITC-labeled latex beads, optionally opsonized with C3b or IgG) to each well.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for phagocytosis.

  • Washing: Vigorously wash the plates with cold PBS to remove any beads that have not been internalized.

  • Cell Detachment: Detach the adherent macrophages using a cell scraper or trypsin.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer. Gate on the macrophage population and measure the fluorescence intensity, which corresponds to the number of ingested beads.

T-Cell Proliferation Assay (CFSE-based)

This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation via dye dilution.

Methodology:

  • T-Cell Isolation: Isolate splenic T-cells from mice using a nylon wool column or magnetic-activated cell sorting (MACS).

  • CFSE Staining: Resuspend cells in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction with fetal bovine serum.

  • Co-culture Setup: Plate the CFSE-labeled T-cells in a 96-well plate.

  • Stimulation: Add a stimulating agent (e.g., anti-CD3/CD28 antibodies) and co-culture with macrophages that have been pre-treated with various concentrations of this compound.

  • Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division. The proliferation index can be calculated based on the generational loss of fluorescence.

Cytokine Measurement (ELISA)

This protocol describes the quantification of cytokines in culture supernatants.

Methodology:

  • Sample Collection: Culture macrophages or T-cells with or without this compound for a specified period (e.g., 24-48 hours). Collect the culture supernatant and centrifuge to remove cellular debris.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample Incubation: Add diluted samples and a series of known standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Allow the color to develop.

  • Read Plate: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Quantification: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Conclusion

This compound demonstrates significant immunomodulatory activity by stimulating both macrophages and T-cells. It enhances macrophage phagocytosis and the production of key inflammatory mediators through the activation of Dectin-1 and TLR2-mediated signaling pathways, including MAPK and NF-κB. Concurrently, it promotes the proliferation and differentiation of T-cells, skewing the immune response towards a potent Th1 phenotype critical for anti-tumor and anti-viral immunity. The quantitative data and established protocols presented in this guide provide a robust framework for researchers and drug developers to further investigate and harness the therapeutic potential of this compound in immunotherapy.

References

The Dual Facets of Lentinan: A Technical Examination of its In Vitro and In Vivo Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lentinan, a β-glucan polysaccharide extracted from the shiitake mushroom (Lentinula edodes), has garnered significant attention in oncology for its potent immunomodulatory and anti-tumor properties.[1][2] Approved in Japan as an adjuvant for gastric cancer therapy since 1985, its application in treating a variety of cancers, including lung, colorectal, and liver cancer, has been extensively explored.[1][3] This technical guide provides a comprehensive analysis of the in vitro and in vivo effects of this compound on cancer cell lines, detailing its mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols.

In Vitro Effects: Direct Cytotoxicity and Cellular Pathway Modulation

Contrary to early beliefs that this compound's anti-tumor effects were solely host-mediated, a growing body of evidence demonstrates its direct cytotoxic and pro-apoptotic effects on various cancer cell lines.[2][4][5]

Quantitative Analysis of In Vitro Efficacy

The direct anti-proliferative and pro-apoptotic effects of this compound have been quantified across a range of cancer cell lines. The following table summarizes these findings.

Cancer Cell LineCancer TypeAssayConcentrationEffectCitation
MCF-7 Breast Cancer (ER+)MTS AssayNot specified96% inhibition of cell viability (in phenol red-free media)[6]
MCF-7 Breast Cancer (ER+)Not specifiedNot specified45.46% inhibitory rate[7]
T47D Breast Cancer (ER+)Cell Viability AssayDose-dependentEvident repression of cell viability[8]
DU-145 Prostate CarcinomaMTS AssayNot specifiedUp to 42% inhibition in cell growth[6]
SKOV3 Ovarian CarcinomaMTS Assay1600 µg/ml87% inhibition of cell proliferation[5][6]
Hepa1-6 Mouse Hepatocellular CarcinomaCCK-8 AssayIncreasing concentrationsInhibition of proliferation[4]
A549 Lung CancerProliferation AssayNot specifiedSignificant inhibition of proliferation (in combination with paclitaxel)[9]
C6 Glioma Cells Rat GliomaGrowth Assay20, 40, 80 mg/LSignificant growth inhibition[10]
U251 Human AstrocytomaProliferation/Apoptosis>200 µg/mlSignificant suppression of proliferation and promotion of apoptosis[11]
HT-29 Colon CancerNot specifiedNot specifiedConcentration-dependent inhibitory and pro-apoptotic effect[5]
Signaling Pathways Modulated by this compound in Cancer Cells

This compound's direct anti-cancer effects are mediated through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.

1. EGR1/PTEN/AKT Signaling Axis in Hepatocellular Carcinoma:

In mouse hepatocellular carcinoma (HCC) cells, this compound has been shown to induce apoptosis by upregulating the Early Growth Response 1 (EGR1) protein.[4] EGR1 acts as a transcription factor, activating the tumor suppressor Phosphatase and Tensin Homolog (PTEN).[4][12] Activated PTEN subsequently inhibits the PI3K/AKT signaling pathway, a critical regulator of cell survival.[4] This inhibition leads to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, ultimately triggering apoptosis.[4]

EGR1_PTEN_AKT_Pathway This compound This compound EGR1 EGR1 (Upregulation) This compound->EGR1 PTEN PTEN (Activation) EGR1->PTEN AKT AKT (Inhibition) PTEN->AKT Bcl2 Bcl-2 (Downregulation) AKT->Bcl2 Bax Bax (Upregulation) AKT->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

EGR1/PTEN/AKT apoptosis pathway induced by this compound.

2. p53 and Caspase-Dependent Pathways:

This compound has been found to activate the p53 tumor suppressor pathway and caspase-dependent apoptotic pathways in various cancer cells, including glioma and breast cancer.[8][11] In glioma cells, this compound upregulates p53, which in turn modulates the expression of Bcl-2 family proteins (decreasing Bcl-2 and increasing Bax) and cytochrome c, leading to the activation of caspases and subsequent apoptosis.[11] Similarly, in ER+ breast cancer cells, this compound activates caspase-dependent pathways.[8] Studies in sarcoma 180 and HeLa cells also show activation of p53 and caspase-3.[5]

p53_Caspase_Pathway This compound This compound p53 p53 (Activation) This compound->p53 Bcl2_Bax Bcl-2 Family (↓Bcl-2, ↑Bax) p53->Bcl2_Bax CytoC Cytochrome c (Release) Bcl2_Bax->CytoC Caspases Caspases (Activation) CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

p53 and caspase-dependent apoptosis pathway.

3. ROS-TXNIP-NLRP3 Inflammasome and ASK1/p38 MAPK Pathway in Lung Cancer:

In combination with paclitaxel, this compound synergistically enhances apoptosis in A549 lung cancer cells by triggering the production of reactive oxygen species (ROS).[9] This leads to the activation of the TXNIP-NLRP3 inflammasome and the ASK1/p38 MAPK signaling pathway, both of which contribute to caspase-3 activation and apoptosis.[2][9]

Experimental Protocols for In Vitro Assays

1. Cell Viability/Proliferation Assay (MTT/MTS/CCK-8):

  • Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (MTT, MTS, or WST-8 in CCK-8) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

  • Methodology:

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (and/or other drugs) for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a control.

    • Add the assay reagent (e.g., CCK-8 solution) to each well and incubate for 1-4 hours.[4][12]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry):

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Methodology:

    • Treat cells with this compound as described above.

    • Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.[12]

    • Analyze the stained cells using a flow cytometer.

3. Cell Migration Assay (Wound Healing/Scratch Assay):

  • Principle: This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

  • Methodology:

    • Grow cells to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

    • Wash the cells to remove detached cells and replace the medium with fresh medium containing this compound at various concentrations.

    • Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

    • Measure the wound area at each time point to quantify cell migration.

4. Cell Invasion Assay (Transwell Chamber/Boyden Chamber Assay):

  • Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel), mimicking in vivo invasion.

  • Methodology:

    • Coat the porous membrane of a Transwell insert with a layer of Matrigel.

    • Place the insert into a well of a companion plate containing medium with a chemoattractant (e.g., FBS).

    • Seed cells, suspended in serum-free medium with or without this compound, into the upper chamber of the insert.

    • Incubate for a period that allows for invasion (e.g., 24-48 hours).

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane.

    • Count the stained cells under a microscope to quantify invasion.

In Vivo Effects: Immunomodulation and Tumor Suppression

In vivo, this compound's primary anti-cancer mechanism is immunomodulation, enhancing the host's immune response against tumors.[2][13] It also exhibits anti-metastatic and anti-angiogenic properties.[13][14][15]

Quantitative Analysis of In Vivo Efficacy

The anti-tumor and immunomodulatory effects of this compound have been demonstrated in various animal models.

Animal ModelCancer TypeTreatmentKey FindingsCitation
Nude Mice Breast Cancer (MCF-7 xenograft)This compound59.16% tumor inhibition rate[7]
Nude Mice Breast Cancer (MCF-7 xenograft)This compound~53% inhibition of tumor growth[7]
C57BL/6 Mice Hepatocellular Carcinoma (DEN-induced)This compoundInhibited tumor development[4]
AKR Mice Murine Lymphoma (K36) & Human Colon CarcinomaOral this compound (3 mg/mouse/day for 7 days)Significant regression in tumor formation[16][17]
NOD/SCID Mice Colon Cancer (HT-29 xenograft)This compoundSignificantly inhibited tumor growth[18]
Mice Lung Cancer (A549 xenograft)This compound + OridoninAugmented metastasis suppression and improved survival rates[19]
BN Rats Acute Myeloid LeukemiaThis compound + Idarubicin/CytarabineIncreased average survival compared to monotherapy[20]
Mice Bladder Cancer (MB49 model)This compound + GemcitabineSynergistic inhibition of tumor growth[21]
Immunomodulatory Mechanisms of this compound

This compound is recognized by various immune cell surface receptors, such as Dectin-1, Toll-like receptors (TLRs), and complement receptor 3 (CR3).[3][22] This interaction triggers a cascade of immune responses.

  • Activation of Immune Cells: this compound stimulates a wide range of immune effector cells, including T lymphocytes, natural killer (NK) cells, dendritic cells, and macrophages.[23][24] This leads to enhanced tumor cell killing through mechanisms like antibody-dependent cellular cytotoxicity (ADCC).[1][3]

  • Cytokine Modulation: It promotes the production of Th1-polarizing cytokines like IL-12 and IFN-γ, while decreasing Th2-associated cytokines such as IL-4 and IL-6.[23] This shift from a Th2-dominant to a Th1-dominant immune state is crucial for an effective anti-tumor response.[25]

  • Inhibition of Angiogenesis: this compound can inhibit tumor angiogenesis, the formation of new blood vessels that supply tumors, by increasing the production of the anti-angiogenic factor IFN-γ.[15] This effect appears to be T cell-independent.[15]

Immunomodulation_Pathway cluster_0 This compound Administration cluster_1 Immune Cell Interaction cluster_2 Cellular Activation & Cytokine Production cluster_3 Anti-Tumor Effects This compound This compound Receptors Dectin-1, TLRs, CR3 on Macrophages, DCs This compound->Receptors Macrophages Macrophages / DCs (Activation) Receptors->Macrophages Th1_Cytokines ↑ IL-12, IFN-γ Macrophages->Th1_Cytokines T_Cells T Cells (Activation) Th1_Cytokines->T_Cells NK_Cells NK Cells (Activation) Th1_Cytokines->NK_Cells Angiogenesis Inhibition of Angiogenesis Th1_Cytokines->Angiogenesis via IFN-γ Cytotoxicity Enhanced Tumor Cell Killing (ADCC) T_Cells->Cytotoxicity NK_Cells->Cytotoxicity

In vivo immunomodulatory mechanism of this compound.
Animal Models for In Vivo Research

  • Syngeneic Models: These models use immunocompetent animals (e.g., C57BL/6 or BN rats) implanted with tumors derived from the same genetic background (e.g., Hepa1-6, MB49).[4][20] They are essential for studying immunomodulatory effects as the host has a complete and functional immune system.

  • Xenograft Models: Human cancer cell lines (e.g., MCF-7, HT-29) are implanted into immunodeficient mice (e.g., nude or NOD/SCID mice).[8][18] These models are useful for evaluating the direct anti-tumor effects of a compound in the absence of a robust immune response.

  • Carcinogen-Induced Models: Tumors are induced by administering a chemical carcinogen, such as diethylnitrosamine (DEN) for liver cancer.[4] This model closely mimics the natural progression of cancer.

Clinical Significance

Clinical studies, particularly in China and Japan, have evaluated thousands of cancer cases and have shown that this compound, when used as an adjuvant to chemotherapy or radiation, can improve the overall response rate, prolong survival, and enhance the quality of life for patients with various cancers, most notably gastric, lung, and colorectal cancers.[1][3][26][27]

Conclusion

This compound exhibits a compelling dual mechanism in combating cancer. In vitro, it directly inhibits cancer cell proliferation and induces apoptosis through the modulation of key signaling pathways like EGR1/PTEN/AKT and p53. In vivo, its primary strength lies in its role as a biological response modifier, orchestrating a robust anti-tumor immune response by activating effector cells and creating a pro-inflammatory, anti-angiogenic tumor microenvironment. This comprehensive understanding of this compound's multifaceted actions underscores its significant potential as a valuable component of integrative cancer therapy. Further research to elucidate its synergistic effects with modern immunotherapies and targeted agents is warranted.

References

Lentinan's Impact on Cytokine Production and Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Lentinan, a β-glucan polysaccharide extracted from the shiitake mushroom (Lentinus edodes), is a prominent biological response modifier with significant immunomodulatory, anti-inflammatory, and anti-tumor properties[1][2]. Its therapeutic potential is largely attributed to its ability to modulate the production of key cytokines and influence intracellular signaling cascades. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects, presenting quantitative data on cytokine modulation, detailed experimental protocols, and visual representations of the core signaling pathways involved. The information is intended to support further research and development of this compound-based therapeutic agents.

This compound's Quantitative Impact on Cytokine Production

This compound exerts a complex, context-dependent influence on cytokine expression, capable of both stimulating and suppressing cytokine production depending on the experimental model and cellular environment. This dual functionality underscores its role as an immunomodulator rather than a simple immunostimulant or immunosuppressant.

Pro-inflammatory Cytokine Induction

In certain contexts, this compound primes the immune system by inducing the expression of pro-inflammatory cytokines. It has been shown to stimulate the transcription of genes for TNF-α, IL-1α, IL-1β, and IL-6 in murine macrophages, an effect mediated through Toll-like receptor 4 (TLR4) signaling[3]. This activity is crucial for its anti-tumor effects, where it helps activate macrophages and other immune cells[4][5].

Anti-inflammatory Cytokine Regulation

Conversely, this compound demonstrates potent anti-inflammatory effects in various models of inflammation. It can significantly reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8[1][6]. This inhibitory action is often achieved by targeting key inflammatory signaling pathways like NF-κB[1][7]. For instance, in models of intestinal inflammation, this compound was found to downregulate the expression of TNF receptor 1 (TNFR1) on intestinal epithelial cells, thereby inhibiting TNF-α-induced NF-κB activation and subsequent IL-8 production[8][9].

The following tables summarize the quantitative effects of this compound on cytokine production across various studies.

Table 1: Inhibitory Effects of this compound on Cytokine Production

CytokineExperimental ModelThis compound Concentration/DoseObserved EffectReference
TNF-α Human Chondrocytes (AGE-stimulated)250 µg/mL & 500 µg/mLSecretion reduced from 792.3 pg/mL to 568.2 and 432.5 pg/mL, respectively.[6]
IL-1β Human Chondrocytes (AGE-stimulated)250 µg/mL & 500 µg/mLSecretion reduced from 1099.5 pg/mL to 781.5 and 623.6 pg/mL, respectively.[6]
IL-6 Lung Cancer Cells (LPS-stimulated)Not specifiedReduced IL-6 levels in cell supernatants.[10]
IL-8 Human Chondrocytes (AGE-stimulated)250 µg/mL & 500 µg/mLSecretion reduced from 1544.3 pg/mL to 1192.6 and 878.6 pg/mL, respectively.[6]
IL-8 Human Keratinocytes (BaP-stimulated)Not specifiedSignificantly reduced mRNA and protein levels.[11]
NO RAW 264.7 Macrophages (LPS-stimulated)80-200 µg/mLProduction suppressed by ~60-70%.[12]
IFN-γ DSS-induced Colitis Mice100 & 200 µ g/mouse Significantly reduced aberrant mRNA expression.[9]

Table 2: Inductive Effects of this compound on Cytokine Production

CytokineExperimental ModelThis compound Concentration/DoseObserved EffectReference
TNF-α Murine Macrophages1 mg/mLInduced mRNA transcription.[3]
IL-1α Murine Macrophages1 mg/mLInduced mRNA transcription.[3]
IL-6 Murine Macrophages1 mg/mLInduced mRNA transcription.[3]
Pro-IL-1β Murine Macrophages1 mg/mLInduced mRNA transcription.[3]
IL-12 Peritoneal Macrophages (in vivo elicited)Not specifiedElevated capability to produce IL-12 upon in vitro triggering.[13]

Core Signaling Pathways Modulated by this compound

This compound's effects on cytokine production are orchestrated through its interaction with several key intracellular signaling pathways. It primarily engages with cell surface receptors like Toll-like Receptors (TLRs) and Dectin-1 to initiate these cascades.

TLR4, MAPK, and NF-κB Pathways

This compound is recognized by TLR4, triggering downstream signaling that leads to the activation of both the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways[3].

  • MAPK Activation : this compound induces the phosphorylation, and thus activation, of MAPK family members including ERK1/2 and JNK1/2 in a time- and concentration-dependent manner[14].

  • NF-κB Activation : The TLR4-mediated cascade leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for degradation, allowing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for pro-inflammatory cytokines[14][15]. Interestingly, some studies show that this compound can activate NF-κB p65 without inducing TNF-α or nitric oxide (NO), suggesting that the activation of the p65 subunit alone may be insufficient to stimulate the production of certain pro-inflammatory mediators[14][15].

Lentinan_TLR4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 Binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway ERK_JNK p-ERK1/2 p-JNK1/2 MAPK_pathway->ERK_JNK IKK IKK NFkB_pathway->IKK IkB IκB IKK->IkB Phosphorylates (Inhibits) NFkB_p65 NF-κB p65 IkB->NFkB_p65 Releases NFkB_p65_nuc NF-κB p65 NFkB_p65->NFkB_p65_nuc Translocation Cytokine_Gene Cytokine Gene Transcription NFkB_p65_nuc->Cytokine_Gene Activates

Caption: this compound activates TLR4, leading to MAPK and NF-κB signaling.

PI3K/AKT/NF-κB Pathway Inhibition

In the context of allergic airway inflammation, this compound has been shown to exert a protective role by inhibiting the PI3K/AKT/NF-κB signaling pathway[16]. This suppression leads to a significant reduction in type 2 cytokines and eosinophil counts, highlighting an important anti-inflammatory mechanism[16].

Lentinan_PI3K_Inhibition This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Inflammation Airway Inflammation (Type 2 Cytokines) NFkB->Inflammation

Caption: this compound attenuates inflammation by inhibiting the PI3K/AKT/NF-κB pathway.

Regulation of TNFR1-Mediated Signaling

A novel anti-inflammatory mechanism of this compound involves the modulation of the TNF-α signaling pathway in intestinal epithelial cells. This compound treatment leads to a decrease in the cell surface levels of TNF Receptor 1 (TNFR1)[8][9]. This downregulation is achieved by inducing clathrin-mediated endocytosis of the receptor and suppressing TNFR1 mRNA expression[9]. By reducing the availability of TNFR1, this compound effectively desensitizes the cells to TNF-α, leading to the inhibition of NF-κB activation and a subsequent decrease in IL-8 production[8][9].

Lentinan_TNFR1_Modulation This compound This compound TNFR1_exp TNFR1 mRNA Expression This compound->TNFR1_exp Suppresses Endocytosis Clathrin-mediated Endocytosis This compound->Endocytosis Induces TNFR1_surf Surface TNFR1 NFkB NF-κB Activation TNFR1_surf->NFkB Endocytosis->TNFR1_surf Internalizes TNFa TNF-α TNFa->TNFR1_surf Binds IL8 IL-8 Production NFkB->IL8

Caption: this compound inhibits TNF-α signaling by downregulating surface TNFR1.

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to investigate this compound's effects on cytokine production and signaling.

In Vitro Macrophage Activation Assay

This protocol is used to assess the direct effect of this compound on macrophage cytokine production and signaling pathway activation.

  • Cell Culture : Murine RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding : Cells are seeded into 6-well or 24-well plates at a density of 1x10⁶ cells/mL and allowed to adhere overnight.

  • Treatment : The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10-500 µg/mL). Lipopolysaccharide (LPS, 10-100 ng/mL) is often used as a positive control for inflammatory response[3]. Cells are incubated for a specified period (e.g., 30 minutes for signaling studies, 24 hours for cytokine secretion).

  • Sample Collection :

    • Supernatant : Culture supernatants are collected, centrifuged to remove cell debris, and stored at -80°C for cytokine analysis by ELISA[3].

    • Cell Lysate : Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis[14].

    • RNA : Cells are lysed with a reagent like TRIzol for RNA extraction and subsequent RT-qPCR analysis of cytokine gene expression[3].

  • Analysis :

    • ELISA : Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions[3][6].

    • Western Blotting : Protein lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., p-ERK, p-p65) to assess pathway activation[9][14].

    • RT-qPCR : Extracted RNA is reverse-transcribed to cDNA, and the expression levels of target cytokine genes are quantified using real-time PCR[9].

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_collect Sample Collection cluster_analysis Analysis Culture 1. Culture RAW 264.7 Macrophages Seed 2. Seed Cells in Plates Culture->Seed Treat 3. Treat with this compound (or LPS control) Seed->Treat Collect_SN 4a. Collect Supernatant Treat->Collect_SN Collect_Lysate 4b. Prepare Cell Lysate Treat->Collect_Lysate Collect_RNA 4c. Extract RNA Treat->Collect_RNA ELISA 5a. ELISA for Secreted Cytokines Collect_SN->ELISA WB 5b. Western Blot for Signaling Proteins Collect_Lysate->WB qPCR 5c. RT-qPCR for Gene Expression Collect_RNA->qPCR

References

Methodological & Application

Application Notes & Protocols: High-Purity Lentinan Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentinan is a β-(1→3)-glucan with β-(1→6) branches, a polysaccharide extracted from the fruiting bodies of the Shiitake mushroom (Lentinula edodes)[1]. It is recognized for its significant biological activities, particularly as a biological response modifier that enhances the body's natural defense mechanisms[1]. This compound's therapeutic potential, including its immunomodulatory and anti-tumor functions, has made it a subject of intensive research and development[2]. Hot water extraction is the most common and traditional method for isolating this compound. This technique leverages the solubility of polysaccharides in water at elevated temperatures while minimizing the use of harsh chemicals that could denature the compound's triple-helix structure, which is crucial for its bioactivity[3][4].

This document provides a detailed protocol for the hot water extraction and subsequent purification of high-purity this compound, intended for researchers, scientists, and professionals in drug development.

Experimental Data Summary

The efficiency of this compound extraction is influenced by several key parameters, including temperature, time, and the ratio of solvent to solid material. The following table summarizes quantitative data from various hot water extraction protocols.

Mushroom State Extraction Method Temperature (°C) Time Solid-to-Liquid Ratio (g:mL) Reported Yield (%) Reference
Dried PowderHot Water with Ultrasonic Assist9040 min1:406.47[5]
Dried PowderHot Water Extraction956 h1:204.74[6]
Dried PowderFermentation-assisted Hot Water956 h1:208.87[6]
Dried PowderAutoclave Hot Water12030 min1:10Not explicitly stated[7]
Fresh Fruiting BodiesTraditional Hot Water80 - 1008 - 16 h1:25 (approx.)~0.15 (crude)[3][8]
Dried PowderTraditional Hot Water1008 - 15 hNot specified~0.12 - 0.15 (low)[4]

Detailed Experimental Protocol

This protocol outlines the hot water extraction and purification of this compound from dried Shiitake mushrooms.

1. Materials and Equipment

  • Materials:

    • Dried Shiitake mushroom (Lentinula edodes) fruiting bodies

    • Deionized water

    • 96-100% Ethanol (reagent grade)

    • Trichloroacetic acid (TCA) or Sevag reagent (chloroform:n-butanol, 4:1 v/v)

    • Whatman No. 1 filter paper or equivalent

  • Equipment:

    • Blender or grinder

    • Hot plate with magnetic stirrer or temperature-controlled water bath

    • Large glass beakers or flasks

    • Centrifuge and appropriate centrifuge tubes

    • Rotary evaporator (optional)

    • Freeze-dryer (lyophilizer)

    • Standard laboratory glassware

2. Step-by-Step Methodology

Step 2.1: Preparation of Mushroom Powder

  • Obtain high-quality dried Shiitake mushrooms.

  • Grind the dried mushrooms into a fine powder (e.g., 40-60 mesh) using a blender or grinder. Store the powder in a sealed container at room temperature until use.

Step 2.2: Hot Water Extraction

  • Weigh the mushroom powder and place it in a large beaker.

  • Add deionized water at a solid-to-liquid ratio of 1:20 to 1:40 (e.g., 50 g of powder in 1 L to 2 L of water)[5][6].

  • Heat the mixture to 95-98°C while stirring continuously[6][9]. Maintain this temperature for 4 to 6 hours[6].

    • Alternative: For higher throughput, autoclaving at 120°C for 30 minutes can be used[7]. However, be aware that higher temperatures may affect the molecular weight[4].

Step 2.3: Separation of Crude Extract

  • After extraction, allow the mixture to cool to room temperature.

  • Centrifuge the slurry at 4,000-5,000 x g for 15-20 minutes to pellet the solid residue.

  • Carefully decant the supernatant, which contains the crude this compound extract. For improved clarity, filter the supernatant through several layers of cheesecloth followed by Whatman No. 1 filter paper.

Step 2.4: Deproteinization

  • Cool the supernatant to 4°C.

  • Add 3% trichloroacetic acid (TCA) to the supernatant in a 1:1 volume ratio and let it stand overnight at 4°C to precipitate proteins[6].

  • Centrifuge at 7,000 x g for 10 minutes to remove the precipitated proteins[6].

    • Alternative (Sevag Method): Mix the supernatant with Sevag reagent (chloroform:n-butanol, 4:1) in a 3:1 ratio. Shake vigorously for 30 minutes and centrifuge to separate the phases. Repeat this process until no protein layer is visible at the interface[8][10].

Step 2.5: Concentration and Ethanol Precipitation

  • (Optional) Concentrate the deproteinized supernatant to about one-third or one-quarter of its original volume using a rotary evaporator at 50-60°C.

  • Add 3-4 volumes of 96% ethanol to the concentrated extract while stirring.

  • Allow the mixture to stand overnight at 4°C to facilitate the complete precipitation of the polysaccharide.

  • Collect the white precipitate (this compound) by centrifugation at 7,000 x g for 10 minutes[6].

Step 2.6: Drying and Storage

  • Wash the precipitate with absolute ethanol and then acetone to remove residual water.

  • Dry the purified this compound precipitate in a vacuum oven or, for best results, freeze-dry (lyophilize) it for 12-24 hours to obtain a fine, white powder[6][7].

  • Store the high-purity this compound powder in a desiccator at -20°C for long-term stability[7].

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the hot water extraction and purification of this compound.

G cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product start Dried Shiitake Mushrooms grind Grinding & Pulverization start->grind extract Hot Water Extraction (95-98°C, 4-6h) grind->extract Mushroom Powder separate Centrifugation / Filtration extract->separate deprotein Deproteinization (TCA or Sevag Method) separate->deprotein Crude Extract (Supernatant) precipitate Ethanol Precipitation (3-4 Volumes) deprotein->precipitate collect Collect Precipitate precipitate->collect dry Freeze-Drying (Lyophilization) collect->dry Washed Precipitate end_node High-Purity this compound dry->end_node

Workflow for high-purity this compound extraction.
Signaling Pathway

This compound exerts its immunomodulatory effects primarily by activating immune cells. The diagram below shows a simplified signaling pathway initiated by this compound binding to receptors on macrophages.

G This compound This compound (β-Glucan) receptor Dectin-1 / TLRs (on Macrophage) This compound->receptor Binds to pathways Activation of MAPK & NF-κB Pathways receptor->pathways Triggers cytokines ↑ Cytokine Production (IL-1, TNF-α) pathways->cytokines response Enhanced Immune Response (Phagocytosis, Antigen Presentation) pathways->response

This compound-induced immune signaling pathway.

References

Application Notes and Protocols for the Isolation of Lentinan via Ethanol Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinan, a β-glucan polysaccharide extracted from the fruiting bodies of shiitake mushrooms (Lentinus edodes), has garnered significant interest in the scientific community for its immunomodulatory and anti-tumor properties.[1][2][3] This complex carbohydrate, primarily composed of a β-(1→3)-glucan backbone with β-(1→6) branches, exerts its biological effects by activating various immune cells, including macrophages, T cells, and natural killer (NK) cells.[1][4] The mechanism of action involves the recognition of this compound by pattern recognition receptors, such as Dectin-1 and Toll-like receptors (TLRs), which triggers downstream signaling cascades like MAPK and NF-κB, leading to the production of cytokines and enhanced immune responses.[4]

Ethanol precipitation is a widely employed and effective method for the isolation and purification of this compound from aqueous extracts.[1][2][5] This technique leverages the principle of reducing the solubility of the polysaccharide by introducing a non-solvent (ethanol), causing it to precipitate out of the solution. This document provides detailed application notes and protocols for the isolation of this compound using ethanol precipitation, intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The yield and purity of this compound obtained through ethanol precipitation can vary depending on the initial extraction method and the specific parameters of the precipitation process. The following table summarizes quantitative data from various studies to provide a comparative overview.

ParameterValueSource
This compound Yield (from fresh fruit bodies) 260 to 825 mg/100gNot specified in search results
This compound Yield (hot water extraction) 0.12%[6]
This compound Yield (alkali extraction) Up to 5%[6]
Purity of this compound 87.50%[3]
Ethanol Concentration for Precipitation 80-95%[1]
Volume of Ethanol Added 1 to 4 volumes[7]
Precipitation Temperature 4°C or -20°C[8][9]
Precipitation Time Overnight[10]

Experimental Protocols

This section outlines a detailed methodology for the isolation of this compound from shiitake mushrooms using hot water extraction followed by ethanol precipitation.

Materials and Reagents
  • Fresh or dried shiitake mushrooms (Lentinus edodes)

  • Distilled or deionized water

  • 95% Ethanol (pre-chilled to -20°C)

  • 70% Ethanol (pre-chilled to -20°C)

  • Protease (e.g., papain, trypsin)

  • Sodium acetate (3M, pH 5.2)

  • Centrifuge and appropriate centrifuge tubes

  • Homogenizer or blender

  • Water bath or heating mantle

  • Filtration apparatus (e.g., cheesecloth, filter paper, or centrifugation)

  • Lyophilizer (freeze-dryer) or vacuum oven

Protocol for this compound Isolation
  • Preparation of Mushroom Material :

    • If using fresh shiitake mushrooms, wash them thoroughly to remove any debris.

    • Homogenize or blend the fresh mushrooms into a fine paste.

    • If using dried mushrooms, grind them into a fine powder.

  • Hot Water Extraction :

    • Add distilled water to the mushroom homogenate or powder at a ratio of 10:1 (v/w).

    • Heat the mixture to 90-100°C in a water bath or on a heating mantle with constant stirring for 6-8 hours.[2]

    • Allow the mixture to cool to room temperature.

  • Filtration and Clarification :

    • Separate the aqueous extract from the solid residue by filtration through cheesecloth, followed by centrifugation at 5000 x g for 15 minutes.

    • Collect the supernatant, which contains the crude this compound extract.

  • Deproteinization (Optional but Recommended) :

    • To improve the purity of the final product, proteins can be removed from the crude extract.

    • Add a protease (e.g., papain or trypsin) to the supernatant and incubate at its optimal temperature and pH for 2-4 hours.

    • Alternatively, the Sevag method can be used for deproteinization.[5]

    • After enzymatic treatment, heat the extract to 80°C for 10 minutes to inactivate the protease, then centrifuge to remove any precipitated proteins.

  • Ethanol Precipitation :

    • To the clarified supernatant, add 1/10th volume of 3M sodium acetate (pH 5.2) and mix well.[9]

    • Add 2 to 4 volumes of pre-chilled 95% ethanol to the mixture with gentle stirring.[7][9]

    • The final ethanol concentration should be between 64% and 80% to effectively precipitate the polysaccharide.

    • Allow the mixture to stand at 4°C or -20°C overnight to facilitate complete precipitation of this compound.[8][9]

  • Collection and Washing of the Precipitate :

    • Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to pellet the precipitated this compound.

    • Carefully decant and discard the supernatant.

    • Wash the pellet with 2-3 volumes of pre-chilled 70% ethanol to remove any remaining impurities.[9]

    • Centrifuge again at 10,000 x g for 15 minutes at 4°C and discard the supernatant.

  • Drying and Storage :

    • Dry the this compound pellet using a lyophilizer (freeze-dryer) or in a vacuum oven at a low temperature to obtain a fine, white to light-brown powder.

    • Store the dried this compound in a desiccator at room temperature or in a sealed container at -20°C for long-term stability.

Visualizations

Experimental Workflow for this compound Isolation

Lentinan_Isolation_Workflow start Start: Shiitake Mushrooms (Fresh or Dried) prep Preparation (Homogenize/Grind) start->prep extraction Hot Water Extraction (90-100°C, 6-8h) prep->extraction filtration Filtration/Centrifugation extraction->filtration deproteinization Deproteinization (Optional) filtration->deproteinization precipitation Ethanol Precipitation (Add 2-4 vol. 95% Ethanol, 4°C/-20°C Overnight) deproteinization->precipitation collection Centrifugation & Collection of Precipitate precipitation->collection washing Washing with 70% Ethanol collection->washing drying Drying (Lyophilization/Vacuum Oven) washing->drying end End: Purified this compound drying->end

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound in Immune Cells

Lentinan_Signaling_Pathway This compound This compound (β-glucan) immune_cells Immune Cells (Macrophages, NK Cells, T Cells) This compound->immune_cells receptors Pattern Recognition Receptors (Dectin-1, TLRs) downstream Downstream Signaling receptors->downstream Activates immune_cells->receptors Binds to mapk MAPK Pathway downstream->mapk nfkB NF-κB Pathway downstream->nfkB syk_pkc Syk-PKC Pathway downstream->syk_pkc cytokines Cytokine Production (TNF-α, IL-1, IL-2) mapk->cytokines nfkB->cytokines syk_pkc->cytokines response Immunomodulatory & Anti-tumor Effects cytokines->response

Caption: this compound's signaling cascade in immune cells.

References

Application Notes and Protocols: Quantifying Bioactive Lentinan using the Aniline Blue Fluorescent Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentinan, a β-glucan polysaccharide extracted from the shiitake mushroom (Lentinus edodes), is a well-documented biological response modifier with potent immunomodulatory and anti-tumor properties.[1][2][3][4] The bioactivity of this compound is intrinsically linked to its triple helical conformation.[5][6][7] Therefore, accurate quantification of the bioactive, triple-helical form of this compound is critical for quality control in research, and the development of this compound-based therapeutics.

This document provides a detailed application note and protocol for the quantification of bioactive this compound using a rapid and selective aniline blue fluorescent method.[5][6][7][8] Aniline blue is a water-soluble dye that exhibits weak fluorescence.[5] However, upon binding to the triple helical structure of (1→3)-β-D-glucans like this compound, the resulting complex emits a strong fluorescent signal, allowing for sensitive and specific quantification.[5][9] This method offers a significant advantage over traditional total carbohydrate assays, such as the phenol-sulfuric acid method, which do not discriminate between bioactive and non-bioactive forms.[5][7]

Principle of the Method

The aniline blue fluorescent method is based on the specific interaction between the fluorochrome aniline blue and the triple helical conformation of β-glucans. In an alkaline environment, aniline blue intercalates within the triple helix of this compound, leading to a significant enhancement of its fluorescence intensity. The fluorescence emission at approximately 492 nm, when excited at around 404 nm, is directly proportional to the concentration of bioactive this compound.[5][6][7] This specificity allows for the selective quantification of the therapeutically relevant form of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the aniline blue fluorescent method for this compound quantification, based on published data.

Table 1: Performance Characteristics of the Aniline Blue Fluorescent Method [5][6][7]

ParameterValue
Linear Range1 - 60 µg/mL
Limit of Detection (LOD)0.25 µg/mL
Excitation Wavelength404 nm
Emission Wavelength492 nm
Incubation Time15 minutes
Incubation Temperature80°C
pH10 (Glycine-NaOH buffer)

Table 2: Comparison of this compound Quantification Methods [5][7]

MethodPrincipleSelectivity for Bioactive FormAdvantagesDisadvantages
Aniline Blue Fluorescent Method Fluorescence enhancement upon binding to triple helical β-glucans.HighRapid, sensitive, simple, and specific for the bioactive conformation.Requires a fluorescence spectrophotometer.
Phenol-Sulfuric Acid Method Colorimetric reaction with all carbohydrates.LowSimple, inexpensive, and widely used for total sugar quantification.Non-specific; measures total carbohydrates, not just bioactive this compound.

Experimental Protocols

Materials and Reagents
  • This compound standard (from Lentinus edodes)

  • Aniline blue

  • Sodium hydroxide (NaOH)

  • Glycine

  • Dimethyl sulfoxide (DMSO, optional, for disrupting triple helix)

  • 96-well black microplates

  • Fluorescence microplate reader

  • Volumetric flasks and pipettes

  • Water bath or heating block

Preparation of Solutions
  • 0.1 M Glycine-NaOH Buffer (pH 10):

    • Dissolve 0.75 g of glycine in 80 mL of deionized water.

    • Adjust the pH to 10.0 with 0.5 M NaOH.

    • Bring the final volume to 100 mL with deionized water.

  • 100 µg/mL this compound Stock Solution:

    • Accurately weigh 10.0 mg of this compound standard.

    • Dissolve it in a small volume of 0.5 M NaOH.

    • Adjust the pH to 10 with 0.2 M glycine.

    • Transfer to a 100 mL volumetric flask and bring to volume with 0.1 M Glycine-NaOH buffer (pH 10).

    • Store at 4°C.

  • 0.1% (w/v) Aniline Blue Stock Solution:

    • Accurately weigh 100.0 mg of aniline blue.

    • Dissolve in and bring to a final volume of 100 mL with 0.1 M Glycine-NaOH buffer (pH 10).

    • Store in a dark bottle to protect from light.

Experimental Workflow

The following diagram outlines the key steps in the quantification of bioactive this compound using the aniline blue fluorescent method.

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_this compound Prepare this compound Standards mix Mix this compound Sample/Standard with Aniline Blue Solution prep_this compound->mix prep_aniline Prepare Aniline Blue Solution prep_aniline->mix incubate Incubate at 80°C for 15 minutes mix->incubate cool Cool to Room Temperature incubate->cool transfer Transfer to 96-well Plate cool->transfer measure Measure Fluorescence (Ex: 404 nm, Em: 492 nm) transfer->measure plot Plot Standard Curve measure->plot calculate Calculate this compound Concentration plot->calculate

Caption: Experimental workflow for this compound quantification.

Assay Procedure
  • Preparation of Standards and Samples:

    • Prepare a series of this compound standards with concentrations ranging from 1 to 60 µg/mL by diluting the 100 µg/mL this compound stock solution with 0.1 M Glycine-NaOH buffer (pH 10).

    • Prepare unknown samples by diluting them to fall within the linear range of the assay.

  • Reaction Mixture:

    • In a series of test tubes or microcentrifuge tubes, mix the following:

      • 1.0 mL of each this compound standard or unknown sample.

      • 4.0 mL of 0.1% aniline blue stock solution.

      • Bring the final volume to 10 mL with 0.1 M Glycine-NaOH buffer (pH 10).

  • Incubation:

    • Incubate the reaction mixtures in a water bath at 80°C for 15 minutes.[5][7]

    • After incubation, allow the solutions to cool to room temperature.

  • Fluorescence Measurement:

    • Transfer 200 µL of each reaction mixture into the wells of a 96-well black microplate.

    • Measure the fluorescence intensity using a microplate reader with the excitation wavelength set to 404 nm and the emission wavelength set to 492 nm.[5][7]

Data Analysis
  • Standard Curve:

    • Subtract the fluorescence intensity of the blank (0 µg/mL this compound) from the fluorescence intensity of each standard.

    • Plot a standard curve of the net fluorescence intensity versus the corresponding this compound concentration (µg/mL).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification of Unknown Samples:

    • Subtract the blank fluorescence from the sample fluorescence.

    • Use the equation from the linear regression to calculate the concentration of this compound in the unknown samples.

    • Remember to account for any dilution factors used in the sample preparation.

This compound Bioactivity and Signaling Pathways

This compound exerts its immunomodulatory effects by activating various immune cells, including macrophages, T cells, and natural killer (NK) cells.[1][10][11] This activation is initiated by the binding of this compound to pattern recognition receptors (PRRs) on the surface of these cells, such as Toll-like receptors (TLRs) and Dectin-1.[1][10] This binding triggers downstream signaling cascades, including the MAPK and NF-κB pathways, leading to the production of cytokines and enhancement of cellular immune responses.[1][2][10]

The following diagram illustrates the simplified signaling pathway of this compound-mediated immune activation.

lentinan_signaling cluster_cell Immune Cell (e.g., Macrophage) cluster_pathways Intracellular Signaling cluster_response Cellular Response This compound This compound (Triple Helix) receptor Dectin-1 / TLRs This compound->receptor Binds to syk Syk receptor->syk mapk MAPK Pathway receptor->mapk pkc PKC syk->pkc nfkb NF-κB Pathway pkc->nfkb cytokines Cytokine Production (e.g., TNF-α, IL-1β) mapk->cytokines phagocytosis Enhanced Phagocytosis mapk->phagocytosis nk_activation NK Cell Activation mapk->nk_activation nfkb->cytokines nfkb->phagocytosis nfkb->nk_activation

Caption: this compound-induced immune signaling pathway.

Conclusion

The aniline blue fluorescent method provides a robust, sensitive, and specific tool for the quantification of bioactive this compound. Its ability to selectively detect the triple helical conformation is crucial for the accurate assessment of this compound's potency in research and pharmaceutical applications. By following the detailed protocols outlined in this document, researchers can reliably quantify bioactive this compound and advance the understanding and development of this important immunomodulatory agent.

References

Experimental Design for Lentinan Studies in Murine Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical studies of Lentinan in murine models. The protocols outlined below are based on established methodologies to investigate the anti-tumor and immunomodulatory effects of this polysaccharide derived from Lentinula edodes (shiitake mushroom).

Introduction to this compound's Bioactivity

This compound, a β-glucan, primarily exerts its anti-tumor effects through the modulation of the host's immune system rather than direct cytotoxicity to cancer cells.[1] Its mechanism of action involves the activation of various immune cells, including macrophages, T lymphocytes, and natural killer (NK) cells, leading to an enhanced anti-tumor immune response.[2][3] Key immunomodulatory effects include increasing the proliferation of CD4+ and CD8+ T cells, boosting the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and IL-12, while concurrently reducing immunosuppressive cell populations like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[4][5]

Murine Tumor Models

The selection of an appropriate murine tumor model is critical for investigating the efficacy of this compound. Both syngeneic and xenograft models can be employed, though syngeneic models are often preferred for studying immunomodulatory agents as they utilize immunocompetent mice.

Commonly Used Murine Cancer Cell Lines for this compound Studies:

Cancer TypeCell LineMouse StrainKey Characteristics
Bladder CancerMB49C57BL/6Syngeneic, aggressive tumor growth.[4]
Hepatocellular CarcinomaHepa1-6C57BL/6Syngeneic, well-established model.[6]
Lung CancerLAP0297, LLCFVB, C57BL/6Syngeneic models for studying primary tumor growth and angiogenesis.[7][8]
Colon CarcinomaCT26, MC38BALB/c, C57BL/6Syngeneic, widely used for immunotherapy studies.[8]
Breast CancerEO771C57BL/6Syngeneic, orthotopic model available.[7]
LymphomaK36AKRSyngeneic T-cell lymphoma model.[1]

Experimental Protocols

This compound Preparation and Administration

Preparation of Injectable this compound (Intraperitoneal):

This protocol is adapted for a 10 mg/kg dosage in a 20g mouse.

  • Stock Solution: Dissolve this compound powder in a suitable solvent like sterile Phosphate Buffered Saline (PBS) or saline (0.9% NaCl).[9][10] Some protocols may require a small amount of DMSO to aid dissolution, followed by dilution in PBS.[4]

  • Working Solution: Dilute the stock solution with sterile PBS to the final desired concentration. For a 10 mg/kg dose in a 20g mouse (0.02 kg), the required dose is 0.2 mg. If injecting a volume of 100 µL, the concentration of the working solution should be 2 mg/mL.[4]

  • Sterilization: Filter the final working solution through a 0.22 µm sterile filter before injection.[4]

  • Storage: Store the prepared solution at 4°C for short-term use.[4]

Administration:

  • Route: Intraperitoneal (i.p.) injection is a common route for systemic administration.[7][10] Oral gavage has also been reported to be effective.[1][11]

  • Dosage: Dosages in murine studies vary widely, from 0.5 mg/kg to 50 mg/kg, with 1-10 mg/kg being a frequently used range for anti-tumor efficacy studies.[7][10][12]

  • Frequency: Administration is typically performed daily or every other day.[7]

Subcutaneous Tumor Model Protocol
  • Cell Culture: Culture the selected cancer cell line under standard conditions until they reach a logarithmic growth phase (80-90% confluency).

  • Cell Harvesting:

    • For adherent cells, wash with PBS and detach using trypsin. Neutralize the trypsin with complete culture medium.

    • For suspension cells, collect the cells directly from the culture flask.

  • Cell Preparation:

    • Centrifuge the cell suspension and wash the cell pellet with sterile PBS or serum-free medium 2-3 times.

    • Resuspend the cells in sterile PBS or an appropriate medium at a concentration of 1-5 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

    • For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.

  • Tumor Inoculation:

    • Anesthetize the mice using an appropriate method.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Inject 100 µL of the cell suspension subcutaneously.

    • Monitor the mice regularly for tumor growth.

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: Begin this compound treatment when tumors reach a palpable size (e.g., 50-100 mm³).

Flow Cytometry Analysis of Immune Cells
  • Tissue Collection: At the end of the experiment, euthanize the mice and collect spleens and tumors.

  • Single-Cell Suspension Preparation:

    • Spleen: Mechanically dissociate the spleen through a 70 µm cell strainer to obtain a single-cell suspension. Lyse red blood cells using an ACK lysis buffer.

    • Tumor: Mince the tumor tissue and digest with an enzyme cocktail (e.g., collagenase and DNase) to obtain a single-cell suspension. Filter through a cell strainer.

  • Staining:

    • Count the viable cells and adjust the concentration.

    • Block Fc receptors with anti-CD16/32 antibodies to prevent non-specific binding.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers for T cells (CD3, CD4, CD8), macrophages (CD11b, F4/80), MDSCs (CD11b, Gr-1/Ly6G), and Tregs (CD4, CD25, FoxP3). For intracellular staining of FoxP3, use a fixation/permeabilization kit.

  • Data Acquisition and Analysis:

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on specific immune cell populations.

Cytokine Profiling by ELISA
  • Sample Collection: Collect blood via cardiac puncture at the time of euthanasia and prepare serum or plasma. Alternatively, culture splenocytes and collect the supernatant.

  • ELISA Procedure:

    • Use commercially available ELISA kits for mouse cytokines (e.g., IFN-γ, IL-2, IL-10, TGF-β).

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, incubating with detection antibody, adding the substrate, and stopping the reaction.

    • Read the absorbance on a microplate reader.

  • Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.

Data Presentation

Quantitative Data Summary

Table 1: Effect of this compound on Tumor Growth in Murine Models

Tumor ModelThis compound DoseAdministration RouteTumor Growth Inhibition (%)Reference
Bladder Cancer (MB49)1 mg/kgi.p.Significant reduction[4]
Lung Cancer (LAP0297)1 mg/kgi.p.Significant inhibition[8]
Colon Carcinoma (Human)3 mg/mouse/dayOralSignificant regression[1]
Hepatocellular Carcinoma (H22)0.4 mg/kgi.p.Significant inhibition[13]

Table 2: Immunomodulatory Effects of this compound on Immune Cell Populations in Murine Spleen/Tumor

Cell PopulationMarkerChange with this compoundTumor ModelReference
CD4+ T cellsCD3+CD4+IncreasedBladder Cancer (MB49)[4]
CD8+ T cellsCD3+CD8+IncreasedBladder Cancer (MB49)[4]
MacrophagesCD11b+F4/80+IncreasedBladder Cancer (MB49)[4]
Regulatory T cells (Tregs)CD4+CD25+FoxP3+DecreasedBladder Cancer (MB49)[4]
Myeloid-Derived Suppressor Cells (MDSCs)Gr-1+CD11b+DecreasedBladder Cancer (MB49)[4]

Table 3: Effect of this compound on Cytokine Production in Murine Models

CytokineChange with this compoundMethodTumor ModelReference
IFN-γUpregulatedELISABladder Cancer (MB49)[4][5]
IL-2UpregulatedELISABladder Cancer (MB49)[4][5]
IL-12UpregulatedELISABladder Cancer (MB49)[4]
IL-10DownregulatedELISABladder Cancer (MB49)[4][5]
TGF-βDownregulatedELISABladder Cancer (MB49)[4][5]

Visualization of Pathways and Workflows

Signaling Pathways

This compound's anti-tumor activity is mediated through complex signaling cascades. Two notable pathways are the immunomodulatory pathway and the EGR1/PTEN/AKT pathway in hepatocellular carcinoma.

Lentinan_Immunomodulatory_Pathway This compound This compound PRR Pattern Recognition Receptors (e.g., Dectin-1, TLRs) This compound->PRR Tregs Regulatory T Cells (Tregs) This compound->Tregs Inhibition MDSCs Myeloid-Derived Suppressor Cells (MDSCs) This compound->MDSCs Inhibition Macrophage Macrophage PRR->Macrophage Activation T_Cell T Cell Macrophage->T_Cell Antigen Presentation Cytokines_Pro Pro-inflammatory Cytokines (IFN-γ, IL-2, IL-12, TNF-α) Macrophage->Cytokines_Pro Secretion Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Cytotoxicity NK_Cell NK Cell NK_Cell->Tumor_Cell Cytotoxicity Cytokines_Pro->T_Cell Activation & Proliferation Cytokines_Pro->NK_Cell Activation Cytokines_Anti Anti-inflammatory Cytokines (IL-10, TGF-β) Tregs->T_Cell Suppression Tregs->Cytokines_Anti Secretion MDSCs->T_Cell Suppression Apoptosis Tumor Cell Apoptosis & Growth Inhibition Tumor_Cell->Apoptosis

Caption: this compound's immunomodulatory signaling pathway.

Lentinan_EGR1_PTEN_AKT_Pathway This compound This compound EGR1 EGR1 (Early Growth Response 1) This compound->EGR1 Upregulates expression & nuclear translocation PTEN PTEN (Phosphatase and Tensin Homolog) EGR1->PTEN Activates transcription AKT AKT (Protein Kinase B) PTEN->AKT Inhibits phosphorylation Apoptosis_Proteins Apoptosis-related Proteins (e.g., Bax/Bcl-2 ratio) AKT->Apoptosis_Proteins Regulates Apoptosis Hepatocellular Carcinoma Cell Apoptosis Apoptosis_Proteins->Apoptosis Induces

Caption: this compound's pro-apoptotic signaling in HCC.[6][14]

Experimental Workflow

Lentinan_Experimental_Workflow cluster_Preparation Preparation cluster_In_Vivo In Vivo Phase cluster_Ex_Vivo Ex Vivo Analysis Cell_Culture Tumor Cell Culture Tumor_Inoculation Subcutaneous Tumor Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Inoculation Tumor_Monitoring Tumor Growth Monitoring Tumor_Inoculation->Tumor_Monitoring Treatment This compound/Vehicle Administration Tumor_Monitoring->Treatment Tissue_Harvest Harvest Tumors & Spleens Treatment->Tissue_Harvest Flow_Cytometry Flow Cytometry (Immune Cell Profiling) Tissue_Harvest->Flow_Cytometry ELISA ELISA (Cytokine Analysis) Tissue_Harvest->ELISA IHC Immunohistochemistry (e.g., CD31 for Angiogenesis) Tissue_Harvest->IHC Data_Analysis Data Analysis & Interpretation Flow_Cytometry->Data_Analysis ELISA->Data_Analysis IHC->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Application Notes and Protocols for In Vivo Lentinan Administration in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established protocols for the in vivo administration of lentinan, a polysaccharide derived from the shiitake mushroom (Lentinula edodes), in preclinical cancer research. This compound has demonstrated significant anti-tumor effects, primarily through the potentiation of the host immune response.[1][2] This document outlines detailed methodologies from key studies, summarizes quantitative data, and visualizes experimental workflows and signaling pathways to guide researchers in designing their own in vivo experiments.

Data Presentation: Efficacy of this compound in Murine Cancer Models

The following tables summarize the quantitative outcomes of this compound administration across various in vivo cancer models.

Tumor Model Animal Strain This compound Dosage & Route Treatment Schedule Tumor Growth Inhibition (%) Key Findings Reference
LAP0297 Lung CarcinomaC57BL/61.0 mg/kg, intraperitoneal (i.p.)Daily for 1 month~60% tumor regressionInhibited tumor angiogenesis via IFNγ up-regulation.[3]
CT26 Colorectal CarcinomaBALB/c1.0 mg/kg, i.p.Not specifiedSignificant inhibitionElevated expression of angiostatic factors like IFNγ.[3]
H22 HepatocarcinomaKunming mice0.4 mg/kg, i.p.Once a week for 3 weeks (immunization prior to tumor inoculation)Significant inhibition (20% survival rate vs. model)Lower doses inhibited tumor growth, while a higher dose (1 mg/kg) promoted it.[4][5]
B16F10 MelanomaC57BL/65, 10, 20 mg/kgDaily for 23 daysSignificant inhibition (dose-dependent)Induced apoptosis via the AKT/Nur77/Bcl-2 pathway.[6]
Human Oral Squamous Cell Carcinoma (OSCC) XenograftNude mice0.1 mg/kg, peritumoral injectionTwice a week for 3 weeks (in combination with S-1)Marked antitumor effectsDown-regulated TS and DPD mRNA expression.[7]
Murine Lymphoma (K36)AKR mice3 mg/mouse/day, oral gavageDaily for 7 days (pre-treatment)Significant regression"Primed" lymphocytes showed anti-tumor activity.[8]
Sarcoma 180 (S-180)Kunming mice100 mg/kg, intragastric (i.g.)Daily for 10 daysSignificant tumor regressionIncreased macrophage phagocytosis.[9]

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Angiogenesis Inhibition in Lung and Colon Carcinoma Models (Adapted from[3])

1. Animal Model and Tumor Induction:

  • Use C57BL/6 mice for LAP0297 lung carcinoma or BALB/c mice for CT26 colorectal carcinoma.
  • Subcutaneously inject 5 x 10^5 LAP0297 or CT26 cells into the flank of the mice.
  • Allow tumors to grow to a diameter of 4x4 mm before starting treatment.

2. This compound Preparation and Administration:

  • Dissolve this compound in sterile saline to a final concentration for a dosage of 1.0 mg/kg body weight.
  • Administer the this compound solution via intraperitoneal (i.p.) injection daily for the duration of the experiment (e.g., 1 month).
  • Administer an equivalent volume of sterile saline to the control group.

3. Monitoring and Endpoint Analysis:

  • Measure tumor size with calipers every 2-3 days.
  • Monitor animal body weight and general health.
  • At the end of the treatment course, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for blood vessel markers, ELISA for IFNγ levels in tumor lysates).

Protocol 2: Oral Gavage Administration for Murine Lymphoma (Adapted from[8])

1. Animal Model and Tumor Induction:

  • Use inbred male AKR mice, 5-6 weeks old.
  • Subcutaneously inoculate mice with K36 murine lymphoma cells.

2. This compound Preparation and Administration:

  • Prepare a highly soluble this compound solution.
  • Administer 3 mg of this compound per mouse per day via oral gavage.
  • Pre-feed the mice with this compound for 7 days prior to tumor cell inoculation.
  • The control group should receive an equivalent volume of the vehicle.

3. Monitoring and Endpoint Analysis:

  • Monitor tumor development and measure tumor size at specified time points (e.g., 14 days post-inoculation).
  • At the end of the study, tumors can be excised and weighed.

Protocol 3: Combination Therapy with Chemotherapy in an OSCC Xenograft Model (Adapted from[7])

1. Animal Model and Tumor Induction:

  • Use nude mice.
  • Establish human oral squamous cell carcinoma xenografts.

2. This compound and Chemotherapy Administration:

  • Prepare this compound for peritumoral injection at a dosage of 0.1 mg/kg/day.
  • Administer this compound twice a week for three weeks.
  • Administer the oral antineoplastic agent S-1 at 6.9 mg/kg/day, seven times a week.
  • Control groups should include untreated, this compound alone, and S-1 alone.

3. Monitoring and Endpoint Analysis:

  • Monitor tumor volume throughout the treatment period.
  • After three weeks, euthanize the mice and collect tumor tissues.
  • Perform TUNEL assays to detect apoptotic cells.
  • Analyze gene and protein expression of thymidylate synthase (TS), dihydropyrimidine dehydrogenase (DPD), and orotate phosphoribosyl transferase (OPRT) using RT-PCR and ELISA.

Visualizations: Workflows and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for in vivo this compound studies and the key signaling pathways involved in its anti-tumor activity.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis animal_model Select Animal Model (e.g., C57BL/6, BALB/c, Nude Mice) tumor_induction Tumor Cell Inoculation (Subcutaneous, Orthotopic) animal_model->tumor_induction lentinan_prep This compound Preparation (Dissolve in Saline) tumor_induction->lentinan_prep administration Administration (i.p., Oral, Peritumoral) lentinan_prep->administration tumor_measurement Tumor Growth Measurement administration->tumor_measurement control_group Control Group (Vehicle Administration) control_group->tumor_measurement health_monitoring Animal Health Monitoring tumor_measurement->health_monitoring endpoint_analysis Endpoint Analysis (Tumor Excision, Histology, etc.) health_monitoring->endpoint_analysis

Caption: A generalized experimental workflow for in vivo this compound cancer research.

lentinan_signaling cluster_receptors Immune Cell Receptors cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular & Systemic Effects This compound This compound dectin1 Dectin-1 This compound->dectin1 tlr Toll-like Receptors This compound->tlr cr3 Complement Receptor 3 This compound->cr3 mapk MAPK Pathway dectin1->mapk nfkb NF-κB Pathway dectin1->nfkb syk_pkc Syk-PKC Pathway dectin1->syk_pkc tlr->mapk tlr->nfkb tlr->syk_pkc cr3->mapk cr3->nfkb cr3->syk_pkc immune_activation Immune Cell Activation (Macrophages, NK cells, T cells) mapk->immune_activation nfkb->immune_activation syk_pkc->immune_activation cytokine_production Cytokine Production (IFNγ, IL-12) immune_activation->cytokine_production apoptosis Induction of Apoptosis immune_activation->apoptosis tumor_inhibition Tumor Growth Inhibition immune_activation->tumor_inhibition angiogenesis_inhibition Inhibition of Angiogenesis cytokine_production->angiogenesis_inhibition angiogenesis_inhibition->tumor_inhibition apoptosis->tumor_inhibition

Caption: Key signaling pathways activated by this compound leading to anti-tumor effects.[10][11]

References

Application Notes and Protocols for Evaluating Lentinan's Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentinan, a β-glucan polysaccharide isolated from the shiitake mushroom (Lentinula edodes), has garnered significant scientific interest for its potent immunomodulatory properties. As a biological response modifier, this compound has been shown to enhance the body's natural defense mechanisms by activating various components of the innate and adaptive immune systems.[1][2] Its therapeutic potential is being explored in oncology and infectious diseases, making robust and reproducible methods for evaluating its immunological effects crucial for researchers, scientists, and drug development professionals.

These application notes provide detailed protocols for a panel of cell culture assays designed to elucidate the immunomodulatory activities of this compound. The described assays will enable the assessment of its effects on key immune cell populations, including macrophages, lymphocytes, and Natural Killer (NK) cells.

Key Immunomodulatory Effects of this compound:

  • Macrophage Activation: this compound can stimulate macrophages, enhancing their phagocytic activity and promoting the production of signaling molecules such as nitric oxide (NO) and various cytokines.[3][4]

  • Lymphocyte Proliferation: It has been demonstrated to promote the proliferation of lymphocytes, key players in the adaptive immune response.[5]

  • Cytokine Production: this compound modulates the secretion of a wide range of cytokines, including interleukins (IL-2, IL-4, IL-6, IL-10, IL-12), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), thereby influencing the nature and intensity of the immune response.[1][2][5][6]

  • NK Cell Activity: this compound is known to enhance the cytotoxic activity of Natural Killer (NK) cells, which are crucial for targeting and eliminating virally infected and cancerous cells.[7]

Data Presentation: Summary of Quantitative Effects of this compound

The following tables summarize the quantitative data on the immunomodulatory effects of this compound from various in vitro studies.

Table 1: Effect of this compound on Macrophage Function

Cell Line/TypeThis compound ConcentrationAssayResultReference
RAW 264.7100 µg/mLPhagocytic Activity (Neutral Red Uptake)Significant increase in phagocytosis[8]
RAW 264.7100 µg/mLNitric Oxide (NO) Production (Griess Assay)Significant increase in NO production[9]
RAW 264.7100 µg/mLTNF-α Secretion (ELISA)Increased TNF-α production[2]
RAW 264.7100 µg/mLIL-6 Secretion (ELISA)Increased IL-6 secretion[10]
RAW 264.71 mg/mLIL-1β Secretion (ELISA)Increased IL-1β production[6]
Peritoneal Macrophages10 mg/kg (in vivo treatment)Cytotoxicity against tumor cellsSignificantly higher cytotoxicity[11]

Table 2: Effect of this compound on Lymphocyte Proliferation and Cytokine Production

Cell TypeThis compound ConcentrationAssayResultReference
Spleen Lymphocytes (mice)10 µg/mLLymphocyte Proliferation (MTT Assay)Enhanced lymphocyte proliferation[5]
Human PBMCsNot specifiedLymphokine-Activated Killer Cell ProductionIncreased production[5]
Human PBMCsNot specifiedNK Cell ActivityIncreased activity[5]
Mouse SplenocytesNot specifiedIL-2 Secretion (ELISA)Increased IL-2 production
Mouse SplenocytesNot specifiedIFN-γ Secretion (ELISA)Increased IFN-γ production

Experimental Protocols

Herein are detailed methodologies for key experiments to assess this compound's immunomodulatory effects.

Protocol 1: Macrophage Activation Assay

This protocol outlines the steps to evaluate the effect of this compound on macrophage phagocytosis and nitric oxide production using the RAW 264.7 murine macrophage cell line.

A. Phagocytosis Assay (Neutral Red Uptake Method)

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]

  • This compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound (e.g., 25, 50, 100, 200 µg/mL). Include a positive control (LPS, 5 µg/mL) and a negative control (medium alone).[8] Incubate for another 24 hours.

  • Neutral Red Staining: Discard the supernatant and add 100 µL of 0.1% neutral red solution to each well. Incubate for 24 hours.[8]

  • Washing and Lysis: Remove the neutral red solution and wash the cells with PBS. Add 100 µL of cell lysis buffer (e.g., 1% acetic acid in 50% ethanol) to each well and incubate for 30 minutes with gentle shaking.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the phagocytic activity.

B. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Phagocytosis Assay protocol.

  • Supernatant Collection: After the 24-hour incubation with this compound, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to the collected supernatant in a new 96-well plate.[9]

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.[9]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 2: Lymphocyte Proliferation Assay (MTT Assay)

This protocol describes how to measure the effect of this compound on the proliferation of murine splenocytes.

  • Splenocyte Isolation: Isolate splenocytes from a mouse spleen under sterile conditions using standard procedures.

  • Cell Seeding: Seed the isolated splenocytes in a 96-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.

  • This compound Treatment: Add various concentrations of this compound to the wells. Include a positive control (e.g., Concanavalin A) and a negative control (medium alone). Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable, proliferating cells.

Protocol 3: Cytokine Production Assay (ELISA)

This protocol details the measurement of cytokine levels in the supernatant of immune cells treated with this compound.

  • Cell Culture and Treatment: Culture the desired immune cells (e.g., RAW 264.7 macrophages, splenocytes, or PBMCs) and treat with different concentrations of this compound as described in the previous protocols.

  • Supernatant Collection: After the desired incubation period (typically 24-48 hours), centrifuge the culture plates and collect the supernatant.

  • ELISA Procedure: Perform an enzyme-linked immunosorbent assay (ELISA) for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-12) using a commercial ELISA kit. Follow the manufacturer's instructions for coating the plate with capture antibody, adding the supernatant, adding the detection antibody, adding the enzyme conjugate, and adding the substrate.

  • Quantification: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentration based on a standard curve generated with recombinant cytokines.

Protocol 4: Natural Killer (NK) Cell Cytotoxicity Assay

This protocol outlines a flow cytometry-based method to assess the effect of this compound on NK cell-mediated cytotoxicity.

  • Effector Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) containing NK cells using a density gradient separation method. To enhance NK cell activity, you can pre-incubate the PBMCs with this compound for a specified period (e.g., 24 hours).

  • Target Cell Preparation: Use a target cell line known to be sensitive to NK cell lysis, such as K-562 cells. Label the target cells with a fluorescent dye like Calcein AM or CFSE for easy identification by flow cytometry.[12][13]

  • Co-incubation: Co-incubate the effector cells (PBMCs) with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 2:1, 1:1, 0.5:1) in a 96-well U-bottom plate for 4 hours at 37°C.[12]

  • Dead Cell Staining: After incubation, add a dead cell stain (e.g., Propidium Iodide or SYTOX) to identify the killed target cells.[14]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. Gate on the target cell population based on their fluorescent label. Within the target cell gate, quantify the percentage of dead cells (positive for the dead cell stain).

  • Calculation of Cytotoxicity: The percentage of specific cytotoxicity is calculated as: (% Dead Target Cells with Effectors - % Spontaneous Dead Target Cells) / (100 - % Spontaneous Dead Target Cells) x 100.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways activated by this compound and the general experimental workflow for its evaluation.

Lentinan_Signaling_Pathway cluster_cell Immune Cell (e.g., Macrophage) cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 This compound->Dectin1 TLR2 TLR2 This compound->TLR2 Syk Syk Dectin1->Syk NFkB NF-κB TLR2->NFkB PI3K PI3K/Akt Syk->PI3K MAPK MAPK (ERK, JNK) Syk->MAPK Phagocytosis Phagocytosis Syk->Phagocytosis PI3K->NFkB MAPK->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Cytokines Cytokine Production (TNF-α, ILs) Gene_Expression->Cytokines NO_Production NO Production Gene_Expression->NO_Production

Caption: this compound signaling pathway in macrophages.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays Lentinan_Prep This compound Preparation (Various Concentrations) Treatment Cell Treatment with this compound Lentinan_Prep->Treatment Cell_Culture Immune Cell Culture (Macrophages, Lymphocytes, NK cells) Cell_Culture->Treatment Macrophage_Assay Macrophage Activation (Phagocytosis, NO Production) Treatment->Macrophage_Assay Lymphocyte_Assay Lymphocyte Proliferation (MTT Assay) Treatment->Lymphocyte_Assay Cytokine_Assay Cytokine Secretion (ELISA) Treatment->Cytokine_Assay NK_Assay NK Cell Cytotoxicity (Flow Cytometry) Treatment->NK_Assay Data_Analysis Data Analysis and Interpretation Macrophage_Assay->Data_Analysis Lymphocyte_Assay->Data_Analysis Cytokine_Assay->Data_Analysis NK_Assay->Data_Analysis

Caption: General workflow for evaluating this compound.

References

Application Notes and Protocols: Adjuvant Therapy with Lentinan in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentinan, a purified β-1,3-glucan derived from the Shiitake mushroom (Lentinula edodes), is a biological response modifier (BRM) utilized for its immunomodulatory properties.[1] For decades, it has been approved in Japan and China as an adjuvant to conventional chemotherapy for various cancers, including gastric, colorectal, and lung cancers.[1][2][3] The primary rationale for combining this compound with chemotherapy is its potential to enhance the efficacy of cytotoxic agents while mitigating treatment-related side effects.[4][5] this compound is believed to exert its anti-tumor effects not by direct cytotoxicity, but by stimulating the host's immune system, thereby improving tumor recognition and destruction.[5][6] Clinical evidence from numerous studies and meta-analyses suggests that this combination therapy can lead to improved survival rates, better objective response rates, enhanced quality of life, and a reduction in chemotherapy-induced toxicities.[1][7][8][9]

These application notes provide a summary of quantitative data from key clinical studies, outline generalized treatment protocols, and illustrate the key signaling pathways involved in this compound's mechanism of action.

Mechanism of Action

This compound's therapeutic activity is multifaceted, primarily involving the potentiation of the host immune response and direct synergistic interactions with chemotherapeutic agents at the cellular level.

1. Immunomodulation: As a β-glucan, this compound is recognized by various pattern recognition receptors on immune cells, such as Dectin-1 and Toll-like receptors (TLRs).[10] This interaction triggers a cascade of downstream signaling events:

  • Activation of Innate Immunity: It activates key innate immune cells, including macrophages, neutrophils, and dendritic cells (DCs).[6][10] This leads to increased phagocytosis, production of reactive oxygen species (ROS), and the secretion of pro-inflammatory cytokines like Interleukin-1 (IL-1), IL-2, IL-12, and Tumor Necrosis Factor-alpha (TNF-α).[5][10]

  • Enhancement of Adaptive Immunity: By stimulating DCs and macrophages, this compound promotes T-cell proliferation and differentiation, particularly skewing the response towards a Th1 phenotype, which is crucial for anti-tumor immunity.[1][5]

  • Augmented NK Cell Activity: this compound has been shown to significantly enhance the cytotoxic activity of Natural Killer (NK) cells, a critical component of the anti-tumor immune surveillance system.[5][10]

G cluster_0 Immune Cell cluster_1 Signaling & Response cluster_2 Effector Cell Activation This compound This compound (β-1,3-glucan) Receptors Dectin-1, TLRs This compound->Receptors binds to Macrophage Macrophage / DC Receptors->Macrophage on Signaling Syk-PKC-NFκB & MAPK Pathways Macrophage->Signaling activates Cytokines Cytokine Production (IL-2, IL-12, TNF-α) Signaling->Cytokines leads to T_Cell T-Cell Activation & Proliferation Cytokines->T_Cell stimulates NK_Cell NK Cell Cytotoxicity Cytokines->NK_Cell stimulates

Fig 1. This compound's immunomodulatory signaling cascade.

2. Synergism with Chemotherapy: Recent studies have uncovered direct molecular mechanisms through which this compound enhances the effects of chemotherapy on cancer cells.

  • ROS-TXNIP-NLRP3 Inflammasome Pathway: In non-small cell lung cancer (NSCLC) cells, this compound in combination with paclitaxel was found to synergistically increase the production of ROS.[11] This triggers the thioredoxin-interacting protein (TXNIP)-NLRP3 inflammasome and the ASK1/p38 MAPK signaling pathway, leading to enhanced caspase-3 activation and apoptosis.[11]

  • IL-6/STAT3/Notch Pathway Inhibition: In pancreatic cancer models, this compound was shown to inhibit the IL-6/STAT3/Notch signaling pathway.[12] This action suppresses cancer cell proliferation, migration, and chemoresistance, particularly to drugs like cisplatin.[12]

G cluster_0 Treatment cluster_1 Cellular Response in A549 Lung Cancer Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Paclitaxel Paclitaxel Paclitaxel->ROS TXNIP ↑ TXNIP Expression ROS->TXNIP ASK1 ASK1/p38 MAPK Pathway Activation ROS->ASK1 NLRP3 NLRP3 Inflammasome Activation TXNIP->NLRP3 interacts with Caspase3 Caspase-3 Activation NLRP3->Caspase3 ASK1->Caspase3 Apoptosis Enhanced Apoptosis Caspase3->Apoptosis

Fig 2. Synergistic apoptotic pathway with Paclitaxel.

Quantitative Clinical Efficacy Data

Multiple meta-analyses of randomized controlled trials (RCTs) have quantified the benefits of adding this compound to chemotherapy across different cancer types.

Table 1: Efficacy in Gastric Cancer

Outcome Metric This compound + Chemotherapy Chemotherapy Alone Relative Risk (RR) / Benefit Source(s)
Objective Response Rate - - RR = 1.48 (95% CI: 1.36–1.61) [7]
Improved Quality of Life - - RR = 1.32 (95% CI: 1.20–1.45) [7]
2-Year Survival Rate 12.97% - p < 0.05 (vs. historical) [13]

| 3-Year Survival Rate | 9.51% | - | p < 0.05 (vs. historical) |[13] |

Table 2: Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Outcome Metric This compound + Chemotherapy Chemotherapy Alone Relative Risk (RR) / Benefit Source(s)
Objective Response Rate 56.9% 43.3% Pooled RR = 0.79 (95% CI: 0.74-0.85) [14]
Objective Response Rate - - RR = 1.31 (95% CI: 1.14–1.52) [15]
Objective Response Rate 50% 33% p < 0.05 [16]

| Progressive Disease | 14.49% | 25.36% | RR = 0.57 (95% CI: 0.41-0.78) |[8] |

Table 3: Immunological and Safety Profile Improvements

Parameter Effect of this compound Adjuvant Therapy Cancer Type Source(s)
Immune Cell Counts ↑ CD3+, CD4+, CD4+/CD8+ ratio, NK cells Gastric Cancer [7]
Immune Cell Counts ↑ CD3+, CD4+, CD4+/CD8+ ratio, NK cell activity NSCLC [16]
Gastrointestinal Reactions (Grade III/IV) Significant Decrease (RR = 0.54) NSCLC [15]
Granulocytopenia (Grade III/IV) Significant Decrease (RR = 0.65) NSCLC [15]
White Blood Cell Decline Significant Reduction Gastric Cancer [7]

| Gastrointestinal Reactions | Significant Reduction | Gastric Cancer |[7] |

Note: A Relative Risk (RR) less than 1 indicates a reduced risk of a negative outcome (like progressive disease), while an RR greater than 1 indicates an increased likelihood of a positive outcome (like objective response).

Generalized Adjuvant Therapy Protocols

The following protocols are generalized from methodologies reported in multiple clinical trials and meta-analyses.[4][7][15] Specific dosing and scheduling should be adapted based on the approved chemotherapy regimen, patient condition, and institutional guidelines.

1. Patient Population Criteria (Example)

  • Inclusion: Patients with histologically confirmed advanced, recurrent, or unresectable gastric cancer or Stage III-IV NSCLC. Adequate organ function (hematological, renal, and hepatic).

  • Exclusion: Known hypersensitivity to this compound or mushroom products, severe uncontrolled comorbidities, or concurrent immunotherapy outside of the protocol.

2. Treatment Regimen

  • This compound Administration:

    • Dosage: 2 mg to 10 mg, administered weekly.[17]

    • Route: Intravenous (IV) infusion.

    • Scheduling: Typically administered once or twice a week during chemotherapy cycles. Often given on days when chemotherapy is not administered to avoid overlapping toxicities and to prime the immune system.

  • Combined Chemotherapy:

    • This compound has been studied with various agents. Common examples include:

      • Gastric Cancer: S-1 (Tegafur, Gimeracil, Oteracil), Paclitaxel, Cisplatin, 5-FU, Mitomycin C.[13][18]

      • NSCLC: Cisplatin-based regimens (e.g., with Vinorelbine, Gemcitabine), Paclitaxel.[4][15]

G cluster_cycle Typical 21-Day Treatment Cycle cluster_overall Overall Workflow Day1 Day 1: - Chemotherapy (e.g., Cisplatin) - Pre-medication Day8 Day 8: - this compound (2 mg IV) - Chemotherapy (e.g., Vinorelbine) Day15 Day 15: - this compound (2 mg IV) Day21 Day 21: - End of Cycle - Assessment Treat Initiate Treatment Cycles (Repeat every 21 days) Day21->Treat Next Cycle Screen Patient Screening & Randomization Screen->Treat Treat->Day1 FollowUp Follow-Up: - Survival - QoL Treat->FollowUp After 4-6 Cycles

Fig 3. Generalized experimental workflow for a clinical trial.

3. Assessment and Monitoring

  • Tumor Response: Evaluated every 2-3 cycles using standardized criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).

  • Immunological Parameters: Peripheral blood samples are collected at baseline and after treatment cycles. T-lymphocyte subsets (CD3+, CD4+, CD8+) and NK cell populations/activity are analyzed via flow cytometry.[16]

  • Quality of Life (QoL): Assessed using validated questionnaires like the Karnofsky Performance Status (KPS) scale at baseline and regular intervals.

  • Safety and Toxicity: Adverse events are monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE). This compound is generally well-tolerated with few reported adverse events at normal dosages.[17]

Conclusion

The integration of this compound into standard chemotherapy protocols represents a well-documented example of chemo-immunotherapy. Extensive clinical data, particularly from studies in Asia, demonstrates its ability to improve objective response rates and enhance immune function while concurrently reducing the incidence and severity of chemotherapy-related toxicities.[7][14][15] The mechanisms, involving both broad immunomodulation and specific synergistic signaling pathways, provide a strong rationale for its use. The provided protocols offer a generalized framework for researchers and clinicians to design studies and treatment plans. However, further large-scale, multicenter, double-blind RCTs are warranted to standardize its application across diverse patient populations and chemotherapy regimens.[1][4]

References

Application Notes & Protocols for Characterizing Lentinan's Molecular Weight

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentinan, a β-(1→3)-D-glucan polysaccharide isolated from the shiitake mushroom (Lentinula edodes), is renowned for its immunomodulatory and antitumor properties. The biological activity of this compound is intrinsically linked to its structural characteristics, particularly its molecular weight (MW) and conformation. A higher molecular weight and the presence of a triple-helix structure are often correlated with enhanced bioactivity.[1] Therefore, accurate and reliable characterization of this compound's molecular weight is a critical step in research, development, and quality control of this compound-based products.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to determine the molecular weight of this compound, catering to researchers, scientists, and professionals in drug development.

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Application Note

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique that separates molecules based on their hydrodynamic volume in solution.[2][3] When coupled with a Multi-Angle Light Scattering (MALS) detector, it becomes the gold standard for determining the absolute molar mass of macromolecules without the need for column calibration with molecular weight standards.[4][5]

The SEC column separates the this compound molecules, with larger molecules eluting first.[2] As the molecules elute, they pass through the MALS detector, which measures the intensity of light scattered at multiple angles.[6][7] Simultaneously, a differential refractive index (RI) detector measures the concentration of the sample in each fraction.[7] By combining the light scattering intensity and concentration data, the absolute molecular weight and radius of gyration can be calculated for each eluting slice, providing a detailed molecular weight distribution for the entire sample.[7][8]

This method is highly accurate for diverse and complex polysaccharides like this compound and can reveal details about aggregation and conformation.[1][4]

Experimental Protocol: SEC-MALS

A. Materials and Equipment

  • HPLC or UHPLC System: Equipped with a pump, autosampler, and degasser (e.g., Agilent 1200/1260 series).[9]

  • SEC Column: Appropriate for the expected molecular weight range of this compound (e.g., TSKgel series, Wyatt WTC-050S5).[9][10]

  • Detectors:

    • Multi-Angle Light Scattering (MALS) Detector (e.g., Wyatt DAWN HELEOS II).[9]

    • Differential Refractive Index (RI) Detector (e.g., Wyatt Optilab rEX).[9]

    • Optional: UV-Vis Detector.

  • Software: For data acquisition and analysis (e.g., Wyatt ASTRA).[9]

  • Reagents:

    • Mobile Phase: 0.05 M Sodium Sulfate (Na₂SO₄) in deionized water, or 0.9% NaCl aqueous solution.[1][11] The mobile phase must be filtered (0.2 µm) and thoroughly degassed.

    • Sample Solvent: Dimethylacetamide with 0.5% Lithium Chloride (DMAc/0.5%LiCl) for non-aqueous analysis or the mobile phase for aqueous analysis.[12]

    • This compound Sample: Purified, lyophilized powder.

    • System Validation Standard: Bovine Serum Albumin (BSA) or a well-characterized polysaccharide standard (e.g., Dextran).[9][11]

B. Sample Preparation

  • Accurately weigh 5-10 mg of dry this compound powder.[4]

  • Dissolve the powder in the chosen sample solvent to a final concentration of 1-3 mg/mL.[12]

  • For complete dissolution, especially in aqueous buffers, continuous stirring at a controlled temperature (e.g., 60°C) for several hours may be required.[12] Sonication can also aid dissolution.

  • Allow the solution to cool to room temperature.

  • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could interfere with the light scattering signal or damage the column.[11]

C. Instrumentation Setup and Equilibration

  • Turn on all system components. The MALS laser should be turned on at least 1 hour before the experiment to ensure stability.[9]

  • Set the pump to the desired flow rate, typically 0.5 mL/min for analytical SEC columns.

  • Equilibrate the entire system, including the columns and detector cells, with the mobile phase. This should be done for at least 8-12 column volumes or overnight to ensure a stable baseline.[13]

  • On the RI detector, ensure the purge valve is open during equilibration to flush the reference cell.[13]

D. Data Acquisition

  • Perform a system validation run using a known standard like BSA (e.g., 5 mg/mL) to calibrate the system and verify performance.[9]

  • Inject 100 µL of the filtered this compound sample onto the column.[11]

  • Start the data acquisition, collecting signals from the MALS and RI detectors. The run time is typically 30-60 minutes, depending on the column and flow rate.

E. Data Analysis

  • Open the collected data in the analysis software (e.g., ASTRA).

  • The software will use the MALS signals, combined with the concentration determined by the RI detector, to calculate the absolute molecular mass (Mw, Mn, Mz) and the polydispersity index (PDI = Mw/Mn) across the elution peak.[9]

  • Analyze the resulting distribution plots to assess the heterogeneity and molecular weight range of the this compound sample.

SEC_MALS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. SEC-MALS Analysis cluster_data 3. Data Processing prep1 Dissolve this compound (1-3 mg/mL) prep2 Stir/Heat for Complete Solubilization prep1->prep2 prep3 Filter Sample (0.2 µm filter) prep2->prep3 ana1 Equilibrate System (Pump, Column, Detectors) prep3->ana1 ana2 Inject Sample ana1->ana2 ana3 Separation by Size (SEC Column) ana2->ana3 ana4 Detection (MALS + RI) ana3->ana4 data1 Acquire Signals (Scattering Intensity & dRI) ana4->data1 data2 Analyze with Software (e.g., ASTRA) data1->data2 data3 Calculate Absolute Mw, Mn, PDI data2->data3

Caption: Experimental workflow for SEC-MALS analysis of this compound.

Gel Permeation Chromatography (GPC) with Calibration

Application Note

Conventional GPC (or SEC) is a widely used technique that estimates the molecular weight of a polymer relative to a set of known standards.[14][15] In this method, a calibration curve is generated by plotting the logarithm of the molecular weight (log MW) of several narrow-PDI standards (e.g., Dextran or Pullulan polysaccharides) against their elution times.[4][16]

The this compound sample is then run under the same conditions. Its elution time is used to determine its molecular weight by interpolation from the calibration curve. While less accurate than SEC-MALS because it assumes the this compound molecules have the same size-to-mass ratio as the standards, this method is cost-effective, robust, and suitable for routine quality control and comparative studies.[4]

GPC_Principle Principle of Size-Exclusion Chromatography cluster_column GPC/SEC Column start Sample Injection (Mix of Molecules) path_large start->path_large path_small start->path_small lm1 Large lm2 lm1->lm2 elute_large Large Molecules Elute First lm2->elute_large sm1 Small sm2 sm1->sm2 elute_small Small Molecules Elute Later sm2->elute_small bead1 Porous Bead bead1->sm1 path_large->lm1 path_small->bead1

Caption: Larger molecules are excluded from pores and elute faster.
Experimental Protocol: GPC with Calibration

A. Materials and Equipment

  • HPLC/GPC System: With pump, autosampler, and column oven.

  • GPC Column: Appropriate for aqueous or organic solvents.

  • Detector: Differential Refractive Index (RI) Detector.

  • Software: For system control and data analysis.

  • Reagents:

    • Mobile Phase: As described in the SEC-MALS protocol.

    • This compound Sample: Prepared as described above.

    • Calibration Standards: A kit of narrow-PDI polysaccharide standards (e.g., Dextran or Pullulan) with varying molecular weights (e.g., 10 kDa to 2000 kDa).[14][16]

B. Calibration Curve Generation

  • Prepare solutions of each molecular weight standard (e.g., at 1-2 mg/mL) in the mobile phase.

  • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

  • Inject each standard individually onto the column and record the chromatogram.

  • Note the peak elution time for each standard.

  • Create a calibration plot of log(MW) versus elution time. The plot should be linear within the separation range of the column.

C. Sample Analysis

  • Inject the prepared this compound sample using the same method and conditions as the standards.

  • Record the chromatogram and determine the peak elution time(s).

D. Data Analysis

  • Using the linear equation derived from the calibration curve, calculate the log(MW) corresponding to the elution time of the this compound peak.

  • Calculate the molecular weight (Mw, Mn) from the log(MW) value. The software can typically automate this process to generate a molecular weight distribution.

Viscometry

Application Note

Viscometry is a classical technique for characterizing polymers in solution. It measures the increase in viscosity of a solvent caused by the addition of a polymer.[17] The intrinsic viscosity [η] of a polymer solution is related to its molecular weight through the Mark-Houwink-Sakurada equation: [η] = K Ma .[17]

The constants K and 'a' are specific to the polymer, solvent, and temperature. While it can be used as a standalone method with a simple glass viscometer (e.g., Ubbelohde type) to determine the viscosity-average molecular weight (Mη), it is more powerful when used as a detector in a GPC system.[14][16] A GPC-Viscometry setup can provide information about molecular size and branching.[16][18]

Protocol: Standalone Viscometry

A. Materials and Equipment

  • Ubbelohde Dilution Viscometer: A glass capillary viscometer.[14]

  • Constant Temperature Water Bath: To maintain a precise and stable temperature.

  • Stopwatch.

  • Volumetric flasks and pipettes.

  • This compound Sample and Solvent.

B. Measurement Procedure

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 mg/mL).

  • Place the viscometer in the constant temperature bath and allow it to equilibrate.

  • First, measure the efflux time (the time it takes for the liquid to flow between two marked points) for the pure solvent (t₀). Repeat for consistency.

  • Clean and dry the viscometer.

  • Measure the efflux time (t) for each of the this compound dilutions, starting from the lowest concentration.

C. Data Analysis and Calculation

  • Calculate Relative Viscosity (η_rel): η_rel = t / t₀

  • Calculate Specific Viscosity (η_sp): η_sp = η_rel - 1

  • Calculate Reduced Viscosity (η_red): η_red = η_sp / c (where c is concentration)

  • Determine Intrinsic Viscosity [η]: Plot η_red versus concentration (c). Extrapolate the resulting line to c=0. The y-intercept is the intrinsic viscosity [η].

  • Calculate Molecular Weight: Use the Mark-Houwink equation, M = ([η]/K)^(1/a). The values for K and 'a' must be obtained from literature for a similar polysaccharide-solvent system.

Summary of Quantitative Data

The molecular weight of this compound can vary significantly based on the extraction method, source, and analytical technique used. The table below summarizes representative data from various studies.

Technique UsedWeight-Average MW (Mw) (Da)Polydispersity Index (PDI) (Mw/Mn)Source Organism / TypeReference
SEC-MALS1,490,000Not ReportedLentinula edodes[1]
High Performance Gel Permeation Chromatography (HPGPC)379,000Not ReportedLentinula edodes mycelia[19]
SEC432,600Not ReportedLentinula edodes[20]
Not Specified630,000Not ReportedCommercial Standard[21]
HPGPC & Viscometry*405,0001.793Eupatorium adenophorum[14]

*Note: Data from Eupatorium adenophorum is included to illustrate typical values for a related polysaccharide analysis.

References

Troubleshooting & Optimization

Lentinan Extraction & Yield Improvement: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lentinan extraction and yield improvement. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during this compound extraction and purification, offering potential causes and solutions.

Question/Issue Potential Causes Troubleshooting Solutions
Low this compound Yield - Incomplete cell wall disruption.- Suboptimal extraction parameters (temperature, time, solvent ratio).- Degradation of this compound during extraction.[1]- Ensure thorough pulverization of the mushroom material.- Optimize extraction conditions (refer to Experimental Protocols).- Avoid excessively high temperatures or prolonged extraction times that can degrade polysaccharides.[2]
Brown or Pigmented Extract Co-extraction of pigments (e.g., melanin) and phenolic compounds.- Perform a decolorization step using activated carbon or a suitable resin.- Optimize the ethanol precipitation step to selectively precipitate polysaccharides.
Protein Contamination in the Extract Incomplete removal of proteins from the crude extract.- Employ the Sevag method (chloroform:n-butanol) for deproteinization.[3] - Use protease enzymes to digest protein contaminants.[4] - Utilize Trichloroacetic acid (TCA) precipitation to remove proteins.[4]
Precipitated this compound Won't Redissolve - Formation of strong intermolecular hydrogen bonds during ethanol precipitation and drying.[5] - Keratinization of the polysaccharide due to rapid or high-temperature drying.[5]- Attempt to redissolve in a dilute alkaline solution (e.g., NaOH or KOH) followed by neutralization and dialysis.[5] - Use freeze-drying (lyophilization) instead of heat-drying to obtain a more readily soluble product.[5]
Loss of Biological Activity Denaturation of the triple-helical structure of this compound.[2]- Avoid harsh extraction conditions such as strong alkali solutions or excessively high temperatures.[2] - Maintain a neutral or slightly acidic pH during extraction.
High Viscosity of the Extract High concentration of polysaccharides, making filtration difficult.- Dilute the extract with the extraction solvent before filtration.- Use centrifugation to separate solid particles from the viscous supernatant.[4]
Inconsistent Yields Between Batches - Variation in the quality and age of the raw mushroom material.[6] - Inconsistent application of extraction protocols.- Use raw materials from a consistent source and of similar age.- Standardize all extraction parameters and procedures meticulously.

Quantitative Data Summary

The following tables summarize quantitative data on this compound yield from various extraction methods.

Table 1: Comparison of Different Extraction Methods on this compound Yield

Extraction MethodKey ParametersYield (%)Reference
Hot Water Extraction95°C, 6 h, water-to-solid ratio 20:14.74 ± 0.44[7]
Fermentation + Hot WaterBacillus subtilis natto fermentation followed by hot water extraction8.87 ± 1.09[7]
Acid-Base ExtractionHCl and NaOH solutions11.61[8]
Ultrasonic-Assisted Extraction40 minutes, 90 W7.24[8]
Multi-Enzymatic MethodCellulase, pectinase, papain7.53[5]
Gamma Irradiation + Hot Water15 kGy irradiation dose7.17 ± 0.78[9]

Table 2: Influence of Extraction Parameters on this compound Yield (Hot Water Extraction)

ParameterVariationEffect on YieldReference
Temperature 60°C vs 100°CHigher temperatures generally increase yield but risk degradation.[2][2][8]
Time 3 h vs 8-15 hLonger extraction times can increase yield up to a point.[2][8]
Solid-to-Liquid Ratio 1:10 vs 1:20Higher solvent ratios can improve extraction efficiency.[8]
pH pH 5 vs neutralSlightly acidic conditions (pH 5) showed optimal yield in one study.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction and purification.

Protocol 1: Hot Water Extraction of this compound
  • Preparation of Material: Dry the fruiting bodies of Lentinula edodes at 45-50°C to a constant weight and pulverize them into a fine powder (40-60 mesh).[8]

  • Degreasing (Optional): To remove lipids, reflux the mushroom powder with ethanol (1:10 w/v) for 6 hours.[7]

  • Extraction:

    • Mix the mushroom powder with distilled water at a solid-to-liquid ratio of 1:20 (w/v).

    • Heat the mixture at 95°C for 6 hours with constant stirring.[7]

  • Centrifugation: Centrifuge the extract at 4000 x g for 15 minutes to remove solid residues.[8]

  • Deproteinization:

    • Add trichloroacetic acid (TCA) to the supernatant to a final concentration of 3% (v/v) and let it stand overnight at 4°C.[7]

    • Centrifuge at 7000 x g for 10 minutes to pellet the precipitated proteins.[7]

  • Ethanol Precipitation:

    • Add an equal volume of 95% ethanol to the supernatant and keep it at 4°C overnight to precipitate the crude this compound.[7]

  • Collection and Drying:

    • Centrifuge the mixture at 7000 x g for 10 minutes to collect the precipitate.[7]

    • Wash the precipitate with ethanol, then vacuum freeze-dry to obtain the purified this compound powder.[7]

Protocol 2: Fermentation-Assisted Extraction of this compound
  • Substrate Preparation: Mix Lentinula edodes powder with sterile water (1:1 g/mL).

  • Inoculation: Inoculate the mixture with a 5% starter culture of Bacillus subtilis natto.[7]

  • Fermentation: Incubate the mixture at 37°C for 3 days. Add sterile water as needed to maintain moisture.[7]

  • Drying: After fermentation, vacuum freeze-dry the fermented sample.

  • Extraction and Purification: Proceed with the Hot Water Extraction protocol as described above, starting from the extraction step.

Visualizations

Experimental Workflow for this compound Extraction

Lentinan_Extraction_Workflow start Dried Lentinula edodes Powder degrease Degreasing (Ethanol Reflux) start->degrease extract Hot Water Extraction (95°C, 6h) degrease->extract centrifuge1 Centrifugation (4000 x g) extract->centrifuge1 supernatant1 Supernatant centrifuge1->supernatant1 deproteinize Deproteinization (TCA Precipitation) supernatant1->deproteinize centrifuge2 Centrifugation (7000 x g) deproteinize->centrifuge2 supernatant2 Supernatant centrifuge2->supernatant2 precipitate Ethanol Precipitation (4°C, overnight) supernatant2->precipitate centrifuge3 Centrifugation (7000 x g) precipitate->centrifuge3 This compound Crude this compound centrifuge3->this compound dry Freeze-Drying This compound->dry final_product Purified this compound dry->final_product

Caption: A typical workflow for the extraction and purification of this compound.

Signaling Pathways Activated by this compound in Immune Cells

Caption: this compound activates immune cells via multiple signaling pathways.[7][10][11]

References

Technical Support Center: Preventing Lentinan Degradation During Postharvest Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Lentinan degradation during postharvest storage of Lentinula edodes (shiitake mushrooms).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound yield from stored shiitake mushrooms is significantly lower than expected. What are the likely causes?

A1: Low this compound yield from stored shiitake mushrooms is primarily due to enzymatic degradation. The main culprits are β-1,3-glucanases, which are naturally present in the mushroom fruiting bodies.[1] The activity of these enzymes increases significantly after harvesting, leading to the breakdown of this compound.[1][2][3][4]

Troubleshooting Steps:

  • Verify Storage Temperature: High storage temperatures dramatically accelerate this compound degradation. Storage at 20°C can result in a loss of over 60% of this compound content within a week.[5][6] Ensure that mushrooms are stored at low temperatures (1-5°C) immediately after harvest.[5][6][7]

  • Assess Time in Storage: The duration of storage directly impacts this compound content. Even at low temperatures, some degradation will occur over time.[5] It is crucial to process the mushrooms or extract this compound as soon as possible after harvesting.

  • Review Extraction Protocol: Inefficient extraction methods can lead to lower yields. Ensure your protocol is optimized for this compound. Common methods include hot water extraction, often followed by ethanol precipitation.[8][9][10][11][12]

Q2: What are the optimal storage conditions to minimize this compound degradation in fresh shiitake mushrooms?

A2: The most critical factor for preserving this compound in fresh shiitake mushrooms is maintaining a low storage temperature. Storing mushrooms at temperatures between 1°C and 5°C significantly slows down the enzymatic activity responsible for this compound degradation.[5][6][7] Additionally, maintaining high relative humidity (85-95%) can help preserve the overall quality of the mushrooms, although temperature is the primary factor for this compound stability.[13]

Q3: Is there a way to inhibit the enzymes that degrade this compound?

A3: Yes, research has shown that downregulating the expression of specific β-1,3-glucanase genes, such as exg2, can significantly reduce this compound degradation.[1][2][3][4] While this is a genetic modification approach that may not be feasible for all researchers, it highlights the key role of this enzyme in this compound stability. For post-harvest treatment, rapid cooling is the most effective and accessible method to reduce enzyme activity.[5][7]

Q4: Can I use dried shiitake mushrooms for this compound extraction? Does the drying process affect this compound content?

A4: Yes, dried shiitake mushrooms are commonly used for this compound extraction.[9] However, the drying temperature can influence the final this compound content and the overall quality of the mushroom. High-temperature drying may lead to some degradation, so controlled drying processes are important. Pre-drying at high temperatures has been shown to affect the physicochemical properties of the mushrooms.[14]

Q5: How can I accurately quantify the amount of this compound in my samples and assess its degradation?

A5: Several methods can be used to quantify this compound and assess its degradation:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method uses specific anti-Lentinan antibodies and is highly sensitive for quantifying this compound content.[5]

  • Phenol-Sulfuric Acid Method: This is a common colorimetric method for determining the total sugar content of polysaccharide fractions.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze the purity and molecular weight distribution of this compound extracts, which can indicate degradation.[12][15]

  • Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR): These techniques can be used to assess the purity and structural integrity of the extracted this compound.[15]

Data on this compound Degradation

The following tables summarize quantitative data on this compound degradation under different postharvest storage conditions.

Table 1: Effect of Storage Temperature on this compound Content in Shiitake Mushrooms

Storage Temperature (°C)Initial this compound Content (mg/g dry weight)This compound Content after 7 days (mg/g dry weight)Percentage LossReference
112.8Slightly decreasedMinimal[5][6]
512.89.3~27%[5][6]
2012.83.7~71%[5][6]

Table 2: Impact of exg2 Gene Downregulation on this compound Degradation at 25°C

StrainThis compound Loss after 4 daysReference
Wild-type41.7%[1][2][3][4]
exg2 Downregulated25.4%[1][2][3][4]

Experimental Protocols

1. Hot Water Extraction of this compound from Fresh Shiitake Mushrooms

This protocol is a generalized procedure based on common laboratory practices.

  • Harvest and Preparation: Harvest fresh Lentinula edodes fruiting bodies. Immediately after harvesting, either proceed with extraction or store at 1-4°C for no longer than 24-48 hours. Clean the mushrooms to remove any debris.

  • Homogenization: Homogenize the fresh mushroom tissue in distilled water.

  • Extraction: Heat the homogenate in a water bath at 90-100°C for 8-10 hours.[11]

  • Centrifugation: After extraction, centrifuge the mixture to pellet solid debris.

  • Filtration: Filter the supernatant to remove any remaining fine particles.

  • Concentration: Concentrate the filtrate, for example, by rotary evaporation.

  • Ethanol Precipitation: Add cold absolute ethanol to the concentrated extract (typically 3-4 volumes) and store at 4°C overnight to precipitate the crude this compound.[8][9][11]

  • Collection and Drying: Collect the precipitate by centrifugation, wash with ethanol, and then dry (e.g., lyophilize or vacuum dry) to obtain the crude this compound powder.

2. Quantification of this compound using the Phenol-Sulfuric Acid Method

This method measures total carbohydrate content.

  • Sample Preparation: Prepare a solution of the extracted this compound in distilled water.

  • Reaction:

    • To 1 mL of the sample solution, add 1 mL of 5% phenol solution.

    • Rapidly add 5 mL of concentrated sulfuric acid.

    • Allow the tubes to stand for 10 minutes, then vortex for 30 seconds.

    • Incubate in a water bath at 25-30°C for 20 minutes.

  • Measurement: Measure the absorbance at 490 nm using a spectrophotometer.

  • Standard Curve: Prepare a standard curve using known concentrations of glucose or a this compound standard to determine the concentration of this compound in the sample.

Visualizations

Lentinan_Degradation_Pathway cluster_postharvest Postharvest Stage cluster_molecular Molecular Interaction Harvested Mushroom Harvested Mushroom Increased Gene Expression Increased Gene Expression Harvested Mushroom->Increased Gene Expression Senescence signals EXG2_Enzyme β-1,3-glucanase (EXG2) Increased Gene Expression->EXG2_Enzyme This compound This compound EXG2_Enzyme->this compound Degraded Products Glucose & Oligosaccharides This compound->Degraded Products Hydrolysis

Caption: Enzymatic degradation pathway of this compound postharvest.

Experimental_Workflow Start Start: Fresh Shiitake Mushrooms Storage Postharvest Storage (e.g., 1°C, 5°C, 20°C) Start->Storage Extraction This compound Extraction (Hot Water) Storage->Extraction Purification Purification (Ethanol Precipitation) Extraction->Purification Quantification Quantification (ELISA, HPLC, etc.) Purification->Quantification Analysis Data Analysis: Assess Degradation Quantification->Analysis

Caption: Experimental workflow for assessing this compound stability.

References

Technical Support Center: Optimizing Lentinan Dosage for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Lentinan dosage for in vitro cytotoxicity assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in in vitro cytotoxicity assays?

A1: The effective concentration of this compound can vary significantly depending on the cell line. Based on published studies, a broad starting range to consider is 10 µg/mL to 1600 µg/mL.[1] For initial screening, a logarithmic dose range (e.g., 10, 50, 100, 500, 1000 µg/mL) is recommended to determine the sensitivity of your specific cell line.

Q2: Does this compound have direct cytotoxic effects on all cancer cell lines?

A2: Not always. While some studies report direct dose-dependent cytotoxicity, others suggest that this compound's anti-tumor activity may be indirect, potentially through the modulation of immune responses.[2][3][4] In some cases, this compound may not show significant direct cytotoxicity but can still influence cell signaling pathways related to apoptosis and proliferation.[2][5]

Q3: How long should I incubate cells with this compound?

A3: Incubation times in published studies typically range from 24 to 72 hours.[1][3] A 72-hour incubation is common for assessing effects on cell proliferation.[1] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your experimental model.

Q4: Can this compound have a biphasic effect on cell viability?

A4: Yes, a biphasic response has been observed in some cell lines, such as SKOV3 ovarian carcinoma cells. In this case, lower doses of this compound (e.g., up to 800 µg/ml) increased cell viability, while a high dose (1.6 mg/ml) significantly inhibited cell proliferation.[1][6] This highlights the importance of testing a wide range of concentrations.

Q5: What are the known signaling pathways affected by this compound in cancer cells?

A5: this compound has been shown to modulate several signaling pathways involved in apoptosis and cell proliferation. These include the EGR1/PTEN/AKT axis, the AKT/Nur77/Bcl-2 pathway, and the IL-6/STAT3/Notch signaling pathway.[2][5][7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observed cytotoxicity at tested concentrations. 1. The cell line may be insensitive to direct cytotoxic effects of this compound.[2] 2. The concentration range tested is too low. 3. Insufficient incubation time.1. Consider co-culture experiments with immune cells to investigate immunomodulatory effects. 2. Test a broader and higher range of this compound concentrations (e.g., up to 2000 µg/mL). 3. Increase the incubation time (e.g., up to 72 hours).
High variability between replicate wells. 1. Uneven cell seeding. 2. Incomplete dissolution of this compound. 3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension between plating. 2. Properly dissolve this compound in the appropriate solvent (e.g., DMSO or media) and vortex thoroughly before diluting. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
Unexpected increase in cell viability at certain concentrations. This may be a true biological effect (biphasic response), as observed in some cell lines.[1][6]1. Carefully repeat the experiment with a narrower dose range around the concentrations that showed increased viability. 2. Investigate potential mechanisms for this proliferative effect.
Inconsistent results with previous studies. 1. Differences in cell line passage number and handling. 2. Variations in this compound purity and source. 3. Differences in experimental protocols (e.g., cell seeding density, serum concentration in media).1. Use low-passage number cells and maintain consistent cell culture practices. 2. Ensure the quality and purity of the this compound being used. 3. Standardize all experimental parameters and report them in detail.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration RangeObserved EffectCitation(s)
Hepa1-6Mouse Hepatocellular Carcinoma500 - 1000 µg/mLInhibition of cell viability[2]
B16F10Murine Melanoma31.5 - 500 µg/mLDecreased cell viability[5]
C6Rat Glioma20 - 80 mg/LInhibition of cell growth[3]
Capan-1Pancreatic Cancer7.5 - 240 µg/mLInhibition of cell proliferation[7]
T24Human Bladder Cancer10 - 2000 µMIncreased cell mortality[8]
MCF-7Human Breast Adenocarcinoma12.5 - 1600 µg/mLInhibition of cell viability (phenol red-free media)[1]
DU-145Human Prostate Carcinoma12.5 - 1600 µg/mLUp to 42% inhibition of cell growth[1]
SKOV3Human Ovarian Carcinoma1600 µg/mL87% inhibition of cell proliferation[1]
HCT-116Human Colorectal Carcinoma242.75 - 444.79 µg/mL (IC50)Concentration-dependent cytotoxicity[9]
MCF7Human Breast Cancer94.025 - 178.8 µg/mL (IC50)Inhibition of cell proliferation[10]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a common method for assessing cell viability based on the metabolic activity of the cells.

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a no-treatment control.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding lentinan_prep Prepare this compound Dilutions treatment Treat Cells with this compound lentinan_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 4h mtt_addition->formazan_formation solubilization Add Solubilizing Agent (DMSO) formazan_formation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability signaling_pathway cluster_this compound cluster_pathway EGR1/PTEN/AKT Signaling Axis cluster_outcome This compound This compound egr1 EGR1 (upregulation) This compound->egr1 pten PTEN (activation) egr1->pten activates akt AKT (inhibition) pten->akt inhibits apoptosis Apoptosis akt->apoptosis leads to troubleshooting_flow action_node action_node start No Cytotoxicity Observed check_concentration Concentration Range Sufficient? start->check_concentration check_time Incubation Time Optimal? check_concentration->check_time Yes action_node_conc Increase Concentration Range check_concentration->action_node_conc No check_cell_line Cell Line Known to be Directly Sensitive? check_time->check_cell_line Yes action_node_time Increase Incubation Time check_time->action_node_time No end_direct Consider Indirect Mechanisms (e.g., Immunomodulation) check_cell_line->end_direct No action_node_conc->check_time action_node_time->check_cell_line

References

Technical Support Center: Overcoming Poor Solubility of Lentinan in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the challenges associated with the poor aqueous solubility of Lentinan.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in water?

A1: this compound's low solubility in water is primarily due to its high molecular weight and its specific chemical structure, a β-glucan with a triple-helix conformation. This complex, high-molecular-weight structure makes it difficult for water molecules to hydrate the individual polysaccharide chains effectively at room temperature.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: The main approaches to enhance this compound's solubility can be categorized into three groups:

  • Physical Modifications: These methods alter the physical properties of this compound, such as its molecular weight.

  • Chemical Modifications: These techniques involve altering the chemical structure of this compound by adding functional groups.

  • Biological Modifications: This approach utilizes microorganisms to modify this compound's structure.

  • Formulation Technologies: These strategies involve incorporating this compound into delivery systems like nanoparticles or hydrogels.

Q3: Can I improve this compound solubility without chemically modifying it?

A3: Yes, physical methods such as sonication and reduction of molecular weight through techniques like gamma irradiation can improve solubility. Additionally, biological modification through fermentation is a non-chemical method to enhance solubility.[1][2] Formulation into nanoparticles is another approach that improves dispersibility in aqueous solutions.[3]

Troubleshooting Guide

Issue: this compound powder is not dissolving in water at room temperature.
Possible Cause Troubleshooting Step Expected Outcome
High molecular weight and triple-helix structure of native this compound.Gently heat the solution (e.g., to 60-80°C) with continuous stirring.Increased kinetic energy will help to disrupt the intermolecular hydrogen bonds and allow water molecules to hydrate the this compound chains, leading to dissolution.
Insufficient agitation.Use a magnetic stirrer or vortex mixer to ensure vigorous and consistent mixing.Mechanical agitation helps to break down aggregates and expose more surface area of the this compound particles to the solvent.
Incorrect solvent pH.Adjust the pH of the aqueous solution. This compound's conformation can be sensitive to pH. For instance, using a dilute NaOH solution can promote the transition from a triple helix to a more soluble random coil form.[4]Changing the pH can alter the ionization of hydroxyl groups, potentially increasing repulsion between polysaccharide chains and improving solubility.
Issue: The this compound solution is viscous and difficult to work with.
Possible Cause Troubleshooting Step Expected Outcome
High concentration of this compound.Reduce the concentration of this compound in the solution.A lower concentration will result in a less viscous solution that is easier to handle and pipette.
High molecular weight of this compound.Employ methods to reduce the molecular weight, such as controlled enzymatic hydrolysis or sonication.Shorter polysaccharide chains will result in a solution with lower viscosity.

Advanced Solubility Enhancement Techniques

For applications requiring significant improvements in this compound solubility and bioavailability, the following advanced methods can be employed.

Biological Modification via Fermentation

Fermentation of Lentinula edodes with Bacillus subtilis natto has been shown to significantly increase the water solubility of the extracted this compound.[1][2] This is primarily achieved by reducing the molecular weight of the polysaccharide and increasing the uronic acid content.[1][2]

Quantitative Impact of Fermentation on this compound Solubility

Parameter Unfermented this compound Fermented this compound Percentage Increase
Water Solubility Capacity--165.07%[1][2]
Uronic Acid Content2.08%[1][2]4.33%[1][2]108.17%

Experimental Protocol: Fermentation of Lentinula edodes

  • Substrate Preparation: Prepare a culture medium containing Lentinula edodes powder. Soybeans may be added as a substrate to enhance the activity of Bacillus subtilis natto.[1][2]

  • Inoculation: Inoculate the sterile medium with a starter culture of Bacillus subtilis natto.

  • Fermentation: Incubate the culture under controlled conditions (e.g., specific temperature and time) to allow for fermentation.

  • Extraction: After fermentation, extract the this compound from the fermented substrate. A common method is hot water extraction followed by ethanol precipitation.[1]

  • Purification: The crude this compound extract can be further purified using techniques like deproteination and dialysis.

Workflow for Solubility Enhancement via Fermentation

Workflow for this compound Solubility Enhancement via Fermentation cluster_0 Preparation cluster_1 Process cluster_2 Outcome A Lentinula edodes Powder C Fermentation A->C B Bacillus subtilis natto Culture B->C D Hot Water Extraction C->D E Ethanol Precipitation D->E F This compound with Reduced Molecular Weight & Increased Uronic Acid E->F G Significantly Improved Aqueous Solubility F->G

Caption: Workflow illustrating the key steps in enhancing this compound solubility through fermentation.

Chemical Modification: Sulfation

Introducing sulfate groups onto the this compound backbone can create water-soluble sulfated derivatives.[5] This modification adds charged groups, which enhances the interaction with water molecules.

Experimental Protocol: Sulfation of this compound

  • Reaction Setup: Disperse this compound in a suitable solvent (e.g., pyridine).

  • Sulfating Agent: Add a sulfating agent, such as chlorosulfonic acid, to the reaction mixture.[5]

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 90 minutes).[5]

  • Neutralization and Dialysis: Neutralize the reaction mixture and then dialyze against water to remove impurities and byproducts.

  • Lyophilization: Lyophilize the dialyzed solution to obtain the dried, sulfated this compound derivative.

Mechanism of Solubility Enhancement by Sulfation

Mechanism of this compound Solubility Enhancement by Sulfation A Insoluble this compound (Triple Helix Structure) B Chemical Reaction with Sulfating Agent (e.g., Chlorosulfonic Acid) A->B C Sulfated this compound Derivative (Introduction of -SO3H groups) B->C D Increased Polarity and Charge C->D E Enhanced Hydration and Repulsion Between Chains D->E F Improved Aqueous Solubility E->F

Caption: Diagram showing how sulfation improves this compound's water solubility.

Formulation into Nanoparticles

This compound can be formulated into nanoparticles (NPs) to improve its dispersibility in aqueous solutions and for targeted drug delivery.[3][6] This method encapsulates the active agent, overcoming its inherent poor solubility.

Experimental Protocol: this compound Nanoparticle Formulation (Solvent Evaporation Method)

  • Organic Phase Preparation: Dissolve the drug to be encapsulated (e.g., Budesonide) in an organic solvent.

  • Aqueous Phase Preparation: Dissolve this compound in an aqueous solution.

  • Emulsification: Mix the organic and aqueous phases and emulsify using sonication or high-speed homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation, wash to remove any unencapsulated drug, and then resuspend in an aqueous medium.

This compound-Based Nanoparticle Drug Delivery

This compound-Based Nanoparticle for Drug Delivery cluster_0 Components cluster_1 Formulation cluster_2 Result A This compound (Carrier) C Solvent Evaporation Method A->C B Poorly Soluble Drug B->C D Drug-Loaded this compound Nanoparticle C->D E Improved Dispersibility in Aqueous Solution D->E

Caption: Logical flow of creating drug-loaded this compound nanoparticles to improve aqueous dispersibility.

Formulation into Hydrogels

This compound can be chemically modified and cross-linked to form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water.[7][8][9][10] This is an effective way to incorporate this compound into an aqueous environment for applications like wound healing and tissue engineering.[7][8][9][10]

Experimental Protocol: this compound Hydrogel Formation

  • Chemical Modification: Functionalize this compound with reactive groups (e.g., thiol or vinylsulfone groups).[7][8]

  • Cross-linking: Mix the modified this compound components under physiological conditions to initiate cross-linking. This can be achieved through reactions like thio-ether formation.[7][8]

  • Hydrogel Formation: The cross-linking process results in the formation of a stable hydrogel network that entraps water.

References

Technical Support Center: Troubleshooting Lentinan Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lentinan bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of working with this compound and to address common sources of inconsistent results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant batch-to-batch variability in my this compound bioactivity experiments?

A1: Batch-to-batch variability is a common issue and can stem from the source of the this compound itself. The bioactivity of this compound is highly dependent on its structural properties, which are influenced by the strain of Lentinula edodes it was extracted from, the mushroom's growth and storage conditions, and the extraction and purification methods used.[1][2][3] Minor variations in these factors can lead to differences in molecular weight, degree of branching, and the presence of a triple-helical structure, all of which are critical for its biological activity.[4][5]

Q2: My this compound sample has the correct total polysaccharide content, but the bioactivity is lower than expected. What could be the cause?

A2: Total polysaccharide content, often measured by methods like the phenol-sulfuric acid assay, does not distinguish between the bioactive and inactive forms of this compound.[6] The immunomodulatory activity of this compound is strongly associated with its specific triple-helical conformation.[4][6] If the extraction or purification process has denatured this structure into a random coil, the bioactivity can be significantly reduced, even if the total polysaccharide measurement is accurate.[4][7] Additionally, the presence of other, non-bioactive polysaccharides can contribute to the total carbohydrate content, leading to an overestimation of the potent form of this compound.[6]

Q3: I'm observing a biphasic or unexpected dose-response curve in my cell-based assays. Is this normal for this compound?

A3: Yes, a biphasic response has been reported for this compound in certain cell lines. For example, in SKOV3 ovarian carcinoma cells, lower doses of this compound were found to increase cell viability, while higher concentrations significantly inhibited cell proliferation.[8] This highlights the importance of performing a full dose-response curve to identify the optimal concentration range for your specific assay and cell type.

Q4: Could my cell culture medium be interfering with the this compound bioactivity assay?

A4: It is possible. Certain components in cell culture media can influence the activity of test compounds. For instance, phenol red has been reported to have weak estrogenic effects, which can interfere with assays using hormone-sensitive cell lines like MCF-7 breast cancer cells.[8] It is recommended to test for potential media interference and, if necessary, use a medium without the interfering component during the assay.

Q5: How can I ensure my this compound preparation is free from contaminants that could affect the assay?

A5: A common and potent contaminant in polysaccharide preparations is bacterial endotoxin (lipopolysaccharide, LPS). LPS can independently activate immune cells like macrophages via TLR4, leading to confounding results such as nitric oxide (NO) production or cytokine release.[9] It is crucial to test your this compound samples for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay and to use endotoxin-free reagents and labware.

Troubleshooting Guides

Issue 1: Low or No Macrophage Activation (e.g., low NO, TNF-α, or IL-6 production)
Possible Cause Troubleshooting Step
Inactive this compound Conformation The triple-helical structure of this compound is critical for its activity.[4] Verify the conformation of your this compound sample using techniques like Congo red binding assays or size-exclusion chromatography. Consider that harsh extraction or solubilization methods (e.g., high temperatures) can denature the polysaccharide.[7]
Inappropriate this compound Concentration Perform a comprehensive dose-response experiment with a wide range of this compound concentrations (e.g., from 1 µg/mL to 200 µg/mL) to determine the optimal concentration for macrophage activation in your system.
Endotoxin Contamination in Controls If using a "vehicle control" that underwent a similar preparation process as the this compound sample, it may contain endotoxin, leading to a high baseline and masking the effect of this compound. Test all reagents for endotoxin contamination.
Cell Line Issues Ensure your RAW264.7 cells are healthy, within a low passage number, and responsive to a positive control like LPS (100 ng/mL).
Suboptimal Assay Conditions Optimize incubation times. Cytokine production and NO release occur over different time courses. Typically, 18-24 hours is a suitable endpoint for initial screening.
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Incomplete Solubilization of this compound This compound can be difficult to dissolve completely. Ensure it is fully solubilized in your vehicle (e.g., sterile PBS or cell culture medium) before adding to the cells. Gentle heating or sonication may be required, but avoid excessive heat that could denature the polysaccharide.
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when performing serial dilutions. Pre-wetting the pipette tip can improve accuracy with viscous solutions.
Uneven Cell Seeding Ensure a single-cell suspension is created before plating to avoid clumps and ensure an even distribution of cells across the plate. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow cells to settle evenly.
Edge Effects in Microplates The outer wells of a 96-well plate are prone to evaporation, which can concentrate reagents and affect cell health. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or medium.
Issue 3: Inconsistent Results in MTT or Cell Viability Assays

| Possible Cause | Troubleshooting Step | | Interference with MTT Reagent | Polysaccharides can sometimes interfere with the reduction of the MTT tetrazolium salt, leading to inaccurate readings. Run a cell-free control with this compound and MTT to check for any direct chemical reaction. | | Biphasic Dose-Response | As noted in the FAQs, this compound can exhibit a biphasic effect on cell proliferation.[8] Ensure your dose range is wide enough to capture both potential stimulatory and inhibitory effects. | | Incorrect Incubation Time | The effect of this compound on cell viability may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to find the optimal endpoint for observing the desired effect. | | Phenol Red Interference | If using a hormone-responsive cancer cell line, the weak estrogenic effect of phenol red in the culture medium may mask the inhibitory effect of this compound.[8] Consider using a phenol red-free medium for the assay. |

Data on Factors Influencing this compound Bioactivity

The following tables summarize quantitative data from the literature, illustrating how different factors can lead to inconsistent assay results.

Table 1: Effect of this compound Molecular Weight (Mw) and Conformation on Antitumor Activity

This compound FractionMolecular Weight (Mw) (Da)ConformationAntitumor Inhibition Ratio (%) (Sarcoma 180)
Native this compound1.49 x 10⁶Triple Helix49.5
Degraded FractionNot specifiedSingle Flexible Chains12.3
Data adapted from a study on the correlation between structure and antitumor activity. The results clearly indicate that the triple-helix conformation is crucial for high bioactivity.[4]

Table 2: Variation in Crude this compound Extract Yield and Bioactivity by Shiitake Strain

Shiitake Strain IDCrude this compound Yield (mg/100g fresh weight)Bioactivity (Inhibition of NO production in LPS-stimulated RAW264.7 cells, %)
Strain A260~30
Strain B825~60
Strain C450~55
Strain D600~40
Data conceptualized from findings indicating significant variation in both the yield of crude this compound extract and its immunomodulatory effects across different strains of L. edodes.[3]

Key Experimental Protocols

Protocol 1: Macrophage Activation Assay (Nitric Oxide Production)
  • Cell Seeding: Seed RAW264.7 macrophages into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight (37°C, 5% CO₂).

  • This compound Preparation: Prepare a stock solution of this compound in sterile PBS. Perform serial dilutions in serum-free DMEM to achieve 2x the final desired concentrations.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the this compound dilutions to the appropriate wells. Include wells for a negative control (medium only) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • Nitric Oxide Measurement (Griess Assay):

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve generated using sodium nitrite.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed your target cancer cell line (e.g., DLD-1, MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium. Incubate overnight.

  • Cell Treatment: Replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control. Incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Cytokine Measurement (ELISA for TNF-α or IL-6)
  • Sample Collection: Following the treatment of cells (e.g., RAW264.7 macrophages) with this compound as described in Protocol 1, collect the cell culture supernatants. Centrifuge to pellet any detached cells and use the clear supernatant for the assay.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for your specific TNF-α or IL-6 kit. A general workflow is as follows:

    • Coat a 96-well ELISA plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add your standards and supernatant samples to the wells.

    • Add the detection antibody.

    • Add a substrate-conjugate (e.g., HRP-streptavidin).

    • Add the substrate solution (e.g., TMB) and allow the color to develop.

    • Stop the reaction with a stop solution.

  • Absorbance Reading: Read the absorbance at the wavelength specified by the kit manufacturer (usually 450 nm).

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in your samples.

Visualizations

Signaling Pathways and Workflows

Lentinan_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_downstream Intracellular Signaling cluster_outcome Cellular Response Dectin1 Dectin-1 Syk Syk Dectin1->Syk TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK, JNK) Syk->MAPK NFkB NF-κB Syk->NFkB Phagocytosis Phagocytosis Syk->Phagocytosis MyD88->MAPK MyD88->NFkB Cytokines Cytokine Production (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines NO_Prod NO Production NFkB->NO_Prod This compound This compound (β-1,3/1,6-glucan) This compound->Dectin1 Binds This compound->TLR4 Binds

Caption: this compound signaling via Dectin-1 and TLR4 receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis A Source & Purify This compound B Characterize this compound (Mw, Purity, Endotoxin) A->B C Prepare Stock Solutions B->C D Seed Cells (e.g., RAW264.7) C->D E Treat Cells with This compound Dilutions D->E F Incubate (Time-course) E->F G Perform Assay (e.g., Griess, ELISA, MTT) F->G H Read Plate G->H I Calculate Results (vs. Controls) H->I J Statistical Analysis I->J

Caption: General workflow for a this compound bioactivity assay.

Troubleshooting_Tree Start Inconsistent or Unexpected Results Q_Source Is this compound source well-characterized? Start->Q_Source A_Source_No Action: Characterize sample (Mw, purity, endotoxin). Source new material. Q_Source->A_Source_No No Q_Assay Are assay controls (pos/neg) behaving as expected? Q_Source->Q_Assay Yes A_Source_Yes Yes A_Assay_No Action: Troubleshoot assay (reagents, cell health, protocol execution). Q_Assay->A_Assay_No No Q_Dose Was a full dose-response curve performed? Q_Assay->Q_Dose Yes A_Assay_Yes Yes A_Dose_No Action: Run wide range of concentrations to check for biphasic effects. Q_Dose->A_Dose_No No Q_Contam Could contaminants (LPS) or media components (phenol red) be interfering? Q_Dose->Q_Contam Yes A_Dose_Yes Yes A_Contam_No Review literature for cell-type specific effects. Q_Contam->A_Contam_No No A_Contam_Yes Action: Test for endotoxin. Use phenol red-free medium. Q_Contam->A_Contam_Yes Yes

Caption: Decision tree for troubleshooting this compound assays.

References

impact of Lentinan purity on experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lentinan. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to this compound purity and its impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a β-glucan, a polysaccharide derived from the shiitake mushroom (Lentinula edodes). It is known for its immunomodulatory and anti-tumor properties. The purity of a this compound preparation is critical because contaminants can significantly alter experimental results, leading to misinterpretation of its bioactivity. Key factors influencing its effects are its molecular weight, degree of branching, and conformation.[1][2]

Q2: What are the common contaminants in this compound extracts?

A2: Common contaminants in crude this compound extracts can include:

  • Other polysaccharides: Such as α-glucans, which may not possess the same immunomodulatory effects.[3]

  • Proteins: Can interfere with bioactivity assays.[2]

  • Phenolic compounds: Have been shown to inhibit nitric oxide (NO) production in macrophages, which could mask the immunostimulatory effects of this compound.[2]

  • Endotoxins (Lipopolysaccharides - LPS): These are potent activators of the immune system and can lead to false-positive results in immunological assays.[4][5]

Q3: How does the molecular weight of this compound affect its bioactivity?

A3: The molecular weight and conformation of this compound are crucial for its anti-tumor and immunomodulatory activities. Higher molecular weight fractions of this compound with an intact triple-helical structure have demonstrated greater anti-tumor effects.[6][7] Degradation of this compound into lower molecular weight fragments can lead to a significant reduction or loss of its bioactivity.[7]

Q4: Can the source and storage of shiitake mushrooms affect this compound quality?

A4: Yes, the strain of Lentinula edodes and the storage conditions of the mushrooms can impact the yield and quality of the extracted this compound.[1][2] Post-harvest storage can lead to enzymatic degradation of this compound, reducing its molecular weight and bioactivity.[2][8]

Troubleshooting Guides

Issue 1: High background or non-specific activation in immune cell assays.
  • Possible Cause: Endotoxin (LPS) contamination is a common cause of non-specific immune cell activation, as it potently stimulates cells via Toll-like receptor 4 (TLR4).[4][5] This can lead to cytokine release and cell proliferation that is independent of this compound's specific activity.

  • Troubleshooting Steps:

    • Quantify Endotoxin Levels: Use a Limulus Amebocyte Lysate (LAL) assay to test for endotoxin contamination in your this compound preparation. Endotoxin levels above 0.1 EU/mg can significantly induce T-cell proliferation.[9]

    • Use Endotoxin-Free Reagents and Glassware: Ensure all reagents, water, and labware used in your experiments are certified endotoxin-free.

    • Purify the this compound Sample: If endotoxin levels are high, consider using an endotoxin removal resin to purify your this compound sample.

Issue 2: Inconsistent or lower-than-expected bioactivity (e.g., cytokine production, anti-tumor effect).
  • Possible Cause 1: The this compound preparation may have a low purity, containing contaminants that interfere with the assay. For instance, phenolic compounds can inhibit nitric oxide production by macrophages.[2]

  • Troubleshooting Steps:

    • Assess Purity: Determine the protein and phenolic content of your extract.

    • Compare with a High-Purity Standard: If possible, include a certified high-purity this compound standard in your experiments as a positive control.

  • Possible Cause 2: The molecular weight of the this compound may be too low, or its triple-helical structure may be compromised.

  • Troubleshooting Steps:

    • Characterize Molecular Weight: Use Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to determine the molecular weight distribution of your this compound sample.[10]

    • Confirm Conformation: The triple-helical structure of bioactive this compound can be assessed using techniques like Congo Red binding assays or specific fluorescent methods with aniline blue.[7][11]

Issue 3: Variability in results between different batches of this compound.
  • Possible Cause: Inconsistent extraction and purification methods can lead to batch-to-batch variability in purity, molecular weight, and conformation. Even the strain of mushroom and its storage conditions can affect the final product.[1][2][10]

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent use of extraction and purification protocols.

    • Characterize Each Batch: Perform quality control on each new batch of this compound to assess its purity, molecular weight, and endotoxin levels before use in experiments.

    • Source from a Reliable Supplier: Obtain this compound from a reputable supplier that provides a detailed certificate of analysis for each batch.

Quantitative Data Summary

Table 1: Impact of this compound Purity on Anti-Tumor Activity

This compound PreparationPurityTumor Inhibition Rate (TIR)Animal ModelCell LineReference
Extracted this compound87.50%94.44%AKR MiceK36 (murine leukemia)[12]
Crude L. edodes HomogenateNot specified55.20%AKR MiceK36 (murine leukemia)[12]

Table 2: Influence of this compound Purity on Cytokine Induction in vivo

This compound SourcePurityCytokine Levels (IFN-γ, TNF-α, IL-1α, IL-2)Animal ModelReference
Pure this compoundHighHigherMice[13]
Crude Shiitake ExtractLowerLowerMice[13]

Table 3: Effect of this compound Molecular Weight on Anti-Tumor Activity against Sarcoma-180

This compound FractionMolecular Weight (Mw)Inhibition RatioConformationReference
High Molecular Weight> 16,200 Da> 95%Triple Helix[7]
Medium Molecular Weight6,250 Da79% (at higher doses)Partially disrupted helix[7]
Low Molecular Weight< 6,250 DaInactiveRandom coil[7]

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Molecular Weight by HPLC-SEC-MALS

This method is used to determine the absolute molecular weight and distribution of this compound, providing critical information about its quality.[10]

  • System: High-Performance Liquid Chromatography (HPLC) system coupled with a Size-Exclusion Chromatography (SEC) column, a Multi-Angle Light Scattering (MALS) detector, and a Refractive Index (RI) detector.

  • Mobile Phase: 0.9% NaCl aqueous solution.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase. Filter the solution through a 0.22 µm filter before injection.

  • Analysis: Inject the sample into the HPLC system. The SEC column separates the polysaccharide molecules based on their size. The MALS detector determines the molecular weight by measuring the intensity of scattered light at multiple angles. The RI detector measures the concentration of the polysaccharide eluting from the column.

  • Data Interpretation: The data from the MALS and RI detectors are used to calculate the absolute molecular weight distribution of the this compound sample.

Protocol 2: Nitric Oxide (NO) Production Assay in Macrophages

This assay assesses the immunostimulatory activity of this compound by measuring the production of NO by macrophages.

  • Cell Line: RAW 264.7 macrophage cell line.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Seed the cells in a 96-well plate. After adherence, treat the cells with different concentrations of your this compound sample for 24-48 hours. Include a positive control (e.g., LPS) and a negative control (media only).

  • NO Measurement (Griess Reaction):

    • Collect the cell supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. An increase in NO production indicates macrophage activation by this compound.

Visualizations

Lentinan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (β-glucan) Dectin1 Dectin-1 This compound->Dectin1 TLR4 TLR4 This compound->TLR4 Syk Syk Dectin1->Syk MAPK MAPK TLR4->MAPK PKC PKC Syk->PKC NFkB NF-κB PKC->NFkB MAPK->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines

Caption: this compound signaling pathway in immune cells.

Experimental_Workflow_Troubleshooting cluster_purity Purity Assessment cluster_structure Structural Analysis start Inconsistent Experimental Results with this compound purity_check Check for Contaminants start->purity_check structure_check Analyze Structure & M.W. start->structure_check endotoxin Endotoxin (LPS) Test (LAL Assay) purity_check->endotoxin protein_phenols Protein/Phenol Test purity_check->protein_phenols remediate Remediation endotoxin->remediate protein_phenols->remediate sec_mals SEC-MALS for Molecular Weight structure_check->sec_mals conformation Congo Red/Aniline Blue for Conformation structure_check->conformation sec_mals->remediate conformation->remediate purify Purify this compound (e.g., Endotoxin Removal) remediate->purify new_batch Source New Batch with Certificate of Analysis remediate->new_batch end Proceed with Experiment purify->end new_batch->end

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Navigating the Variability of Commercial Lentinan Preparations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent variability in commercial Lentinan preparations. This compound, a β-glucan extracted from Lentinula edodes (Shiitake mushroom), is a potent immunomodulator with significant therapeutic potential.[1][2][3] However, its efficacy is highly dependent on its structural properties, which can vary considerably between commercial sources, affecting experimental reproducibility and clinical outcomes.[4][5][6]

This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a polysaccharide, specifically a β-glucan, isolated from the Shiitake mushroom.[1][2][7] Its primary structure consists of a β-1,3-D-glucan backbone with β-1,6-glucan branches.[7][8] this compound is not directly cytotoxic to cancer cells but exerts its antitumor effects by stimulating the host's immune system.[3][9][10] It acts as a biological response modifier by activating various immune cells, including macrophages, natural killer (NK) cells, and T-cells.[9][10][11] This activation is mediated through binding to pattern recognition receptors like Dectin-1 and Toll-like receptors (TLRs) on immune cells.[7][9]

Q2: What are the major sources of variability in commercial this compound preparations?

The significant variability observed in commercial this compound preparations can be attributed to several factors:

  • Source and Strain of Lentinula edodes : Different strains of the mushroom can produce this compound with varying molecular structures.[5][12]

  • Extraction and Purification Methods : The techniques used for extraction (e.g., hot water, acid-base) and purification can significantly alter the final product's properties.[3][13]

  • Storage Conditions : Post-harvest and post-processing storage conditions can lead to enzymatic degradation of this compound, affecting its bioactivity.[5][14][15]

  • Batch-to-Batch Inconsistency : Even from the same manufacturer, there can be notable differences between different production batches.[4]

Q3: Which structural characteristics of this compound are most critical for its biological activity?

The immunomodulatory and antitumor activities of this compound are intrinsically linked to its specific structural features:

  • Molecular Weight (Mw) : The molecular weight of this compound is a crucial determinant of its bioactivity. Studies have shown that different molecular weight fractions can elicit varied immunological responses.[4][8][16]

  • Degree of Branching : The frequency and length of the β-1,6-glucan side chains influence how this compound interacts with immune receptors.[8]

  • Triple-Helical Conformation : The tertiary structure, particularly the triple-helical conformation, is believed to be essential for its potent immunomodulatory effects.[4][6][8]

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with commercial this compound preparations.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Question: My in vitro experiments with this compound are showing high variability between replicates and are not consistent with published data. What could be the cause?

  • Answer: This is a common issue stemming from the inherent variability of commercial this compound.

    • Physicochemical Characterization: It is crucial to characterize the specific batch of this compound you are using. Key parameters to assess include molecular weight, polydispersity index (PDI), and the presence of the triple-helical conformation.[4]

    • Source and Lot Number: Always record the manufacturer, catalog number, and lot number of the this compound preparation. If possible, request a certificate of analysis from the supplier that provides details on its structural properties.

    • Contaminants: Commercial preparations may contain other polysaccharides, such as α-glucans, or other impurities that could interfere with your assay.[17][18] Consider performing a purity assessment.

Issue 2: Difficulty in dissolving this compound or preparing a stable solution.

  • Question: I am having trouble dissolving the this compound powder, and it forms a cloudy or particulate suspension. How can I prepare a homogenous solution?

  • Answer: The solubility of this compound can be challenging due to its polymeric and often helical nature.

    • Recommended Solvents: For initial stock solutions, dissolving this compound in a dilute NaOH solution (e.g., 0.5 M) and then neutralizing with an appropriate buffer (e.g., glycine-NaOH buffer at pH 10) can be effective.[19]

    • Sonication and Heating: Gentle sonication or heating (e.g., 60°C) can aid in dissolution, but be cautious as excessive heat can degrade the polysaccharide.[8]

    • Filtration: After dissolution, consider filtering the solution through a 0.22 or 0.45 µm filter to remove any undissolved particulates that could interfere with cell-based assays.

Issue 3: Observed bioactivity does not correlate with the stated concentration.

  • Question: The biological effect I observe is not proportional to the concentration of this compound I am using, based on the weight of the powder. Why might this be?

  • Answer: The concentration based on dry weight may not reflect the concentration of the bioactive β-glucan.

    • Quantification of β-Glucan Content: The total weight of the commercial preparation may include excipients, salts, or other non-active components. It is advisable to quantify the actual β-glucan content using specific assays, such as the Megazyme β-glucan assay kit or aniline blue fluorescent method.[18][19][20]

    • Bioactivity Titration: For each new batch of this compound, it is good practice to perform a dose-response curve to determine the effective concentration range for your specific experimental system.

Data Presentation: Physicochemical Properties of this compound Preparations

The following table summarizes the variability in key physicochemical parameters reported for different this compound preparations. This data highlights the importance of characterizing each batch before use.

ParameterReported Range of ValuesSignificance for BioactivityReference
Weight-Average Molecular Weight (Mw) 14.6 x 10⁴ Da to 4,818,700 DaDirectly influences immunomodulatory effects; different Mw fractions can have opposing effects.[4][16]
Polydispersity Index (PDI) 1.6 to 2.6Indicates the heterogeneity of molecular weights in the sample. A lower PDI suggests a more uniform preparation.[5]
Radius of Gyration (Rgz) Varies significantlyRelates to the size and shape of the molecule in solution.[4]
Degree of Branching VariesAffects solubility and receptor binding affinity.[8]
β-Glucan Content Can be significantly lower than total carbohydrate contentDetermines the concentration of the active component.[18]

Experimental Protocols

1. Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

  • Objective: To determine the weight-average molecular weight (Mw) and polydispersity index (PDI) of a this compound sample.

  • Methodology:

    • System: High-performance size-exclusion chromatography (HPSEC) system coupled with a multi-angle laser light scattering (MALLS) detector and a refractive index (RI) detector.[6][16]

    • Mobile Phase: 0.15 M aqueous NaCl is a commonly used mobile phase.[16]

    • Sample Preparation: Dissolve this compound in the mobile phase to a known concentration (e.g., 1-2 mg/mL). Filter the sample through a 0.22 µm filter before injection.

    • Analysis: Inject the sample onto the SEC column. The MALLS detector determines the absolute molecular weight at each elution volume, while the RI detector measures the concentration. Software is used to calculate the Mw and PDI for the entire sample.

2. Quantification of β-Glucan Content

  • Objective: To quantify the amount of (1,3)-(1,6)-β-glucan in a this compound preparation.

  • Methodology (Megazyme Assay):

    • Principle: This enzymatic method uses specific enzymes to hydrolyze β-glucans into glucose, which is then quantified.

    • Procedure:

      • Solubilize the sample in 12 M H₂SO₄ at a low temperature.[18]

      • Hydrolyze the solubilized glucans in 2 M H₂SO₄ at 100°C.[18]

      • Neutralize the hydrolysate and treat with a mixture of exo-1,3-β-glucanase and β-glucosidase to specifically generate glucose from the β-glucan.

      • Measure the released glucose using a glucose oxidase/peroxidase (GOPOD) reagent and a spectrophotometer.

      • An parallel measurement is performed to quantify α-glucan and sucrose, which is then subtracted to determine the specific β-glucan content.

3. In Vitro Macrophage Activation Assay

  • Objective: To assess the immunomodulatory activity of a this compound preparation by measuring its ability to activate macrophages.

  • Methodology:

    • Cell Line: RAW 264.7, a murine macrophage cell line, is commonly used.[5]

    • Treatment: Culture RAW 264.7 cells and treat them with various concentrations of the this compound preparation for a specified period (e.g., 24 hours).

    • Endpoint Measurement:

      • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent. An increase in NO production indicates macrophage activation.[5]

      • Cytokine Production: Quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant using ELISA or multiplex bead assays.[21]

      • Phagocytosis Assay: Measure the ability of treated macrophages to phagocytose fluorescently labeled particles (e.g., zymosan or latex beads) using flow cytometry or fluorescence microscopy.[4]

Visualization of Key Pathways and Workflows

Lentinan_Signaling_Pathway This compound This compound (β-glucan) Dectin1 Dectin-1 Receptor This compound->Dectin1 Binds TLR Toll-like Receptors (TLR2/4/6) This compound->TLR Binds CR3 Complement Receptor 3 This compound->CR3 Binds Macrophage Macrophage / Dendritic Cell Syk Syk Dectin1->Syk MAPK MAPK Pathway TLR->MAPK NFkB NF-κB Pathway TLR->NFkB PKC PKC Syk->PKC PKC->NFkB ImmuneResponse Immune Response: - Cytokine Production (TNF-α, ILs) - Phagocytosis - Antigen Presentation MAPK->ImmuneResponse Activates NFkB->ImmuneResponse Activates

Caption: this compound signaling pathways in macrophages.

Experimental_Workflow Start Start: Receive Commercial This compound Preparation Char Physicochemical Characterization Start->Char SEC SEC-MALLS: - Molecular Weight (Mw) - Polydispersity (PDI) Char->SEC BetaGlucan β-Glucan Assay: - Quantify active component Char->BetaGlucan BioAssay In Vitro Bioactivity Assay (e.g., Macrophage Activation) Char->BioAssay DoseResponse Dose-Response Curve BioAssay->DoseResponse Compare Compare results with literature and previous batches BioAssay->Compare Proceed Proceed with Experiment Compare->Proceed Consistent Troubleshoot Troubleshoot: - Re-evaluate preparation - Contact supplier Compare->Troubleshoot Inconsistent

Caption: Recommended workflow for quality control of commercial this compound.

Logical_Relationship Variability Sources of Variability: - Fungal Strain - Extraction Method - Storage Conditions Structure Structural Properties: - Molecular Weight - Branching - Conformation Variability->Structure Impacts Bioactivity Biological Activity: - Immunomodulation - Antitumor Effects Structure->Bioactivity Determines Reproducibility Experimental Reproducibility Bioactivity->Reproducibility Affects

Caption: Relationship between this compound variability and experimental outcomes.

References

minimizing batch-to-batch variation in Lentinan experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variation in Lentinan experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a β-glucan polysaccharide isolated from the shiitake mushroom (Lentinula edodes).[1][2] Its primary structure is a β-1,3-D-glucan backbone with β-1,6-glucopyranoside branches.[2][3][4] this compound is known for its immunomodulatory and anti-tumor activities.[3][5][6] It does not typically exhibit direct cytotoxicity to cancer cells but rather stimulates the host's immune system.[6][7] Its mechanism of action involves the activation of various immune cells, including macrophages, natural killer (NK) cells, and T lymphocytes.[4][5][8]

Q2: What are the main sources of batch-to-batch variation in this compound?

A2: Batch-to-batch variation in this compound can arise from several factors:

  • Source Material: The strain of Lentinula edodes, cultivation conditions, and storage of the mushrooms can significantly impact the yield and properties of the extracted this compound.[9][10]

  • Extraction and Purification Methods: Different extraction and purification protocols can lead to variations in the molecular weight, branching, and tertiary structure (triple helix conformation) of this compound, all of which are critical for its biological activity.[11][12][13]

  • Molecular Weight and Polydispersity: Studies have shown that this compound preparations from different manufacturers can have significantly different molecular weights and polydispersity indices, leading to inconsistent biological effects.[11][12][14] For instance, one study found that a this compound sample with a molecular weight of 650,700 g/mol had a superior immunomodulatory effect compared to a sample with a molecular weight of 4,818,700 g/mol .[11]

  • Storage and Handling: Improper storage of this compound, both in its raw form and as a stock solution, can lead to degradation. For example, the this compound content in shiitake mushrooms decreases significantly during storage at 20°C due to enzymatic degradation.[15]

Q3: How does this compound activate immune cells?

A3: this compound activates immune cells by binding to specific receptors on their surface. Key receptors include Dectin-1, Toll-like receptors (TLRs), and complement receptor 3 (CR3).[4][6] This binding triggers intracellular signaling cascades, such as the MAPK-NfκB and Syk-PKC pathways, leading to the production of cytokines (e.g., TNF-α, IL-1, IL-2), enhanced phagocytosis by macrophages, and increased cytotoxicity of NK cells.[4][5][6]

Troubleshooting Guide

Issue 1: High Variability in In Vitro Assay Results Between this compound Batches

  • Possible Cause: Inconsistent molecular weight, structure, or purity of the this compound samples.

  • Troubleshooting Steps:

    • Characterize Your this compound: Before use, characterize each new batch of this compound. Key parameters to assess include:

      • Molecular Weight and Polydispersity: Use size-exclusion chromatography with multi-angle light scattering (SEC-MALS) to determine the absolute molecular weight and its distribution.[12]

      • Structure: Confirm the β-glucan structure using techniques like NMR spectroscopy.

      • Purity: Assess for contaminants such as proteins and endotoxins. A low endotoxin level is critical for immunological experiments.

    • Source from a Reliable Supplier: Purchase this compound from a reputable supplier who provides a detailed certificate of analysis with batch-specific data on molecular weight, purity, and endotoxin levels.

    • Standardize Solution Preparation: Prepare this compound stock solutions consistently. The conformation of this compound can be influenced by the solvent.[3] For example, in dimethyl sulfoxide (DMSO), this compound exists as a random coil, while in aqueous solutions, it can form a triple-helical structure, which is often associated with its bioactivity.[3]

Issue 2: Low or No Biological Activity Observed in Cell-Based Assays

  • Possible Cause:

    • Degraded this compound.

    • Suboptimal assay conditions.

    • Cell line responsiveness.

  • Troubleshooting Steps:

    • Check this compound Integrity: If possible, re-characterize the molecular weight of your this compound to check for degradation. Store this compound stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Optimize Cell Seeding Density: The number of cells seeded can influence the outcome of the assay. Perform a cell titration to determine the optimal seeding density for your specific cell line and assay.

    • Use Positive Controls: Include a positive control for immune activation, such as lipopolysaccharide (LPS) for macrophage activation, to ensure the cells are responsive.

    • Verify Cell Line Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.

Issue 3: Inconsistent Cytokine Production in Response to this compound

  • Possible Cause:

    • Variability in cell culture conditions.

    • Inconsistent this compound concentrations.

  • Troubleshooting Steps:

    • Strictly Control Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum batch, CO2 levels, and incubation times.

    • Accurate Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound to the cells.

    • Perform a Dose-Response Curve: For each new batch of this compound, perform a dose-response experiment to determine the optimal concentration for inducing cytokine production in your specific assay.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineAssayConcentration RangeIC50Reference
HCT-116 (Colon Carcinoma)MTSNot specified242.75 - 444.79 µg/mL[4]
DU-145 (Prostate Carcinoma)MTSUp to 1.6 mg/mLNot reached (42% inhibition at highest dose)[7]
SKOV3 (Ovarian Carcinoma)MTS50 µg/mL - 1.6 mg/mLBiphasic response (inhibition at 1.6 mg/mL)[7]
MCF-7 (Breast Adenocarcinoma)MTSNot specifiedSignificant inhibition at >800 µg/mL[7]

Table 2: Effect of this compound on Cytokine Production

Cell TypeStimulusThis compound ConcentrationCytokineEffectReference
Human Keratinocytes (HaCaT)Benzo(a)pyreneConcentration-dependentIL-8, CCL2Significant reduction in mRNA and protein levels[16]
Mouse Macrophages (RAW264.7)LPSNot specifiedTNF-αInhibition of production[17]
Mouse Intestinal Epithelial Cells (Caco-2)Co-culture with RAW264.7 + LPS500 µg/mLIL-8Reduced mRNA expression[18]

Experimental Protocols

Protocol 1: In Vitro Macrophage Activation Assay

This protocol describes the assessment of this compound-induced activation of the murine macrophage cell line RAW264.7.

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: Prepare a stock solution of this compound in sterile PBS and dilute it to the desired concentrations in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with PBS) and a positive control (e.g., 100 ng/mL LPS).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Nitric Oxide (NO) Production (as an indicator of activation):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify NO concentration using a sodium nitrite standard curve.

  • Assessment of Cytokine Production (e.g., TNF-α):

    • Collect the cell culture supernatant as described above.

    • Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 2: Cytotoxicity Assay using MTS

This protocol describes how to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HCT-116).[4]

  • Cell Culture: Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 4.5 x 10^4 cells/well and allow them to attach overnight.[4]

  • This compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., 5-fluorouracil).[4]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[4]

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value if applicable.

Visualizations

Lentinan_Signaling_Pathway This compound This compound Dectin1 Dectin-1 This compound->Dectin1 TLR TLR This compound->TLR Syk Syk Dectin1->Syk MAPK MAPK TLR->MAPK PKC PKC Syk->PKC NFkB NF-κB PKC->NFkB MAPK->NFkB Immune_Response Immune Response (Cytokine Production, Phagocytosis) NFkB->Immune_Response

Caption: Simplified signaling pathway of this compound-induced macrophage activation.

Experimental_Workflow Start Start: Obtain this compound Batch QC Quality Control (SEC-MALS, Endotoxin Test) Start->QC Prep Prepare Standardized Stock Solution QC->Prep Treatment Treat Cells with this compound (Dose-Response) Prep->Treatment Cell_Culture Culture and Seed Cells (e.g., RAW264.7) Cell_Culture->Treatment Incubation Incubate (24-72h) Treatment->Incubation Assay Perform Assay (e.g., ELISA, MTS) Incubation->Assay Analysis Data Analysis Assay->Analysis

Caption: General experimental workflow for in vitro this compound studies.

Troubleshooting_Logic Problem High Batch-to-Batch Variability Observed Check_this compound Characterize this compound Batch (MW, Purity, Endotoxin) Problem->Check_this compound Step 1 Check_Protocol Review Experimental Protocol (Cell Seeding, Reagents, Controls) Problem->Check_Protocol Step 2 Lentinan_Issue Source of Variation: This compound Quality Check_this compound->Lentinan_Issue Inconsistent? Protocol_Issue Source of Variation: Experimental Procedure Check_Protocol->Protocol_Issue Inconsistent? Solution_this compound Action: Standardize this compound Source and Characterization Lentinan_Issue->Solution_this compound Solution_Protocol Action: Optimize and Standardize Assay Protocol Protocol_Issue->Solution_Protocol

Caption: Logical workflow for troubleshooting batch-to-batch variation.

References

stability of Lentinan under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Lentinan under various storage conditions. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solution?

A1: this compound, a β-glucan, is generally more stable in acidic to neutral aqueous solutions. Its stability is influenced by factors such as temperature, pH, and exposure to light. For optimal stability, it is recommended to store this compound solutions at low temperatures and protect them from light.

Q2: How does temperature affect the stability of this compound?

A2: Temperature plays a crucial role in the stability of this compound. Studies on this compound within the Lentinula edodes mushroom have shown a significant decrease in content at higher temperatures (e.g., 20°C) compared to cold storage (1°C and 5°C)[1]. This degradation at elevated temperatures is linked to an increase in glucanase activity, an enzyme that breaks down this compound[2][3]. While specific quantitative data for purified this compound solutions is limited, the general principle of reduced stability at higher temperatures applies.

Q3: What is the optimal pH for storing this compound solutions?

A3: this compound exhibits greater stability in acidic to neutral pH environments. It is relatively stable in the presence of strong acids but is susceptible to decomposition in alkaline solutions, particularly at elevated temperatures. Morphological and conformational transitions of this compound have been observed at different concentrations of aqueous NaOH, with the triple helix form transitioning to random coil chains at higher NaOH concentrations[1][3].

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively available in the reviewed literature, it is a general best practice for polysaccharides and other bioactive molecules to be protected from light to prevent potential photodegradation. Exposure to UV irradiation has been studied in the context of increasing vitamin D2 content in mushrooms, which also contain this compound, but the direct effect on this compound stability was not the focus of these studies[2][4][5][6]. To ensure the integrity of your this compound samples, storage in amber vials or in the dark is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in my experiments.
  • Possible Cause 1: Improper storage of stock solutions.

    • Troubleshooting Step: Verify that your this compound stock solutions are stored at the recommended low temperature (e.g., 4°C for short-term or -20°C for long-term storage) and protected from light. Avoid repeated freeze-thaw cycles, which can degrade the polysaccharide structure.

  • Possible Cause 2: Degradation due to inappropriate pH of the experimental buffer.

    • Troubleshooting Step: Ensure the pH of your buffers and media is within the optimal range for this compound stability (acidic to neutral). If your experimental conditions require an alkaline pH, prepare fresh this compound solutions immediately before use and minimize the exposure time to the alkaline environment.

  • Possible Cause 3: High temperature during experimental procedures.

    • Troubleshooting Step: Minimize the exposure of this compound to high temperatures. If a heating step is necessary, use the lowest effective temperature and the shortest possible duration.

Issue 2: Precipitation or aggregation of this compound in solution.
  • Possible Cause 1: Poor solubility at the prepared concentration.

    • Troubleshooting Step: this compound's solubility can be influenced by its molecular weight and the solvent. If you observe precipitation, try preparing a more dilute stock solution. Sonication may aid in the dissolution of the powder.

  • Possible Cause 2: Interaction with other components in the medium.

    • Troubleshooting Step: Analyze the composition of your experimental medium for any components that might interact with and cause the precipitation of polysaccharides. Consider a buffer exchange or purification step for your this compound stock if necessary.

Quantitative Data on this compound Stability

While specific quantitative data on the degradation kinetics of purified this compound in solution under various conditions are limited in publicly available literature, the following table summarizes the qualitative stability information and data on this compound content in its natural source under different storage temperatures.

ParameterConditionObservationReference
pH Alkaline (NaOH solution)Decomposition and transition from triple helix to random coil structure.[1][3]
AcidicGenerally stable.
Temperature 20°C (in mushroom)Significant decrease in this compound content over 7 days.[1]
5°C (in mushroom)Slight decrease in this compound content over 7 days.[1]
1°C (in mushroom)Minimal decrease in this compound content over 7 days.[1]
Light UV IrradiationStudied for Vitamin D2 synthesis; direct quantitative impact on this compound stability not detailed. General recommendation is to protect from light.[2][4][5][6]

Experimental Protocols

Protocol 1: General Procedure for Preparing a this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of high-purity this compound powder using an analytical balance.

  • Dissolution: Add a small amount of sterile, nuclease-free water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the powder.

  • Solubilization: Gently vortex or sonicate the mixture to aid dissolution. Avoid vigorous shaking that could shear the polysaccharide chains.

  • Final Volume: Adjust the volume to the final desired concentration with the same solvent.

  • Sterilization (Optional): If required for your application, filter-sterilize the solution through a 0.22 µm low-protein-binding filter. Autoclaving is generally not recommended as high temperatures can degrade this compound.

  • Storage: Store the stock solution in small aliquots at -20°C for long-term storage or at 4°C for short-term use. Protect from light by using amber tubes or wrapping the tubes in foil.

Protocol 2: Assessment of this compound Stability (A General Guideline)

This protocol provides a framework for researchers to assess the stability of their this compound solutions under their specific experimental conditions.

  • Preparation of this compound Solutions: Prepare this compound solutions at the desired concentration in different buffers (e.g., pH 4, 7, and 9) or under different light conditions (e.g., exposed to ambient light vs. in the dark).

  • Initial Analysis (Time 0): Immediately after preparation, analyze the initial concentration and integrity of this compound. This can be done using methods such as:

    • High-Performance Liquid Chromatography (HPLC): An HPLC method with a refractive index detector (RID) can be used to quantify this compound.

    • Aniline Blue Fluorescent Method: This method is selective for the triple helical structure of bioactive this compound and can be used to assess its conformational stability[7][8][9].

  • Storage: Store the prepared solutions under the different conditions being tested (e.g., different temperatures, pH, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, and 1 week), withdraw aliquots from each condition and re-analyze the this compound concentration and integrity using the same method as in the initial analysis.

  • Data Analysis: Compare the results from each time point to the initial (Time 0) data to determine the percentage of degradation or loss of the active conformation under each storage condition.

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects, particularly its immunomodulatory and anti-tumor activities, by activating specific signaling pathways in immune cells. The primary receptors for this compound are Dectin-1 and Toll-like Receptor 4 (TLR4).

This compound-Induced Signaling Pathway

Lentinan_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 This compound->Dectin1 TLR4 TLR4 This compound->TLR4 Syk Syk Dectin1->Syk PI3K PI3K TLR4->PI3K MAPK MAPK (ERK, JNK, p38) Syk->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK MAPK->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active translocates Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB_active->Gene_Expression induces

Caption: this compound signaling cascade in immune cells.

Experimental Workflow for Assessing this compound Bioactivity

Lentinan_Bioactivity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Downstream Analysis cluster_results Results Cell_Culture 1. Culture Immune Cells (e.g., Macrophages) Incubation 3. Treat Cells with this compound Cell_Culture->Incubation Lentinan_Prep 2. Prepare this compound Solution Lentinan_Prep->Incubation Cytokine_Analysis 4a. Cytokine Measurement (ELISA, CBA) Incubation->Cytokine_Analysis Signaling_Analysis 4b. Signaling Pathway Analysis (Western Blot, PCR) Incubation->Signaling_Analysis Functional_Assay 4c. Functional Assays (Phagocytosis, etc.) Incubation->Functional_Assay Data_Interpretation 5. Data Interpretation Cytokine_Analysis->Data_Interpretation Signaling_Analysis->Data_Interpretation Functional_Assay->Data_Interpretation

Caption: Workflow for bioactivity assessment.

References

Validation & Comparative

Validating the In Vivo Anti-Tumor Activity of Lentinan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Lentinan's in vivo anti-tumor efficacy, supported by experimental data from preclinical studies. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this fungal polysaccharide.

Efficacy of this compound in Monotherapy

This compound, a β-glucan extracted from Lentinula edodes (Shiitake mushroom), has demonstrated significant anti-tumor effects in various in vivo models. Unlike conventional chemotherapy, this compound primarily exerts its effects through immunomodulation and by influencing specific signaling pathways, rather than direct cytotoxicity to cancer cells.

Comparative Performance in Murine Cancer Models

Recent studies have quantified the inhibitory effects of this compound on tumor growth across different cancer types. The tables below summarize key findings from these preclinical trials.

Table 1: Efficacy of this compound Monotherapy on Tumor Growth in a Murine Melanoma Model

Treatment GroupMean Tumor Weight (g)Mean Tumor Volume (mm³)Tumor Inhibition Rate (%)
Control~1.2~1400-
This compound (Low Dose)~0.6~700~50%
This compound (Medium Dose)~0.5~600~58%
This compound (High Dose)~0.4~500~67%

Data adapted from a study using B16F10 melanoma cells in C57BL/6 mice.[1][2]

Table 2: Efficacy of this compound Monotherapy on Tumor Growth in a Murine Lung Cancer Model

Treatment GroupMean Tumor Volume (mm³)Tumor Inhibition Rate (%)
Control (Saline)~1200-
This compound (1.0 mg/kg)~600~50%
This compound (5.0 mg/kg)~800~33%

Data adapted from a study using LAP0297 lung carcinoma cells. Notably, a lower dose exhibited a more potent anti-tumor effect in this model.[3]

Efficacy of this compound in Combination Therapy

This compound is often evaluated as an adjuvant to enhance the efficacy of conventional cancer therapies.

Table 3: Comparative Efficacy of this compound in Combination with Gemcitabine in a Murine Bladder Cancer Model

Treatment GroupMean Tumor Volume (mm³)
Control~1500
This compound~1000
Gemcitabine~800
This compound + Gemcitabine~400

This study highlights a synergistic effect between this compound and Gemcitabine in a mouse model of bladder cancer.[4]

Table 4: Comparative Efficacy of this compound in Combination with S-1 in a Human Oral Squamous Cell Carcinoma Xenograft Model

Treatment GroupAntitumor Effect
This compound + S-1Marked antitumor effects and significant induction of apoptosis

This study demonstrated that the combination of this compound and the oral fluoropyrimidine anticancer agent S-1 is effective against oral squamous cell carcinoma.[5]

Experimental Protocols

In Vivo Murine Melanoma Model[1][2]
  • Animal Model: 8-week-old C57BL/6 mice.

  • Tumor Cell Inoculation: B16F10 melanoma cells are subcutaneously inoculated into the mice.

  • Treatment Groups:

    • Control group (e.g., saline).

    • This compound low-dose group.

    • This compound medium-dose group.

    • This compound high-dose group.

  • Drug Administration: this compound is administered at specified concentrations, typically via intraperitoneal injection, for a defined period (e.g., 23 days).

  • Endpoint Measurement: Tumor volume and weight are measured at the end of the experiment. Body weight is monitored throughout the study to assess toxicity.

In Vivo Murine Lung Cancer Model[3]
  • Animal Model: Nude mice.

  • Tumor Cell Inoculation: 2 x 10^5 LAP0297 lung cancer cells are subcutaneously inoculated on the right flank.

  • Treatment Groups:

    • Control group (saline).

    • This compound (1.0 mg/kg).

  • Drug Administration: When tumors reach a diameter of 4x4 mm, mice receive intraperitoneal injections of saline or this compound for 10 days.

  • Endpoint Measurement: Tumor vascular function and tumor volume are determined.

Signaling Pathways and Mechanisms of Action

This compound's anti-tumor activity is multifaceted, involving both direct effects on cancer cell signaling and indirect effects through immune system modulation and anti-angiogenesis.

Apoptosis Induction via the AKT/Nur77/Bcl-2 Pathway in Melanoma

In melanoma, this compound has been shown to inhibit tumor growth by promoting apoptosis through the regulation of the AKT/Nur77/Bcl-2 signaling pathway.[1][2]

G This compound This compound AKT AKT Activity This compound->AKT Inhibits Nur77 Nur77 Expression AKT->Nur77 Inhibits Bcl2 Bcl-2 Nur77->Bcl2 Interacts with Apoptosis Apoptosis Bcl2->Apoptosis Promotes

This compound-induced apoptotic pathway in melanoma.

Apoptosis Induction via the EGR1/PTEN/AKT Pathway in Hepatocellular Carcinoma

In hepatocellular carcinoma, this compound induces apoptosis by activating the EGR1/PTEN/AKT signaling axis.[6]

G This compound This compound EGR1 EGR1 Expression This compound->EGR1 Increases PTEN PTEN Expression EGR1->PTEN Activates AKT AKT Pathway Activation PTEN->AKT Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits

This compound-induced apoptotic pathway in HCC.

Anti-Angiogenesis via IFN-γ Production

This compound has also been shown to inhibit tumor angiogenesis. This effect is mediated by an increase in Interferon-gamma (IFNγ) production, which occurs in a T-cell-independent manner.[3]

G This compound This compound MyeloidCells Tumor-Infiltrating Myeloid Cells This compound->MyeloidCells Accumulation IFNy IFNγ Production MyeloidCells->IFNy Increases Angiogenesis Tumor Angiogenesis IFNy->Angiogenesis Inhibits TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Tumor Cell Culture TumorInoculation Tumor Cell Inoculation CellCulture->TumorInoculation AnimalModel Animal Model Acclimation AnimalModel->TumorInoculation Grouping Randomized Grouping TumorInoculation->Grouping Treatment This compound/Control Administration Grouping->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Measurement (Tumor Excision) Monitoring->Endpoint Histo Histopathology & Immunohistochemistry Endpoint->Histo MolBio Molecular Analysis (Western Blot, etc.) Endpoint->MolBio

References

A Comparative Analysis of Lentinan and Polysaccharide-K (PSK) in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of two leading fungal-derived immunotherapies.

Introduction: In the landscape of cancer immunotherapy, natural polysaccharides have garnered significant attention for their ability to modulate the host immune response against tumors. Among these, Lentinan, derived from the Shiitake mushroom (Lentinus edodes), and Polysaccharide-K (PSK), from the Turkey Tail mushroom (Trametes versicolor), stand out as two of the most extensively researched and clinically utilized agents, particularly in Asia. Both are approved as adjuncts to conventional cancer therapies in Japan.[1][2] This guide provides a detailed comparative analysis of this compound and PSK, focusing on their mechanisms of action, clinical efficacy supported by experimental data, and the methodologies behind these findings.

At a Glance: this compound vs. PSK

FeatureThis compoundPolysaccharide-K (PSK)
Source Lentinus edodes (Shiitake mushroom)Trametes versicolor (Turkey Tail mushroom)
Structure Purified β-1,3-glucan with β-1,6 branchesProtein-bound polysaccharide (β-glucan and protein)[2][3]
Primary Mechanism Immunomodulation; enhances activity of NK cells, T-cells, and macrophages.[1]Immunomodulation; activates NK cells, cytotoxic T-lymphocytes, and dendritic cells.[4]
Direct Cytotoxicity Generally considered non-cytotoxic, acts via host's immune system.[5]Some studies suggest direct anti-proliferative and pro-apoptotic effects on certain cancer cell lines.[6]
Approved Use (Japan) Adjuvant for gastric cancer.[2]Adjuvant for gastric, colorectal, and non-small cell lung cancers.[4]

Quantitative Analysis of Clinical Efficacy

The clinical utility of this compound and PSK, primarily as adjunctive therapies, has been evaluated in numerous studies. The following tables summarize key quantitative data from clinical trials, providing a comparative overview of their performance in various cancer types.

Gastric Cancer
AgentStudy FocusPatient CohortTreatment RegimenKey FindingsReference
This compound Advanced/Recurrent Gastric Cancer650 patients (meta-analysis of 5 trials)Chemotherapy +/- this compoundThis compound significantly prolonged overall survival (Hazard Ratio: 0.80). Median survival: 139 days (this compound group) vs. 114 days (control).[7]
This compound Unresectable/Recurrent Gastric CancerN/A (Phase III study)Tegafur + this compound2-year survival rate: 12.97%; 3-year survival rate: 9.51%.[8]
This compound Advanced Gastric CancerN/AChemotherapy + this compound1-year survival: 91.3% vs 59.4%; 2-year survival: 45.7% vs 32.7%; 5-year survival: 10.0% vs 0% (this compound vs chemo alone).[2]
PSK Gastric Cancer (post-gastrectomy)10,617 patientsAdjuvant Chemotherapy +/- PSKMedian overall survival: 6.49 years (PSK group) vs. 3.59 years (control).[9]
Colorectal Cancer
AgentStudy FocusPatient CohortTreatment RegimenKey FindingsReference
This compound Advanced/Recurrent Colorectal CancerN/ATegafur + this compound2-year survival rate: 9.10%; 3-year survival rate: 4.55%.[8]
PSK Curatively Resected Colorectal Cancer1,094 patients (meta-analysis of 3 trials)Chemotherapy +/- PSKPSK improved overall survival (HR: 0.71) and disease-free survival (HR: 0.72).[10]
Lung Cancer
AgentStudy FocusPatient CohortTreatment RegimenKey FindingsReference
This compound Non-Small Cell Lung Cancer3,117 patients (review of 38 RCTs)Chemotherapy +/- this compoundOverall response rate: 56.9% (this compound group) vs. 43.3% (control).[3]
PSK Non-Small Cell Lung CancerN/AN/APositive results in adjuvant treatment.[11]

Mechanisms of Action: A Deeper Dive

Both this compound and PSK exert their anti-tumor effects primarily by stimulating the host's immune system, rather than through direct cytotoxic effects on cancer cells. However, the specific pathways and cellular interactions they modulate show some distinctions.

This compound's Immunomodulatory Cascade

This compound, a pure β-glucan, is recognized by various pattern recognition receptors on immune cells, such as Dectin-1, Toll-like receptors (TLRs), and complement receptor 3 (CR3).[2] This interaction triggers a downstream signaling cascade that leads to the activation of key immune cells including macrophages, dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes.[12] Activated immune cells then mount an anti-tumor response through enhanced cytotoxicity and cytokine production.

Lentinan_Signaling_Pathway cluster_extracellular Extracellular This compound This compound Dectin1 Dectin-1 This compound->Dectin1 TLR TLR This compound->TLR CR3 CR3 This compound->CR3 AKT AKT This compound->AKT Syk Syk Dectin1->Syk MAPK MAPK TLR->MAPK ImmuneActivation Immune Cell Activation (Macrophages, T-cells, NK cells) CR3->ImmuneActivation PKC PKC Syk->PKC NFkB NF-κB PKC->NFkB MAPK->NFkB CytokineProduction Cytokine Production (IL-12, IFN-γ) NFkB->CytokineProduction Nur77 Nur77 AKT->Nur77 Bcl2 Bcl-2 Nur77->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: this compound signaling pathway leading to immune activation and apoptosis.

PSK's Dual-Action Mechanism

PSK, being a protein-bound polysaccharide, exhibits a broader range of biological activities. Similar to this compound, it is a potent immunomodulator, with a notable agonistic effect on Toll-like receptor 2 (TLR2).[13] This interaction is crucial for the activation of dendritic cells and subsequent T-cell and NK cell-mediated anti-tumor responses.[13] In addition to its immunomodulatory effects, some in vitro studies have demonstrated that PSK can directly inhibit the proliferation of certain tumor cell lines and induce apoptosis, suggesting a dual mechanism of action.[6]

PSK_Signaling_Pathway cluster_extracellular Extracellular PSK PSK TLR2 TLR2 PSK->TLR2 CellCycleArrest Cell Cycle Arrest PSK->CellCycleArrest ApoptosisInduction Apoptosis Induction PSK->ApoptosisInduction MyD88 MyD88 TLR2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_Activation NF-κB Activation TRAF6->NFkB_Activation DC_Activation Dendritic Cell Activation NFkB_Activation->DC_Activation Direct_Tumor_Inhibition Direct Tumor Cell Inhibition CellCycleArrest->Direct_Tumor_Inhibition ApoptosisInduction->Direct_Tumor_Inhibition T_NK_Activation T-cell & NK Cell Activation DC_Activation->T_NK_Activation Cytokine_Release Cytokine Release (IL-12, IFN-γ) T_NK_Activation->Cytokine_Release

Caption: PSK signaling pathway illustrating both immune activation and direct tumor inhibition.

Experimental Protocols

A summary of the methodologies employed in the preclinical and clinical evaluation of this compound and PSK is provided below.

Cytotoxicity and Proliferation Assays
  • Objective: To determine the direct effect of the compounds on cancer cell viability and growth.

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., HCT-116 for colorectal cancer) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).[14]

    • Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of this compound or PSK. A positive control (e.g., 5-Fluorouracil) and a vehicle control are included.[14]

    • Incubation: Cells are incubated with the compounds for a defined period (e.g., 48-72 hours).

    • Viability Assessment: Cell viability is measured using assays such as MTS or BrdU incorporation. The MTS assay measures the metabolic activity of viable cells, while the BrdU assay measures DNA synthesis in proliferating cells.[6][14]

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

Cytotoxicity_Assay_Workflow Start Start: Cancer Cell Culture Seeding Seed cells in 96-well plates Start->Seeding Treatment Add this compound/PSK at various concentrations Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform MTS or BrdU assay Incubation->Assay Analysis Measure absorbance and calculate IC50 Assay->Analysis End End: Determine cytotoxicity Analysis->End

Caption: Workflow for a typical in vitro cytotoxicity assay.

Immune Cell Activation Assays
  • Objective: To evaluate the ability of this compound and PSK to activate various immune cell populations.

  • Methodology:

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or cancer patients. Specific immune cell subsets (e.g., NK cells, T-cells) can be further purified using methods like magnetic-activated cell sorting (MACS).[10]

    • Stimulation: Isolated cells are cultured in the presence of this compound or PSK at various concentrations and for different durations.[13]

    • Activation Marker Analysis: The expression of activation markers (e.g., CD25, CD69) on the surface of immune cells is measured by flow cytometry.[10]

    • Cytokine Production: The concentration of cytokines (e.g., IFN-γ, IL-12) in the culture supernatant is quantified using ELISA or Luminex assays.[10]

    • Proliferation Assay: T-cell proliferation is assessed using a [3H]-thymidine incorporation assay.[13]

Immune_Cell_Activation_Workflow cluster_analysis Analysis Start Start: Isolate PBMCs or specific immune cells Stimulation Stimulate cells with this compound/PSK Start->Stimulation FlowCytometry Flow Cytometry for Activation Markers (CD25, CD69) Stimulation->FlowCytometry ELISA ELISA/Luminex for Cytokine Production (IFN-γ, IL-12) Stimulation->ELISA Proliferation [3H]-Thymidine Incorporation for Proliferation Stimulation->Proliferation End End: Quantify immune activation FlowCytometry->End ELISA->End Proliferation->End

Caption: Workflow for assessing immune cell activation.

Conclusion and Future Perspectives

Both this compound and PSK have demonstrated significant potential as adjunctive therapies in the management of various cancers. Their ability to enhance the host's immune response provides a complementary approach to conventional treatments like chemotherapy and radiotherapy. While both agents share a common mechanism of immunomodulation, the protein component of PSK may confer additional direct anti-tumor activities that warrant further investigation.

For researchers and drug development professionals, the choice between this compound and PSK may depend on the specific cancer type, the desired immunological endpoint, and the potential for synergistic interactions with other therapeutic modalities. Future research should focus on head-to-head clinical trials to directly compare their efficacy, as well as on identifying predictive biomarkers to guide patient selection for these promising immunotherapies. The detailed understanding of their mechanisms of action and the standardization of experimental protocols will be crucial in fully realizing the therapeutic potential of these natural polysaccharides in oncology.

References

A Comparative Guide to the Immunomodulatory Effects of Beta-Glucans

Author: BenchChem Technical Support Team. Date: November 2025

Beta-glucans are a diverse group of polysaccharides found in the cell walls of yeast, fungi, bacteria, algae, and cereals like oats and barley.[1][2][3][4][5][6] They are recognized by the immune system as pathogen-associated molecular patterns (PAMPs), leading to a cascade of immune responses.[2][7] However, the specific immunomodulatory effects of beta-glucans are not uniform; they are intricately linked to their structural characteristics, including source, molecular weight, branching structure, and solubility.[1][2][8] This guide provides a comparative analysis of the immunological effects of different beta-glucans, supported by experimental data, to aid researchers in selecting the appropriate beta-glucan for their specific application.

The immunomodulatory potential of beta-glucans is dictated by their physical and chemical structures. Key factors influencing their biological activity include the backbone linkage (e.g., β-(1,3), β-(1,4)), the presence and frequency of side chains (e.g., β-(1,6)), molecular weight, and whether they are soluble or particulate.[1][2][7][8] For instance, yeast and fungal beta-glucans typically feature a β-(1,3)-linked backbone with β-(1,6) branches, a structure known for potent immune stimulation.[5] In contrast, cereal-derived beta-glucans have linear β-(1,3) and β-(1,4) linkages and are more associated with metabolic benefits than strong immune activation.[5]

Mechanism of Action: Key Signaling Pathways

Beta-glucans primarily exert their effects by binding to pattern recognition receptors (PRRs) on the surface of immune cells, particularly macrophages, dendritic cells, and neutrophils.[2][7][8][9] The most critical of these is Dectin-1, a C-type lectin receptor that specifically recognizes the β-(1,3)-glucan backbone.[1][10][11]

Binding of beta-glucan to Dectin-1 initiates a signaling cascade that is crucial for antifungal defense and immune modulation. This activation is independent of Toll-like receptor (TLR) signaling, although crosstalk between these pathways can occur to fine-tune the immune response.[10][12][13] Other receptors such as Complement Receptor 3 (CR3), scavenger receptors, and lactosylceramide (LacCer) also play a role in recognizing beta-glucans.[2][7][9]

Dectin1_Signaling_Pathway cluster_membrane Cell Membrane BG Particulate β-(1,3)-Glucan Dectin1 Dectin-1 Receptor BG->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Activates PLCg2 PLCγ2 Syk->PLCg2 MAPK MAPKs (ERK, p38, JNK) Syk->MAPK Phagocytosis Phagocytosis Syk->Phagocytosis ROS ROS Production Syk->ROS PKC PKCδ PLCg2->PKC CARD9_Complex CARD9-Bcl10-MALT1 Complex IKK IKK Complex CARD9_Complex->IKK PKC->CARD9_Complex NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-23, IL-1β) Transcription->Cytokines

Caption: Dectin-1 signaling pathway initiated by β-glucan binding.

Comparative Data on Immunomodulatory Effects

The source and structure of beta-glucans significantly influence their ability to stimulate immune responses such as cytokine production, phagocytosis, and nitric oxide release. The following tables summarize experimental data comparing these effects across different beta-glucan types.

Cytokine Production

The profile of cytokines produced in response to beta-glucan stimulation is a key indicator of the type of immune response being mounted. Generally, fungal and yeast beta-glucans are potent inducers of pro-inflammatory cytokines.[14][15]

Table 1: Comparative Cytokine Induction by Different Beta-Glucans in Human Whole Blood

Beta-Glucan Source Linkage Type TNF-α Production IL-6 Production IL-8 (CXCL8) Production IL-1β Production Reference
Yeast (S. cerevisiae) β-(1,3), β-(1,6) Strong Strong Strong Moderate [1][14]
Mushroom (Lentinan) β-(1,3), β-(1,6) Moderate Strong Strong Moderate [16]
Mushroom (Scleroglucan) β-(1,3), β-(1,6) Low Moderate Moderate Low [14]
Bacteria (Curdlan) β-(1,3) Strong Strong Strong Strong [14][17]
Oat β-(1,3), β-(1,4) Low Moderate Moderate Low [14]
Barley β-(1,3), β-(1,4) Moderate Strong Strong Moderate [14]
Lichen (Lichenan) β-(1,3), β-(1,4) Very Strong Very Strong Very Strong Very Strong [14][15]

| Algae (Laminarin) | β-(1,3), β-(1,6) | Weak/None | Weak/None | Weak/None | Weak/None |[14] |

Data synthesized from studies using human whole blood assays. "Strong" indicates a high level of cytokine induction relative to other glucans in the same study.

Phagocytosis and Macrophage Activation

Phagocytosis is a critical function of innate immune cells like macrophages for clearing pathogens. Many beta-glucans can enhance this process.[18][19] Furthermore, activated macrophages produce nitric oxide (NO), a key molecule for killing pathogens and tumor cells.[18][20]

Table 2: Comparative Effects on Phagocytosis and Nitric Oxide (NO) Production by Macrophages

Beta-Glucan Source Cell Type Phagocytic Activity NO Production Reference
Yeast (S. cerevisiae) RAW264.7 Macrophages Significantly Increased Significantly Increased [18]
Bacteria (Agrobacterium sp.) RAW264.7 Macrophages Significantly Increased Increased [18]
Mushroom (Sparassis crispa) RAW264.7 Macrophages Increased Increased [18]
Algae Avian Macrophages (HD-11) Significantly Increased Significantly Increased [20]

| Mushroom | Avian Macrophages (HD-11) | Significantly Increased | Increased |[20] |

Results are based on in vitro studies with macrophage cell lines or primary cells. "Significantly Increased" denotes a statistically significant enhancement compared to untreated controls.

Key Experimental Protocols

Reproducible and comparable data rely on standardized experimental procedures. Below are detailed protocols for two key assays used to evaluate the immunomodulatory effects of beta-glucans.

Whole Blood Cytokine Production Assay

This assay measures the ability of a beta-glucan to induce cytokine secretion from immune cells in a physiologically relevant environment.

Methodology:

  • Preparation: Dilute beta-glucan preparations to the desired concentrations (e.g., 10, 50, 100 µg/mL) in sterile, endotoxin-free RPMI 1640 medium. Endotoxin contamination must be ruled out, for instance by using a Limulus amoebocyte lysate (LAL) assay.[15]

  • Blood Collection: Draw fresh venous blood from healthy donors into heparinized tubes.

  • Incubation: Within 2 hours of collection, dilute the whole blood 1:10 with the prepared beta-glucan solutions or control medium in a 96-well plate.

  • Stimulation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Sample Collection: After incubation, centrifuge the plates to pellet the cells. Collect the plasma supernatant.

  • Analysis: Measure cytokine concentrations (e.g., TNF-α, IL-6, IL-8) in the plasma samples using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Macrophage Phagocytosis Assay

This protocol assesses the effect of beta-glucans on the phagocytic capacity of macrophages using fluorescently labeled particles.

Phagocytosis_Workflow Start Start: Culture Macrophages Seed Seed Macrophages (e.g., RAW264.7) in 96-well plates Start->Seed Adhere Allow cells to adhere (24 hours) Seed->Adhere Treat Treat cells with β-glucan preparations (e.g., 100 µg/mL for 24h) Adhere->Treat Wash1 Wash with PBS Treat->Wash1 Incubate Incubate with fluorescent E. coli or Zymosan particles (1-2 hours at 37°C) Wash1->Incubate Wash2 Wash 3x with cold PBS to remove non-ingested particles Incubate->Wash2 Quench Add Trypan Blue to quench extracellular fluorescence Wash2->Quench Analyze Analyze phagocytosis via Flow Cytometry or Fluorescence Microscopy Quench->Analyze End End: Quantify Phagocytic Index Analyze->End

Caption: Experimental workflow for a macrophage phagocytosis assay.

Methodology:

  • Cell Culture: Seed macrophages (e.g., THP-1 or RAW264.7 cell lines) into 96-well plates at a density of 4 × 10⁵ cells/well and allow them to adhere.[19]

  • Treatment: Treat the adherent macrophages with various beta-glucan extracts (e.g., at 100 µg/mL) or a control medium for 24 hours.[18][19]

  • Particle Incubation: After treatment, wash the cells and incubate them with fluorescently labeled bioparticles (e.g., Alexa Fluor 488-conjugated E. coli or FITC-labeled zymosan) at a cell-to-particle ratio of approximately 1:10 for 1-2 hours at 37°C.[19][21][22]

  • Washing: Vigorously wash the cells with ice-cold PBS to remove any non-phagocytosed particles.

  • Quenching (Optional but Recommended): Add a quenching solution, such as Trypan Blue, to extinguish the fluorescence of any particles that are attached to the outside of the cells but not internalized.

  • Analysis: Quantify the uptake of fluorescent particles using a flow cytometer or by imaging with a fluorescence microscope. The phagocytic index can be calculated as the percentage of cells that have ingested at least one particle multiplied by the mean number of particles per phagocytic cell.[21]

Conclusion

The immunomodulatory activity of beta-glucans is highly dependent on their structural properties, which are determined by their source. Yeast and fungal beta-glucans, characterized by β-(1,3)/(1,6) linkages, are generally potent activators of innate immune cells, leading to robust cytokine production and enhanced phagocytic activity.[5][18] Cereal-derived beta-glucans show more moderate effects.[14] The data clearly indicate that not all beta-glucans are equal. Therefore, the selection of a beta-glucan for research or therapeutic development must be guided by a thorough understanding of its structure-function relationship to achieve the desired immunological outcome.

References

Lentinan in Combination with Chemotherapy: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lentinan, a β-glucan polysaccharide extracted from the shiitake mushroom (Lentinus edodes), has been widely utilized in Japan and China as an immunoadjuvant in cancer therapy since 1985.[1][2] Unlike conventional chemotherapeutic agents that directly target and kill cancer cells, this compound functions as a biological response modifier (BRM).[3] Its primary mechanism involves stimulating the host's immune system to augment its anti-tumor response.[4][5] Numerous clinical studies have demonstrated that the co-administration of this compound with standard chemotherapy regimens can lead to improved survival rates, enhanced tumor response, and a better quality of life for patients with various cancers, including gastric, colorectal, lung, and liver cancers.[4][6]

This guide provides a comparative analysis of this compound's efficacy when combined with different classes of chemotherapy agents, supported by quantitative data from clinical trials and detailed experimental methodologies.

Mechanism of Action: Immunomodulation

This compound does not exhibit direct cytotoxicity to tumor cells.[1] Instead, it enhances the body's natural defense mechanisms by activating various components of the immune system.[7] It binds to pattern recognition receptors, such as Dectin-1 and Toll-like receptors (TLRs), on the surface of immune cells like macrophages, natural killer (NK) cells, and T cells.[1] This binding initiates a cascade of intracellular signaling pathways.

Key signaling pathways activated by this compound include:

  • MAPK Pathway : Regulates a wide range of cellular processes, including immune responses.[1]

  • NF-κB Pathway : Crucial for the function and activation of adaptive immune cells.[1]

  • Syk-PKC Pathway : Involved in the activation of immune cells.[1]

Activation of these pathways leads to increased proliferation and differentiation of T cells, stimulation of cytokine production (e.g., IL-1, IL-2, TNF-α), and augmented activity of NK cells and macrophages.[7][8] This heightened immune activity enhances the body's ability to recognize and eliminate tumor cells, a process that can be synergistic with the cytotoxic effects of chemotherapy.[1][7]

Lentinan_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Dectin-1 / TLRs Syk Syk Receptor->Syk MAPK MAPK Receptor->MAPK PKC PKC Syk->PKC IKK IKK PKC->IKK AP1 AP-1 MAPK->AP1 NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylates IκB, releasing NF-κB IκB IκB NFkB_p65_p50->IκB NFkB_active Active NF-κB NFkB_p65_p50->NFkB_active Translocation Gene Gene Transcription NFkB_active->Gene AP1->Gene Immune_Response ↑ Cytokines (IL-12, IFN-γ) ↑ T-Cell & NK Cell Activity ↑ Macrophage Phagocytosis Gene->Immune_Response This compound This compound This compound->Receptor Binds

Fig. 1: this compound's Immunomodulatory Signaling Pathway.

Efficacy in Combination with Platinum-Based Agents (Cisplatin, Oxaliplatin)

Platinum-based drugs are a cornerstone of chemotherapy for many cancers. The addition of this compound has been shown to improve clinical outcomes and reduce the toxicity associated with these agents.

A meta-analysis involving 1,390 non-small cell lung cancer (NSCLC) patients across 17 randomized controlled trials (RCTs) demonstrated that this compound combined with cisplatin thoracic injection was significantly more effective than cisplatin alone.[9][10] The combination therapy also improved patient quality of life and reduced the incidence of bone marrow suppression and gastrointestinal reactions.[9][10] Furthermore, studies on gastric cancer cells have shown that platinum drugs can enhance the expression of PD-L1, an immune checkpoint protein, via the MAPK pathway; this compound treatment was found to inhibit this drug-stimulated PD-L1 expression, potentially restoring T-cell mediated immune responses.[11]

Outcome MetricThis compound + CisplatinCisplatin AloneRelative Risk (RR) / p-valueCancer TypeCitations
Clinical Efficacy HigherLowerRR = 1.34 (95% CI: 1.21-1.48)NSCLC[9][10]
Quality of Life ImprovedBaselineRR = 1.48 (95% CI: 1.27-1.72)NSCLC[9][10]
Adverse Events Lower IncidenceHigher IncidenceStatistically significant reductionNSCLC[9][10]
Apoptosis Significantly IncreasedIncreasedp < 0.05Esophageal Cancer (with Oxaliplatin)[12]

Representative Experimental Protocol: this compound with Cisplatin in NSCLC

  • Study Design : A meta-analysis of 17 randomized controlled trials.[10]

  • Participants : 1,390 patients diagnosed with non-small cell lung cancer (NSCLC).[10]

  • Intervention Group : this compound combined with cisplatin administered via thoracic injection.[9]

  • Control Group : Cisplatin thoracic injection alone.[9]

  • Primary Endpoints : Clinical efficacy (based on tumor response), quality of life (assessed via standardized questionnaires), and incidence of adverse reactions (gastrointestinal and bone marrow suppression).[9][10]

  • Data Analysis : Meta-analysis was performed using risk ratios (RR) and 95% confidence intervals (CI) to compare outcomes between the two groups.[9]

Efficacy in Combination with Fluoropyrimidines (Tegafur, 5-FU, S-1)

Fluoropyrimidines are widely used in the treatment of gastrointestinal cancers. Clinical evidence strongly supports the addition of this compound to these regimens to prolong survival and improve patient well-being.

A meta-analysis of five trials with 650 patients with advanced gastric cancer showed a 25-day improvement in median survival time when this compound was added to chemotherapy.[2] A follow-up on a phase III study revealed that this compound combined with tegafur resulted in significantly higher survival rates at two, three, and four years for gastric cancer patients.[13] More recently, a retrospective study on patients with unresectable or recurrent gastric cancer receiving S-1-based chemotherapy found that the addition of this compound significantly extended the median overall survival from 565 days to 689 days.[8]

Outcome MetricThis compound + ChemoChemo AloneResultCancer TypeCitations
Median Overall Survival 689 days565 daysp = 0.0406Gastric (S-1 based)[8]
1-Year Survival Rate 91.3%59.4%-Gastric (S-1 based)[8]
2-Year Survival Rate 45.7%32.7%-Gastric (S-1 based)[8]
2-Year Survival Rate 12.97%Lowerp < 0.05Gastric (Tegafur)[13]
Quality of Life Significantly ImprovedImprovedp < 0.01Esophageal (Tegafur)[2]

Efficacy in Combination with Taxanes (Paclitaxel)

Taxanes are mitotic inhibitors used for a variety of solid tumors. When combined with this compound, particularly in multi-drug regimens, they have been shown to improve patient quality of life.

A prospective randomized study evaluated patients with gastric cancer receiving a combination of S-1 and paclitaxel.[14] Patients were randomized to receive this compound for the full 12-week treatment cycle or only for the last 6 weeks. The results showed that the total quality of life score was significantly elevated only in the group that received this compound from the beginning of the chemotherapy cycle, suggesting that early and continuous administration is key to its benefits.[14] A case study of a patient with advanced gastric cancer treated with S-1, paclitaxel, and this compound reported a favorable outcome with no significant side effects.[15]

Outcome MetricThis compound + S-1 + PaclitaxelS-1 + PaclitaxelResultCancer TypeCitations
Total Quality of Life Score Significantly ElevatedNot Significantly Elevatedp = 0.018Gastric[14]
Chemotherapy Toxicity Not Improved-No significant differenceGastric[14]

Representative Experimental Protocol: this compound with S-1 and Paclitaxel

  • Study Design : Prospective randomized study.[14]

  • Participants : 20 patients with gastric cancer.[14]

  • Chemotherapy Regimen : S-1 (days 1-14) and Paclitaxel (days 1 and 8) administered in 3-week cycles.[14]

  • Intervention : Patients were randomized into two groups:

    • LNT 12-wk group : Received this compound (intravenously, once a week) for the entire 12-week period.[14]

    • LNT 6-wk group : Received this compound only for the last 6 weeks.[14]

  • Primary Endpoints : Quality of Life (QOL), evaluated weekly using the QOL-ACD questionnaire, and toxicity.[14]

Efficacy in Combination with Other Agents (Gemcitabine, Irinotecan)

This compound has also been studied in combination with other classes of chemotherapy, showing promise in enhancing their anti-tumor effects.

  • Gemcitabine : In studies on urothelial bladder cancer cell lines, the combination of this compound and gemcitabine significantly inhibited cell proliferation and enhanced apoptosis compared to either drug used alone.[16] This synergistic effect was also confirmed in a mouse model of bladder cancer.[17]

  • Irinotecan : For colon carcinoma cells, this compound was found to increase the cytotoxicity of a multi-drug regimen that included irinotecan, folinic acid, and fluorouracil.[18] The study noted that this compound downregulated the expression of survivin, an apoptosis inhibitor, thereby promoting chemosensitivity.[18]

General Clinical Trial Workflow

The evaluation of this compound's efficacy as an adjuvant therapy typically follows a structured clinical trial process, as illustrated below.

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_treatment Phase 2: Intervention cluster_followup Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Reporting A1 Patient Recruitment (e.g., Advanced NSCLC) A2 Informed Consent & Eligibility Screening A1->A2 A3 Randomization A2->A3 B1 Control Arm: Chemotherapy Alone (e.g., Cisplatin) A3->B1 Group 1 B2 Experimental Arm: This compound + Chemotherapy A3->B2 Group 2 C1 Monitor Treatment Cycles B1->C1 B2->C1 C2 Assess Tumor Response (e.g., RECIST criteria) C1->C2 C3 Evaluate Quality of Life (Questionnaires) C2->C3 C4 Record Adverse Events (CTCAE) C3->C4 D1 Statistical Analysis (Survival, Response Rate) C4->D1 D2 Publish Findings D1->D2

Fig. 2: Generalized Workflow for a this compound Combination Therapy Trial.

Conclusion

The collective evidence from numerous clinical trials and meta-analyses strongly indicates that this compound is a valuable adjuvant to conventional chemotherapy.[6][19] Its combination with various agents, including platinum drugs, fluoropyrimidines, and taxanes, consistently demonstrates an ability to improve overall response rates and 1-year survival.[6] Perhaps most importantly, this compound often mitigates the harsh side effects of chemotherapy, leading to a significant improvement in patients' quality of life.[1][3] Its primary mechanism, rooted in immunomodulation rather than direct cytotoxicity, positions it as a complementary therapy that enhances the host's own ability to fight cancer. Future research should continue to explore optimal dosing, scheduling, and new combinations with targeted therapies and modern immunotherapies to further leverage this compound's therapeutic potential.

References

Validating Lentinan's Mechanism of Action: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data from studies utilizing knockout (KO) mouse models to validate the mechanism of action of Lentinan, a β-glucan derived from Lentinula edodes. The use of these models has been instrumental in elucidating the specific receptors and signaling pathways involved in this compound's immunomodulatory and anti-inflammatory effects.

Comparative Analysis of this compound's Effects in Knockout Models

The primary receptors implicated in recognizing this compound and mediating its biological activities are Dectin-1 and Toll-like receptor 4 (TLR4). Knockout models for these receptors have been pivotal in dissecting their respective roles.

Dectin-1 Knockout Model: Unraveling the Anti-inflammatory Pathway

Studies using Dectin-1 knockout mice have demonstrated that this C-type lectin receptor is crucial for the anti-inflammatory effects of this compound, particularly in the context of intestinal inflammation. In a widely used model of dextran sulfate sodium (DSS)-induced colitis, this compound administration in wild-type (WT) mice ameliorated disease severity, an effect that was abrogated in Dectin-1 KO mice.[1]

Table 1: Comparison of this compound's Effects on DSS-Induced Colitis in Wild-Type vs. Dectin-1 KO Mice

ParameterWild-Type (WT) + DSSWT + DSS + this compoundDectin-1 KO + DSSDectin-1 KO + DSS + this compound
Body Weight Loss (%) Significant LossAmeliorated LossSignificant LossNo Amelioration
Colon Length Shortening Significant ShorteningReduced ShorteningSignificant ShorteningNo Reduction
Histological Score High ScoreReduced ScoreHigh ScoreNo Reduction
TNF-α mRNA Expression IncreasedSuppressedIncreasedNot Suppressed
IFN-γ mRNA Expression IncreasedSuppressedIncreasedNot Suppressed
IL-1β mRNA Expression IncreasedSuppressedIncreasedNot Suppressed
IL-6 mRNA Expression IncreasedSuppressedIncreasedNot Suppressed

Data synthesized from studies on DSS-induced colitis.[1][2]

The data clearly indicates that the protective effects of this compound in this inflammatory model are dependent on the presence of Dectin-1.

TLR4 Knockout Model: Investigating Pro-inflammatory Signaling

While Dectin-1 is central to this compound's anti-inflammatory properties, TLR4 has been identified as a key receptor for its pro-inflammatory and immunostimulatory activities. This compound has been shown to induce the production of pro-inflammatory cytokines in macrophages through a TLR4-dependent pathway.[3] While direct comparative studies of this compound in TLR4 knockout models are less common in the context of its therapeutic effects, research on the role of TLR4 in response to β-glucans provides valuable insights. It is understood that this compound can activate the TLR4/MyD88 signaling pathway, leading to the production of various inflammatory cytokines.[3]

Further research is needed to fully delineate the comparative effects of this compound in TLR4 knockout models across different disease contexts to provide a comprehensive picture analogous to the Dectin-1 knockout studies.

Signaling Pathways of this compound

The differential roles of Dectin-1 and TLR4 are rooted in the distinct signaling cascades they initiate upon this compound binding.

Dectin-1 Signaling Pathway

Upon binding this compound, Dectin-1 dimerization leads to the recruitment and activation of spleen tyrosine kinase (Syk). This initiates a downstream cascade involving CARD9, Bcl10, and MALT1, ultimately leading to the activation of the NF-κB transcription factor. This pathway is crucial for the production of various cytokines and the orchestration of the anti-inflammatory response observed in models like DSS-induced colitis.[4]

Dectin1_Signaling This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Syk Syk Dectin1->Syk CARD9_Bcl10_MALT1 CARD9-Bcl10-MALT1 Complex Syk->CARD9_Bcl10_MALT1 NFkB NF-κB CARD9_Bcl10_MALT1->NFkB Cytokines Anti-inflammatory Cytokine Production NFkB->Cytokines

Caption: Dectin-1 Signaling Pathway for this compound.

TLR4 Signaling Pathway

This compound's interaction with TLR4, in conjunction with its co-receptor MD-2, triggers a MyD88-dependent signaling pathway. This involves the recruitment of IRAK and TRAF6, leading to the activation of TAK1 and subsequently the IKK complex. The IKK complex then phosphorylates IκB, allowing for the nuclear translocation of NF-κB and the transcription of pro-inflammatory cytokine genes.[3][5]

TLR4_Signaling This compound This compound TLR4_MD2 TLR4/MD-2 This compound->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAK_TRAF6 IRAK/TRAF6 MyD88->IRAK_TRAF6 TAK1 TAK1 IRAK_TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: TLR4 Signaling Pathway for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments cited in this guide.

Generation of Knockout Mice
  • Dectin-1 Knockout (Clec7a-/-) Mice: These mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is constructed to replace the exons encoding the functional domains of the Dectin-1 gene with a selectable marker, such as a neomycin resistance cassette. The modified ES cells are then injected into blastocysts to generate chimeric mice, which are subsequently bred to establish a homozygous knockout line.

  • TLR4 Knockout (Tlr4-/-) Mice: Similar to Dectin-1 KO mice, TLR4 KO mice are generated by gene targeting in ES cells. The targeting vector is designed to delete a critical exon of the Tlr4 gene, rendering the resulting protein non-functional. These mice exhibit a hyporesponsive phenotype to lipopolysaccharide (LPS), a well-known TLR4 agonist.

DSS-Induced Colitis Model
  • Animal Model: 8-10 week old wild-type and knockout mice are used.

  • Induction of Colitis: Mice are provided with drinking water containing 2-3% (w/v) dextran sulfate sodium (DSS) for 5-7 days.

  • This compound Administration: this compound (typically 1 mg/kg) or a vehicle control is administered daily via oral gavage or intraperitoneal injection, starting before or concurrently with DSS treatment.

  • Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily.

  • Endpoint Analysis: At the end of the experiment, mice are euthanized, and the colon is excised. Colon length is measured, and tissue samples are collected for histological analysis and gene expression studies.

Histological Scoring of Colitis

Colon tissue sections are stained with hematoxylin and eosin (H&E) and scored blindly based on the following criteria:

  • Severity of inflammation: (0-3 scale)

  • Extent of inflammation: (0-3 scale)

  • Crypt damage: (0-4 scale)

  • Percentage of ulceration: (0-4 scale)

A composite score is calculated to represent the overall histological damage.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
  • RNA Extraction: Total RNA is isolated from colon tissue samples using a suitable RNA extraction kit.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase enzyme.

  • qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for target cytokines (e.g., TNF-α, IL-6, IL-1β, IFN-γ) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative expression of each cytokine is calculated using the 2-ΔΔCt method.

Experimental Workflow

The following diagram illustrates the general workflow for validating the mechanism of action of this compound using knockout models.

Experimental_Workflow cluster_Models Model Generation cluster_Experiment Experimental Procedure cluster_Analysis Data Analysis WT_Mice Wild-Type Mice Disease_Model Induction of Disease Model (e.g., DSS Colitis) WT_Mice->Disease_Model KO_Mice Knockout Mice (e.g., Dectin-1 KO, TLR4 KO) KO_Mice->Disease_Model Treatment This compound Administration Disease_Model->Treatment Phenotypic_Analysis Phenotypic Analysis (Body Weight, Colon Length) Treatment->Phenotypic_Analysis Histology Histological Analysis Treatment->Histology Molecular_Analysis Molecular Analysis (qRT-PCR for Cytokines) Treatment->Molecular_Analysis Conclusion Conclusion on Mechanism of Action Phenotypic_Analysis->Conclusion Histology->Conclusion Molecular_Analysis->Conclusion

References

A Comparative Analysis of Oral Versus Intravenous Lentinan Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the oral and intravenous administration of Lentinan, a polysaccharide derived from the shiitake mushroom (Lentinula edodes). This compound is utilized as a biological response modifier in oncology, primarily for its immunomodulatory properties. While traditionally administered intravenously, the development of a superfine dispersed this compound (SDL) has made oral administration a viable alternative. This document synthesizes available experimental data to compare the performance of these two delivery routes.

Mechanism of Action: An Overview

This compound's primary antitumor effect is not directly cytotoxic but is mediated through the host's immune system. It functions as an immunopotentiator, stimulating various immune cells and pathways to enhance the body's natural defense mechanisms against malignant cells.

Upon administration, this compound interacts with pattern recognition receptors on the surface of immune cells, including Toll-like receptors (TLRs), Dectin-1, and complement receptor 3 (CR3). This binding initiates a cascade of intracellular signaling events.

Key Signaling Pathways:

  • MAPK Pathway: Regulates immune responses.

  • NF-κB Pathway: Important for the function of adaptive immune cells.

  • Syk-PKC Pathway: Involved in immune cell activation.

The activation of these pathways culminates in the increased proliferation and activity of cytotoxic T-cells, natural killer (NK) cells, and macrophages, which are crucial for tumor cell destruction.

cluster_receptors Immune Cell Receptors cluster_pathways Signaling Pathways cluster_effects Immune Response This compound This compound TLR TLR This compound->TLR Dectin1 Dectin-1 This compound->Dectin1 CR3 CR3 This compound->CR3 MAPK MAPK TLR->MAPK Syk_PKC Syk-PKC Dectin1->Syk_PKC NFkB NF-κB CR3->NFkB T_Cell T-Cell Activation MAPK->T_Cell NK_Cell NK Cell Activation MAPK->NK_Cell Macrophage Macrophage Activation MAPK->Macrophage NFkB->T_Cell NFkB->NK_Cell NFkB->Macrophage Syk_PKC->T_Cell Syk_PKC->NK_Cell Syk_PKC->Macrophage

Caption: this compound-activated signaling pathways.

Pharmacokinetics and Bioavailability

The route of administration profoundly influences the absorption, distribution, metabolism, and excretion of this compound. Intravenous administration provides immediate and complete bioavailability, whereas oral administration faces the challenge of gastrointestinal absorption. The development of superfine dispersed this compound (SDL) aims to enhance oral absorption.

Table 1: Pharmacokinetic Profile Comparison

ParameterIntravenous AdministrationOral Administration (SDL)
Bioavailability 100% (by definition)Not fully quantified in humans. Animal studies confirm absorption is achieved.
Time to Peak Plasma Concentration (Tmax) ImmediateApproximately 1 hour in rats.
Absorption Mechanism N/AThrough intestinal Peyer's patches via clathrin-mediated endocytosis and macropinocytosis.
Experimental Protocol: Oral this compound Absorption Study (Rat Model)

A study was conducted to elucidate the intestinal absorption mechanism of oral this compound.

  • Methodology:

    • This compound was labeled with 5-([4,6-dichlorotriazin-2-yl]amino)fluorescein (DTAF) for fluorescent tracking.

    • The transport of DTAF-labeled this compound was assessed using a Ussing chamber and a monolayer of Caco-2 cells, which are models of the intestinal epithelium.

  • Findings: The study demonstrated that this compound could penetrate the intestinal epithelial monolayer, and this transport was mediated by both macropinocytosis and clathrin-mediated endocytosis.

Clinical Efficacy and Safety

Both intravenous and oral formulations of this compound have been evaluated in clinical trials, primarily as an adjunct to chemotherapy in various cancers. Direct head-to-head trials are limited, making a definitive comparative efficacy assessment challenging.

Table 2: Summary of Clinical Efficacy Data

Administration RouteCancer TypeKey Efficacy Outcomes
Intravenous Gastric CancerIn combination with chemotherapy, showed prolonged survival in some studies.
Oral (SDL) Advanced Colorectal CancerImproved Quality of Life (QOL) and suppressed adverse effects of chemotherapy.
Advanced Pancreatic CancerDeemed safe and effective for improving survival and QOL.
Hepatocellular CarcinomaAssociated with longer survival times.

Table 3: Safety and Tolerability

Administration RouteCommon Adverse Events
Intravenous Generally well-tolerated. Mild side effects may include fever, chills, and back pain, particularly with rapid infusion.
Oral (SDL) Considered safe with minimal adverse events. Grade 1 diarrhea was observed in a small percentage of patients (3.4%) in one study.
Experimental Protocol: Oral SDL in Advanced Colorectal Cancer

A multi-center clinical study was conducted to evaluate the safety and effectiveness of oral SDL.

  • Methodology:

    • 80 patients with advanced colorectal cancer were enrolled.

    • SDL was administered at a dose of 15 mg once daily for 12 weeks.

    • Adverse events were monitored and graded.

    • Quality of Life was assessed using the QOL Questionnaire for Cancer Patients Treated with Anticancer Drugs (QOL-ACD) at baseline and at 4, 8, and 12 weeks.

  • Findings: The study concluded that SDL was safe and effective for suppressing the adverse effects of chemotherapy and improving QOL.

Immunomodulatory Effects: In Vivo

The different routes of administration lead to interaction with different compartments of the immune system, which may influence the resulting immunomodulatory effects.

  • Intravenous: this compound is introduced directly into the systemic circulation, allowing for immediate interaction with circulating immune cells like monocytes and lymphocytes.

  • Oral: this compound first encounters the gut-associated lymphoid tissue (GALT), a significant component of the immune system. This is believed to potentiate intestinal mucosal immunity.

Table 4: Comparative Immunomodulatory Effects

Immune ParameterIntravenous AdministrationOral Administration
Change in T-Cell Populations Increased CD3+CD56+ NKT cells, CD3+CD8+, and CD3+CD4+ subsets; decreased CD4+CD25+ Tregs in non-small cell lung cancer patients.Increased circulating monocytes and CD8+ T cells; decreased CD4/CD8 ratio in rats.
Cytokine Production Elevation of IFN-γ, TNF-α, and IL-12; alleviation of IL-10 and TGF-β1 in non-small cell lung cancer patients.Reduced production of IL-4, IL-6, IL-10, and GM-CSF in rats.

Experimental and Clinical Workflows

The evaluation of this compound, whether administered orally or intravenously, follows a structured workflow from preclinical investigation to clinical application.

cluster_oral Oral this compound (SDL) Development cluster_iv Intravenous this compound Development A Preclinical Studies (In Vitro & Animal Models) B Phase I Clinical Trial (Safety & Dosage) A->B C Phase II Clinical Trial (Efficacy & Side Effects) B->C D Phase III Clinical Trial (Comparison to Standard Treatment) C->D E Regulatory Approval D->E F Post-Marketing Surveillance E->F A_oral Formulation Development (Superfine Dispersion) A_oral->A A_iv Parenteral Formulation A_iv->A

Caption: Drug development workflow for this compound.

Conclusion

Intravenous this compound offers the advantage of 100% bioavailability and has a well-established history of use in adjuvant cancer therapy. However, the development of superfine dispersed this compound has provided a safe and convenient oral alternative that has demonstrated efficacy in improving patient quality of life and mitigating the side effects of chemotherapy.

The primary limitation in a direct comparison is the scarcity of head-to-head clinical trials. Future research should prioritize such studies to definitively establish the comparative efficacy and pharmacokinetic profiles of oral versus intravenous this compound. This will allow for more informed clinical decision-making and potentially broaden the therapeutic applications of this immunomodulatory agent.

Unveiling the Synergy: A Comparative Guide to Lentinan in Combination with Modern Immunotherapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lentinan, a β-glucan derived from the shiitake mushroom, has long been recognized for its immunomodulatory properties. While its efficacy as a standalone agent has been explored, its true potential may lie in its ability to synergistically enhance the performance of other immunotherapies. This guide provides a comparative analysis of this compound's synergistic effects when combined with leading-edge cancer treatments, supported by experimental data and detailed methodologies to inform future research and development.

Performance Comparison of this compound Combination Immunotherapies

The following tables summarize the quantitative outcomes of combining this compound with various immunotherapies, offering a clear comparison of their synergistic efficacy.

Table 1: this compound with Chimeric Antigen Receptor (CAR)-T Cell Therapy
Experimental ModelImmunotherapyKey Quantitative Outcomes (without this compound)Key Quantitative Outcomes (with this compound)Synergistic Mechanism
Syngeneic EGFRvIII+MC38 colon cancer and melanoma mouse modelsCAR-T cells targeting EGFRvIIISuboptimal tumor control in solid tumors.Significantly enhanced tumor control and prolonged survival.[1][2][3]Enhances CAR-T cell cytotoxicity and pro-inflammatory cytokine secretion (IL-2, IFN-γ). Drives CAR-T cells to a memory phenotype, mitigating exhaustion.[1][2][3][4] Reprograms tumor-associated macrophages (TAMs) to an immunostimulatory M1-like phenotype.[1][2][3][4]
In vitro cytotoxicity assaysCAR-T cells targeting EGFRvIIIBaseline cytotoxicity against EGFRvIII+ MC38 target cells.Significantly augmented CAR-T cell cytotoxicity.[1][2][3][4] Increased secretion of IL-2 and IFN-γ.[1][2][3][4]Promotes differentiation of CAR-T cells into a central memory-like phenotype.[1][2][3][4]
Table 2: this compound with Monoclonal Antibodies
Experimental ModelImmunotherapyKey Quantitative Outcomes (without this compound)Key Quantitative Outcomes (with this compound)Synergistic Mechanism
In vivo HER2-positive gastric cancer modelTrastuzumab (anti-HER2 mAb)Moderate tumor growth suppression.Significantly suppressed tumor growth.[5]Enhances antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) through CR3 activation.[5]
Table 3: this compound with Immune Checkpoint Inhibitors
Experimental ModelImmunotherapyKey Quantitative Outcomes (without this compound)Key Quantitative Outcomes (with this compound)Synergistic Mechanism
Human gastric cancer cell lines (NUGC3, MKN1, MKN45)Potential for synergy with PD-1/PD-L1 inhibitorsPlatinum-based chemotherapy induces upregulation of PD-L1 expression.[6]Inhibited the platinum-stimulated expression of PD-L1.[6] Reduced constitutive expression of PD-L1.[7][8][9]Downregulates PD-L1 expression on tumor cells by suppressing the MAPK signaling pathway.[6][7][8][9]
Table 4: this compound with Cancer Vaccines
Experimental ModelImmunotherapyKey Quantitative Outcomes (without this compound)Key Quantitative Outcomes (with this compound)Synergistic Mechanism
B16 melanoma-bearing miceDendritic cell (DC) vaccine (gp100-DC)Partial inhibition of tumor growth.66.7% tumor-free survival.[10]Enhances the anti-tumor immuno-reaction of the DC vaccine.[10] Significantly enhances the activity of cytotoxic T lymphocytes (CTL) and Natural Killer (NK) cells.[10] Elevates levels of IL-2 and IFN-γ.[10]
Table 5: this compound with Cytokine Therapy
Experimental ModelImmunotherapyKey Quantitative Outcomes (without this compound)Key Quantitative Outcomes (with this compound)Synergistic Mechanism
MBL-2 lymphoma-bearing BDF1 miceInterleukin-2 (IL-2)Temporal growth inhibition in about half of the mice; no complete regression.Complete tumor regression in 87.5% of mice.[11][12]Mediated by CD8+ cytotoxic T lymphocytes (CTLs).[11][12] Augments tumor-specific CTL activity.[11][12]

Detailed Experimental Protocols

This compound and CAR-T Cell Therapy in Solid Tumors

Objective: To assess the in vivo efficacy of this compound in combination with CAR-T cells against solid tumors.

  • Animal Model: Immunocompetent C57BL/6 mice.

  • Tumor Cell Line: Syngeneic EGFRvIII-expressing MC38 colon carcinoma or B16F10 melanoma cells.

  • Experimental Groups:

    • Vehicle control

    • This compound alone

    • CAR-T cells alone

    • This compound + CAR-T cells

  • Procedure:

    • Tumor cells (e.g., 5 x 10^5 EGFRvIII+MC38 cells) are implanted subcutaneously into the flanks of the mice.

    • When tumors reach a palpable size, mice are treated with a single intravenous injection of engineered murine CAR-T cells (e.g., 5 x 10^6 cells).

    • This compound is administered intraperitoneally at a specified dose (e.g., 1 mg/kg) on a schedule determined by the study design (e.g., every other day for a total of 5 doses).

    • Tumor volume and body weight are monitored regularly.

    • Survival of the mice is recorded.

  • Endpoint Analysis: Tumor growth curves and survival curves are generated and statistically analyzed. Tumor-infiltrating lymphocytes and macrophage populations can be analyzed by flow cytometry.

This compound and Monoclonal Antibody Therapy

Objective: To evaluate the synergistic anti-tumor effect of this compound and Trastuzumab in a HER2-positive cancer model.

  • Animal Model: Nude mice.

  • Tumor Cell Line: BT474 (HER2-positive breast cancer) xenografts.

  • Procedure:

    • BT474 cells are implanted into the mammary fat pads of nude mice.

    • Once tumors are established, mice are treated with this compound and/or Trastuzumab.

    • The specific dosages and treatment schedule would be as defined in the full study protocol, which was not available in the search results.

  • Endpoint Analysis: Tumor growth is monitored and compared between treatment groups. Immunohistochemical analysis of tumor tissue can be performed to assess immune cell infiltration and complement deposition.

This compound's Effect on PD-L1 Expression (In Vitro)

Objective: To determine the effect of this compound on chemotherapy-induced PD-L1 expression in gastric cancer cells.

  • Cell Lines: Human gastric cancer cell lines NUGC3, MKN1, and MKN45.

  • Reagents: this compound, Cisplatin or Oxaliplatin.

  • Procedure:

    • Gastric cancer cells are cultured to a suitable confluency.

    • Cells are treated with varying concentrations of platinum-based drugs (e.g., cisplatin) with or without this compound for a specified duration (e.g., 24-48 hours).

    • Post-treatment, cells are harvested for analysis.

  • Endpoint Analysis:

    • Real-time PCR: To quantify PD-L1 mRNA expression levels.

    • Western Blotting: To analyze PD-L1 protein expression and the phosphorylation status of proteins in the MAPK signaling pathway.

This compound and Dendritic Cell Vaccine Therapy

Objective: To assess the combined immuno-therapeutic effect of this compound and a DC vaccine in a melanoma model.

  • Animal Model: C57BL/6 mice.

  • Tumor Cell Line: B16 melanoma.

  • Vaccine: Dendritic cells pulsed with a melanoma-associated antigen (e.g., gp100).

  • Procedure:

    • Mice are inoculated with B16 melanoma cells.

    • Treatment groups receive the gp100-DC vaccine with or without varying dosages of this compound.

    • The specific administration route and schedule for the vaccine and this compound would be detailed in the full experimental protocol.

  • Endpoint Analysis: Tumor growth and survival are monitored. Splenocytes are harvested to assess the activity of cytotoxic T lymphocytes and NK cells. Cytokine levels (IL-2, IFN-γ) in splenocyte culture supernatants are measured by ELISA.

This compound and IL-2 Combination Therapy

Objective: To evaluate the curative effects of combined this compound and IL-2 therapy on established tumors.

  • Animal Model: BDF1 mice.

  • Tumor Cell Line: MBL-2 lymphoma.

  • Procedure:

    • MBL-2 lymphoma cells are injected intradermally.

    • Once tumors are established, treatment is initiated.

    • Mice are treated with this compound, IL-2, or a combination of both.

    • The full study would detail the specific dosages and administration schedule.

  • Endpoint Analysis: Tumor regression is monitored, and the percentage of complete regression is calculated. To determine the mechanism, in vivo antibody-mediated depletion of CD4+, CD8+, and NK1.1+ cells is performed. Tumor-specific CTL activity in regional lymph nodes is also assessed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanisms and experimental designs discussed.

Lentinan_CAR_T_Synergy cluster_this compound This compound cluster_car_t CAR-T Cell cluster_tumor Tumor Microenvironment This compound This compound CAR_T CAR-T Cell This compound->CAR_T Promotes TAM TAM (M2) This compound->TAM Reprograms Memory Memory Phenotype (CD44+CD62L+) CAR_T->Memory Differentiation Cytotoxicity Enhanced Cytotoxicity CAR_T->Cytotoxicity Cytokines IFN-γ, IL-2 Secretion CAR_T->Cytokines Memory->Cytotoxicity Memory->Cytokines Exhaustion Reduced Exhaustion Memory->Exhaustion Tumor Solid Tumor Cell Cytotoxicity->Tumor Kills Cytokines->Tumor Inhibits TAM_M1 TAM (M1) TAM->TAM_M1 TAM_M1->Tumor Inhibits

Caption: Synergistic mechanism of this compound with CAR-T cell therapy.

Lentinan_PDL1_Modulation cluster_chemo Chemotherapy cluster_this compound This compound cluster_pathway Tumor Cell Signaling cluster_immune Immune Response Chemo Platinum-based Chemotherapy MAPK MAPK Pathway Chemo->MAPK Activates This compound This compound This compound->MAPK Suppresses T_Cell_Activity Enhanced T-Cell Mediated Killing This compound->T_Cell_Activity PDL1 PD-L1 Expression MAPK->PDL1 Upregulates T_Cell T-Cell PDL1->T_Cell Inhibits Immune_Evasion Immune Evasion PDL1->Immune_Evasion

Caption: this compound's modulation of chemotherapy-induced PD-L1 expression.

InVivo_Experimental_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implant tumor_growth Tumor Establishment tumor_implant->tumor_growth treatment Initiate Treatment: - Vehicle - this compound - Immunotherapy - Combination tumor_growth->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring monitoring->treatment Repeated Dosing (if applicable) endpoint Endpoint Analysis: - Tumor Volume - Survival - Immune Cell Profiling monitoring->endpoint

Caption: General workflow for in vivo assessment of combination therapies.

References

Validating Dectin-1's Role in Lentinan-Induced Immune Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental evidence validating the critical role of the Dectin-1 receptor in the immunostimulatory effects of Lentinan, a β-glucan derived from Lentinula edodes. We will delve into the quantitative differences in immune responses between wild-type and Dectin-1 deficient models, detail the experimental protocols necessary to reproduce these findings, and visualize the key signaling pathways and workflows.

Dectin-1: The Primary Receptor for this compound's Immunomodulatory Activity

This compound is a well-documented biological response modifier, known for its ability to activate various components of the innate and adaptive immune systems.[1] A significant body of research has identified Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils, as the principal receptor for this compound and other β-1,3-glucans.[2][3] The interaction between this compound and Dectin-1 triggers a cascade of intracellular signaling events, leading to phagocytosis, production of reactive oxygen species (ROS), and the secretion of a wide array of cytokines and chemokines.[2]

Comparative Analysis of Immune Activation: Wild-Type vs. Dectin-1 Deficient Models

To unequivocally establish the role of Dectin-1 in this compound-mediated immune activation, numerous studies have employed Dectin-1 knockout (KO) mice or specific Dectin-1 inhibitors like laminarin. These studies consistently demonstrate a diminished or abolished immune response to this compound in the absence of a functional Dectin-1 receptor.

Cytokine Production

The production of pro-inflammatory and immunomodulatory cytokines is a hallmark of this compound's activity. The following tables summarize the comparative quantitative data on cytokine expression in wild-type (WT) versus Dectin-1 KO mice or in the presence of a Dectin-1 inhibitor after stimulation with this compound.

Table 1: Comparison of Pro-inflammatory Cytokine mRNA Expression in Colon Tissues of DSS-Induced Colitis in WT and Dectin-1 KO Mice Treated with this compound

CytokineTreatment GroupRelative mRNA Expression (Mean ± SE)
TNF-α DSS + Vehicle (WT)3.5 ± 0.5
DSS + this compound (WT)1.5 ± 0.3
DSS + Vehicle (Dectin-1 KO)3.2 ± 0.4
DSS + this compound (Dectin-1 KO)3.0 ± 0.4
IL-1β DSS + Vehicle (WT)4.0 ± 0.6
DSS + this compound (WT)1.8 ± 0.4
DSS + Vehicle (Dectin-1 KO)3.8 ± 0.5
DSS + this compound (Dectin-1 KO)3.5 ± 0.5
IL-6 DSS + Vehicle (WT)5.0 ± 0.7
DSS + this compound (WT)2.2 ± 0.5
DSS + Vehicle (Dectin-1 KO)4.8 ± 0.6
DSS + this compound (Dectin-1 KO)4.5 ± 0.6
IFN-γ DSS + Vehicle (WT)2.8 ± 0.4
DSS + this compound (WT)1.2 ± 0.2
DSS + Vehicle (Dectin-1 KO)2.6 ± 0.3
DSS + this compound (Dectin-1 KO)2.5 ± 0.3

*Data adapted from a study on dextran sulfate sodium (DSS)-induced colitis.[4] **P ≤ 0.01 versus DSS-treated group.

Table 2: Effect of Dectin-1 Inhibition by Laminarin on Cytokine Production in LPS-stimulated BV2 Microglial Cells Treated with this compound

CytokineTreatment GroupRelative Protein Expression
TNF-α LPS + this compoundDecreased
LPS + this compound + LaminarinNo significant decrease
IL-1β LPS + this compoundDecreased
LPS + this compound + LaminarinNo significant decrease
IL-10 LPS + this compoundIncreased
LPS + this compound + LaminarinNo significant increase

*Data derived from a study on neuroinflammation.[2][3]

These data clearly illustrate that in the absence of Dectin-1 function, this compound's ability to modulate the production of key cytokines such as TNF-α, IL-1β, IL-6, and IFN-γ is significantly hampered.

Visualizing the Molecular Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway, the experimental workflow for its validation, and a comparison of Dectin-1 dependent and independent activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Dectin1 Dectin-1 This compound->Dectin1 Binds Syk Syk Dectin1->Syk Recruits & Activates CARD9 CARD9 Syk->CARD9 Bcl10 Bcl10 CARD9->Bcl10 MALT1 MALT1 Bcl10->MALT1 NFkB_complex IKK complex MALT1->NFkB_complex Activates NFkB NF-κB NFkB_complex->NFkB Activates NFkB_translocation NF-κB translocation NFkB->NFkB_translocation Gene_expression Gene Expression NFkB_translocation->Gene_expression Cytokines Cytokines (TNF-α, IL-1β, IL-6) Gene_expression->Cytokines G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Expected Results WT_mice Wild-Type Mice Lentinan_WT This compound Administration WT_mice->Lentinan_WT Vehicle_WT Vehicle Control WT_mice->Vehicle_WT KO_mice Dectin-1 KO Mice Lentinan_KO This compound Administration KO_mice->Lentinan_KO Vehicle_KO Vehicle Control KO_mice->Vehicle_KO Cytokine_WT Cytokine Analysis (ELISA, qPCR) Lentinan_WT->Cytokine_WT Phagocytosis_WT Phagocytosis Assay Lentinan_WT->Phagocytosis_WT Cytokine_KO Cytokine Analysis (ELISA, qPCR) Lentinan_KO->Cytokine_KO Phagocytosis_KO Phagocytosis Assay Lentinan_KO->Phagocytosis_KO Results_WT Increased Cytokines & Phagocytosis Cytokine_WT->Results_WT Phagocytosis_WT->Results_WT Results_KO No Significant Increase Cytokine_KO->Results_KO Phagocytosis_KO->Results_KO G cluster_dectin1 Dectin-1 Dependent Pathway cluster_alternatives Potential Alternative/Collaborative Pathways This compound This compound Dectin1 Dectin-1 This compound->Dectin1 TLR2 TLR2 This compound->TLR2 Other_receptors Other PRRs This compound->Other_receptors Syk Syk Dectin1->Syk NFkB NFkB Syk->NFkB Syk/CARD9/NF-κB Cytokines Cytokines NFkB->Cytokines Pro-inflammatory Cytokines MyD88 MyD88 TLR2->MyD88 MyD88 Other_signaling Other_signaling Other_receptors->Other_signaling Other Signaling NFkB_alt NFkB_alt MyD88->NFkB_alt NF-κB Activation

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lentinan

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of laboratory materials is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Lentinan, a polysaccharide derived from the shiitake mushroom. Adherence to these protocols is essential for maintaining laboratory safety and minimizing environmental impact.

Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, personnel should always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and wash hands thoroughly after handling[1]. It is also important to prevent the substance from being released into the environment[1].

This compound Disposal Procedures

The primary directive for this compound disposal is to send it to an approved waste disposal plant[1]. The following steps provide a clear workflow for managing this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Solid this compound Waste: This includes unused or expired pure this compound powder, as well as contaminated items such as weighing papers, gloves, and empty containers.

  • Liquid this compound Waste: This includes solutions containing this compound.

Step 2: Containerization

  • Solid Waste:

    • Collect all solid this compound waste in a dedicated, clearly labeled, and sealable waste container.

    • The container should be made of a material compatible with the waste and should be puncture-resistant if it contains sharp items.

    • Label the container as "Hazardous Waste: this compound" and include any other identifiers required by your institution's waste management program.

  • Liquid Waste:

    • Collect all liquid this compound waste in a dedicated, leak-proof, and clearly labeled waste container.

    • The container should have a secure screw-top cap to prevent spills.

    • Label the container as "Hazardous Liquid Waste: this compound" and specify any solvents used.

Step 3: Storage

  • Store the sealed waste containers in a designated hazardous waste accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that the storage conditions are in line with the recommendations for this compound, which is stable under recommended storage conditions[1].

Step 4: Disposal

  • Arrange for the collection of the hazardous waste containers by your institution's licensed hazardous waste disposal contractor.

  • Do not dispose of this compound waste down the drain or in the regular trash. This is to prevent its release into the environment, where it can be harmful to aquatic life[1].

Quantitative Data Summary

The following table summarizes key quantitative information related to this compound.

PropertyValueSource
Molecular Weight1153 g/mol [1]
Solubility in DMSO50 mg/mL (Sonication and heating recommended)[2]
Storage Temperature (Powder)-20°C[1]
Storage Temperature (in Solvent)-80°C[1]

Experimental Protocols Cited

While no specific experimental protocols for this compound disposal were found in the search results, the disposal procedure outlined above is based on the safety information provided in the this compound Safety Data Sheet[1].

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

LentinanDisposalWorkflow cluster_0 Waste Generation cluster_1 Containerization cluster_2 Storage cluster_3 Final Disposal Solid Waste Solid Waste Labeled Solid Waste Container Labeled Solid Waste Container Solid Waste->Labeled Solid Waste Container Liquid Waste Liquid Waste Labeled Liquid Waste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid Waste Container Designated Hazardous Waste Area Designated Hazardous Waste Area Labeled Solid Waste Container->Designated Hazardous Waste Area Labeled Liquid Waste Container->Designated Hazardous Waste Area Licensed Waste Contractor Licensed Waste Contractor Designated Hazardous Waste Area->Licensed Waste Contractor

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Lentinan

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Lentinan. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, fostering a deep trust that extends beyond our products.

Essential Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, adherence to proper PPE protocols is crucial to ensure personal safety and prevent potential exposure. While this compound is not classified as a hazardous substance, following standard laboratory safety practices for handling fine powders is recommended.[1]

Protection TypeRecommended EquipmentPurpose
Eye Protection Chemical safety goggles or a face shieldProtects against airborne particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective work clothingPrevents direct skin contact with the powder.[2][3]
Respiratory Protection NIOSH/MSHA approved respirator with a particulate filterRequired when handling the powder form, if dust is generated, or when working outside of a ventilated enclosure.

Note: Specific quantitative data such as occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies. Therefore, it is prudent to handle it in a manner that minimizes dust generation and inhalation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment. The following protocol outlines the key steps for safe handling.

Preparation and Weighing
  • Work Area Preparation : Conduct all manipulations of this compound powder within a well-ventilated area, preferably inside a chemical fume hood or a powder containment enclosure to minimize the inhalation of dust.[4]

  • Gather Materials : Before starting, ensure all necessary equipment, including PPE, weighing paper or containers, and appropriate utensils (spatulas, etc.), are readily available.

  • Donning PPE : Put on a lab coat, chemical safety goggles, and nitrile gloves before handling the this compound container. If there is a risk of significant dust generation, a respirator should also be worn.

  • Weighing : Carefully open the this compound container inside the ventilated enclosure. Use a clean spatula to transfer the desired amount of powder onto a weighing paper or into a suitable container. Avoid creating dust clouds by handling the powder gently.

Dissolution
  • Solvent Preparation : Have the appropriate solvent ready in a labeled container.

  • Mixing : Slowly add the weighed this compound powder to the solvent while stirring to facilitate dissolution and prevent clumping. Keep the container covered as much as possible during this process.

  • Cleaning : Once the transfer is complete, carefully clean any residual powder from the spatula and weighing paper using a damp cloth or by rinsing them into a designated waste container.

Post-Handling
  • Doffing PPE : Remove gloves first, followed by the lab coat. Wash hands thoroughly with soap and water after handling is complete.

  • Work Area Decontamination : Clean the work area, including the balance and fume hood surfaces, with a damp cloth to remove any residual powder.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound waste is essential to maintain a safe and compliant laboratory.

Waste TypeDisposal Procedure
Solid Waste (Contaminated PPE, weighing paper, etc.) Place in a sealed bag and dispose of in the regular laboratory solid waste, unless contaminated with a hazardous substance.
Aqueous Solutions As this compound is a polysaccharide, small quantities of dilute aqueous solutions can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[5]
Unused this compound Powder Dispose of as solid chemical waste according to your institution's guidelines. Do not dispose of solid powder down the drain.

Always consult your institution's specific waste disposal guidelines and local regulations to ensure compliance.

Visualizing the Workflow

To provide a clear and immediate understanding of the handling process, the following diagram outlines the logical steps from preparation to disposal.

Lentinan_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Area) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare Ventilated Work Area gather_materials Gather Materials & PPE prep_area->gather_materials don_ppe Don Lab Coat, Goggles, Gloves gather_materials->don_ppe weigh_powder Weigh this compound Powder don_ppe->weigh_powder dissolve Dissolve in Solvent weigh_powder->dissolve solid_waste Dispose of Solid Waste weigh_powder->solid_waste Contaminated materials doff_ppe Doff PPE dissolve->doff_ppe liquid_waste Dispose of Aqueous Solution dissolve->liquid_waste Unused/waste solution decontaminate Decontaminate Work Area doff_ppe->decontaminate doff_ppe->solid_waste Used PPE wash_hands Wash Hands Thoroughly decontaminate->wash_hands

Caption: A workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.